Cmpd101 hydrochloride
Description
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Properties
Molecular Formula |
C24H22ClF3N6O |
|---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methylamino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C24H21F3N6O.ClH/c1-33-21(31-32-22(33)16-9-11-28-12-10-16)15-29-19-7-4-6-17(13-19)23(34)30-14-18-5-2-3-8-20(18)24(25,26)27;/h2-13,29H,14-15H2,1H3,(H,30,34);1H |
InChI Key |
QBLGBXYDINNUFE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cmpd101 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cmpd101 hydrochloride is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. By targeting these key regulators of G protein-coupled receptor (GPCR) signaling, Cmpd101 modulates the desensitization and internalization of various GPCRs, making it a valuable tool for studying GPCR biology and a potential therapeutic agent for conditions characterized by aberrant GPCR signaling, such as heart failure and certain cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects on key signaling pathways, and detailed protocols for relevant experimental assays.
Core Mechanism of Action: Inhibition of GRK2 and GRK3
This compound is a novel, membrane-permeable small-molecule that competitively inhibits the kinase activity of GRK2 and GRK3.[1][2][3][4] These kinases play a crucial role in the homologous desensitization of GPCRs. Upon agonist binding, GPCRs undergo a conformational change that facilitates their phosphorylation by GRKs on serine and threonine residues within their intracellular domains. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, effectively terminating the primary signaling cascade, and initiates the process of receptor internalization via clathrin-coated pits.[3][5]
By inhibiting GRK2 and GRK3, Cmpd101 prevents the phosphorylation of activated GPCRs. This, in turn, reduces β-arrestin recruitment, leading to a prolongation of G protein-mediated signaling and an attenuation of receptor desensitization and internalization.[5][6]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against its primary targets, GRK2 and GRK3, as well as a panel of other kinases to assess its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 | Reference |
| GRK2 | 18 nM | [1][3][4] |
| GRK3 | 5.4 nM | [1][3][4] |
| GRK1 | 3.1 µM | [3] |
| GRK5 | 2.3 µM | [3] |
| Rho-associated kinase 2 (ROCK-2) | 1.4 µM | [1][3][4] |
| Protein Kinase Cα (PKCα) | 8.1 µM | [1][3][4] |
Key Signaling Pathways Modulated by this compound
GPCR Desensitization and Internalization Pathway
The primary mechanism of Cmpd101 involves the direct inhibition of GRK2/3, which disrupts the canonical pathway of GPCR desensitization and internalization. This is particularly well-documented for the μ-opioid receptor (MOPr) and the β2-adrenergic receptor (β2AR).[3][6]
Sonic Hedgehog (SHH) Signaling Pathway
Cmpd101 has also been shown to inhibit the Sonic Hedgehog (SHH) signaling pathway. In this context, GRK2 is required for the activation of Smoothened (SMO), a key transducer of the SHH signal. By inhibiting GRK2, Cmpd101 prevents downstream signaling, including the activation of Gli transcription factors.
Experimental Protocols
GRK2 Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against GRK2.
Materials:
-
Recombinant human GRK2
-
Rhodopsin-purified rod outer segment membranes
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine the recombinant GRK2, rhodopsin membranes, and the diluted Cmpd101 or vehicle (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated rhodopsin by autoradiography.
-
Excise the bands corresponding to phosphorylated rhodopsin and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each Cmpd101 concentration and determine the IC50 value.
μ-Opioid Receptor Internalization Assay
This protocol outlines a method to assess the effect of Cmpd101 on agonist-induced internalization of the μ-opioid receptor (MOPr) in HEK293 cells.[7]
Materials:
-
HEK293 cells stably expressing a tagged MOPr (e.g., HA-MOPr or GFP-MOPr)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MOPr agonist (e.g., DAMGO)
-
This compound stock solution (in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against the tag (if applicable)
-
Fluorescently labeled secondary antibody (if applicable)
-
Confocal microscope
Procedure:
-
Seed the HEK293-MOPr cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Cmpd101 or vehicle for 30 minutes at 37°C.[3]
-
Stimulate the cells with the MOPr agonist DAMGO (e.g., 10 µM) for a specified time (e.g., 30 minutes) at 37°C to induce receptor internalization.[8]
-
Wash the cells with ice-cold PBS to stop the internalization process.
-
Fix the cells with 4% paraformaldehyde.
-
If using an intracellular tag, permeabilize the cells with permeabilization buffer.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody (if applicable).
-
Mount the coverslips onto microscope slides.
-
Visualize the subcellular localization of the MOPr using a confocal microscope. Quantify internalization by measuring the ratio of intracellular to plasma membrane fluorescence.
β-Arrestin Recruitment Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol describes a BRET-based assay to measure the effect of Cmpd101 on agonist-induced β-arrestin recruitment to a GPCR.[9][10][11][12]
Materials:
-
HEK293 cells
-
Expression plasmids for a GPCR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Transient transfection reagent
-
GPCR agonist
-
This compound stock solution (in DMSO)
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
Plate reader capable of measuring BRET
Procedure:
-
Co-transfect HEK293 cells with the GPCR-Rluc and β-arrestin-YFP expression plasmids.
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Pre-treat the cells with various concentrations of Cmpd101 or vehicle for 30 minutes.
-
Add the BRET substrate and measure the baseline BRET signal.
-
Add the GPCR agonist to stimulate β-arrestin recruitment.
-
Measure the BRET signal at regular intervals.
-
Calculate the net BRET ratio by subtracting the baseline from the agonist-stimulated signal.
-
Determine the effect of Cmpd101 on the agonist-induced BRET signal.
Sonic Hedgehog Pathway Luciferase Reporter Assay
This protocol details a luciferase reporter assay to assess the inhibitory effect of Cmpd101 on the SHH pathway.[1][13][14][15][16]
Materials:
-
NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter (for normalization)
-
Cell culture medium
-
SHH-conditioned medium or a small molecule SMO agonist (e.g., SAG)
-
This compound stock solution (in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed the reporter cell line in a 96-well plate.
-
Pre-treat the cells with various concentrations of Cmpd101 or vehicle for 1-2 hours.
-
Stimulate the cells with SHH-conditioned medium or a SMO agonist.
-
Incubate for 24-48 hours to allow for luciferase expression.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of SHH pathway activity for each Cmpd101 concentration.
Electrophysiological Recording in Locus Coeruleus (LC) Neurons
This protocol provides a general framework for assessing the effect of Cmpd101 on neuronal activity in the locus coeruleus, where MOPrs are expressed.[2][6][17][18][19][20]
Materials:
-
Brain slice preparation from a rodent model
-
Artificial cerebrospinal fluid (aCSF)
-
Recording electrode filled with internal solution
-
Patch-clamp amplifier and data acquisition system
-
MOPr agonist (e.g., Met-enkephalin)
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare acute brain slices containing the locus coeruleus.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from an LC neuron.
-
Record the baseline neuronal activity (e.g., firing rate, membrane potential).
-
Apply the MOPr agonist to induce a change in neuronal activity (e.g., hyperpolarization).
-
After a stable agonist effect is achieved, co-apply Cmpd101 to the perfusion bath.
-
Record the changes in neuronal activity in the presence of the agonist and Cmpd101.
-
Analyze the data to determine if Cmpd101 reverses the agonist-induced effects, indicative of preventing receptor desensitization.
Conclusion
This compound is a powerful research tool for dissecting the roles of GRK2 and GRK3 in GPCR signaling. Its high potency and selectivity make it suitable for a variety of in vitro and cell-based assays. The experimental protocols provided in this guide offer a starting point for researchers investigating the mechanism of action of Cmpd101 and its effects on various physiological and pathological processes. Further research into the therapeutic potential of Cmpd101 and similar GRK2/3 inhibitors is warranted.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Raw recordings for electrophysiological characterization of CNO-DREADD mediated responses in noradrenergic locus coeruleus (LC) neurons from lines RR1(P), RR2(P), and RC::FPDi (P). [zenodo.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 9. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET | Springer Nature Experiments [experiments.springernature.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous recordings of pupil size variation and locus coeruleus activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. Protocol for modulating the noradrenergic pathway from locus coeruleus to heart to prevent sudden unexpected death in epilepsy in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophysiology with iPSC-derived neurons [protocols.io]
Cmpd101 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application in GPCR Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cmpd101 hydrochloride, also known as Takeda compound 101, is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinases 2 and 3 (GRK2/3).[1][2][3] Its development marked a significant advancement in the study of G protein-coupled receptor (GPCR) regulation, providing a valuable pharmacological tool to investigate the roles of GRK2/3 in receptor desensitization, signaling, and internalization.[1][2] These kinases play a crucial role in the homologous desensitization of many GPCRs, including the μ-opioid receptor (MOPr), by phosphorylating the activated receptor, which promotes the binding of β-arrestin and subsequent uncoupling from G proteins and internalization.[1] This whitepaper provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and experimental applications of this compound.
Chemical Properties and Structure
Cmpd101 is chemically described as 3-[[[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-yl] methyl] amino]-N-[2-(trifuoromethyl) benzyl] benzamidehydrochloride.[1][2]
| Property | Value |
| Chemical Name | 3-[[[4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]methyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide hydrochloride |
| Molecular Formula | C₂₄H₂₁F₃N₆O·HCl |
| Molecular Weight | 502.92 g/mol |
| CAS Number | 865608-11-3 (free base), 1941168-71-3 (hydrochloride) |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Discovery and Synthesis
Cmpd101 was discovered by Takeda Pharmaceutical Company, Ltd. as part of a research program to develop potent and selective GRK2 inhibitors.[4] The synthesis of this compound is a multi-step process.
Synthesis Overview
The synthesis of this compound is reported to be a nine-step process starting from isonicotinic acid hydrazide.[1] While the detailed, step-by-step proprietary synthesis protocol from the original discovery (Ikeda et al., 2007) is not publicly detailed in the surveyed literature, the key starting material provides insight into the formation of the pyridyl-triazole core of the molecule. The synthesis involves the construction of the substituted 1,2,4-triazole (B32235) ring, followed by functionalization and coupling with the aminobenzamide and trifluoromethylbenzyl moieties.[1][4]
Mechanism of Action
Cmpd101 is a membrane-permeable inhibitor that selectively targets the kinase activity of GRK2 and GRK3.[3][5]
-
GPCR Activation: An agonist (e.g., an opioid) binds to and activates a GPCR, such as the μ-opioid receptor (MOPr).
-
GRK Recruitment: The activated GPCR conformation is recognized by GRKs, which are recruited to the intracellular side of the plasma membrane.
-
Inhibition of Phosphorylation: Cmpd101 enters the cell and binds to the active site of GRK2 and GRK3, inhibiting their ability to phosphorylate the C-terminal tail of the activated GPCR.
-
Prevention of β-Arrestin Recruitment: Without receptor phosphorylation, β-arrestin cannot bind to the GPCR.
-
Reduced Desensitization and Internalization: The inhibition of β-arrestin binding prevents the uncoupling of the receptor from its G protein and blocks the process of receptor internalization, thereby prolonging the receptor's signaling activity at the cell surface.[1][2]
Caption: Signaling pathway of GPCR activation and GRK2/3-mediated desensitization, showing the inhibitory action of Cmpd101.
Biological Activity and Selectivity
Cmpd101 is highly potent against GRK2 and GRK3, with significantly less activity against other kinases, demonstrating its selectivity.
| Kinase Target | IC₅₀ (nM) | Reference |
| GRK2 | 18 - 54 | [4][5] |
| GRK3 | 5.4 - 32 | [3][5] |
| GRK1 | 3,100 | [5] |
| GRK5 | 2,300 (or >125,000) | [3][4][5] |
| ROCK-2 | 1,400 | [5][6] |
| PKCα | 8,100 | [5][6] |
Note: IC₅₀ values can vary depending on the specific assay conditions.[1][4]
Experimental Protocols
Cmpd101 is a critical tool for elucidating the role of GRK2/3 in cellular processes. Below are methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This protocol determines the IC₅₀ of Cmpd101 against purified kinases.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing purified recombinant GRK2 or GRK3, a kinase substrate (e.g., rhodopsin), and [γ-³²P]ATP.
-
Inhibitor Addition: Add varying concentrations of Cmpd101 (or vehicle control, e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 20 minutes) to allow the phosphorylation reaction to proceed.
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the free [γ-³²P]ATP using a radioactive filter binding assay or SDS-PAGE.
-
Quantification: Quantify the incorporated radioactivity using a scintillation counter or autoradiography.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of Cmpd101 concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
References
- 1. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Cmpd101 Hydrochloride: A Technical Guide to its Function as a GRK2/3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cmpd101 hydrochloride is a potent, selective, and membrane-permeable small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and G protein-coupled receptor kinase 3 (GRK3).[1][2][3] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of this compound. It is designed to serve as a comprehensive resource for researchers in pharmacology, cell biology, and drug development. The document includes a summary of its inhibitory activity, detailed experimental protocols for its use, and visualizations of the key signaling pathways it modulates.
Core Function and Mechanism of Action
This compound's primary function is the inhibition of GRK2 and GRK3.[1][2][3] These kinases play a crucial role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding, GPCRs are phosphorylated by GRKs, which promotes the binding of β-arrestin. This uncouples the receptor from its G protein, leading to the termination of signaling and initiating receptor internalization.[4]
By inhibiting GRK2 and GRK3, Cmpd101 prevents the phosphorylation of activated GPCRs. This action blocks β-arrestin recruitment and subsequent receptor desensitization and internalization.[4] The result is a potentiation and prolongation of GPCR signaling. This mechanism makes Cmpd101 a valuable tool for studying the roles of GRK2/3 in various physiological and pathological processes, including heart failure, opioid receptor signaling, and developmental pathways like the Sonic Hedgehog (SHH) pathway.[2][4][5]
Quantitative Data: Inhibitory Profile
This compound exhibits high potency and selectivity for GRK2 and GRK3 over other kinases. The following table summarizes its inhibitory activity (IC50 values) across various kinases.
| Kinase Target | IC50 Value | Reference(s) |
| GRK2 | 18 - 54 nM | [1][2][6] |
| GRK3 | 5.4 - 32 nM | [1][2][6] |
| ROCK-2 | 1.4 µM | [1][2] |
| PKCα | 8.1 µM | [1][2] |
| GRK1 | 3.1 µM | [2] |
| GRK5 | 2.3 µM | [2] |
Signaling Pathways and Experimental Workflows
GPCR Desensitization Pathway
The following diagram illustrates the canonical pathway of GPCR desensitization and the point of intervention for Cmpd101.
Caption: Cmpd101 inhibits GRK2/3-mediated phosphorylation of activated GPCRs.
Sonic Hedgehog (SHH) Signaling Pathway
Cmpd101 has been shown to modulate the Sonic Hedgehog (SHH) signaling pathway, where GRK2 is a required component for signal transduction.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CMPD101 | ROCK | GRK | PKC | TargetMol [targetmol.com]
The Selective Inhibition of GRK2/3 by Cmpd101 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cmpd101 hydrochloride, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. This document details the compound's mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant signaling pathways.
Introduction to GRK2/3 and this compound
G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling. Specifically, GRK2 and GRK3 are key players in the process of homologous desensitization, where activated GPCRs are phosphorylated, leading to the recruitment of β-arrestins and subsequent receptor internalization and signal termination.[1][2][3] Dysregulation of GRK2 activity has been implicated in various pathological conditions, including heart failure, making it a significant target for therapeutic intervention.
This compound is a novel, membrane-permeable small molecule that acts as a potent and selective inhibitor of both GRK2 and GRK3.[4][5] Its ability to modulate GPCR desensitization makes it a valuable tool for studying the physiological and pathological roles of GRK2 and GRK3, and a potential lead compound for drug development.
Quantitative Data: Inhibitory Profile of Cmpd101
This compound exhibits high potency for GRK2 and GRK3 with notable selectivity over other kinases. The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: Inhibitory Potency of Cmpd101 against GRK Isoforms
| Kinase | IC50 (nM) | Reference(s) |
| GRK2 | 18 - 54 | [4][5][6][7][8] |
| GRK3 | 5.4 - 32 | [4][5][6][7][8] |
| GRK1 | 3100 | [6][8] |
| GRK5 | 2300 | [6][8] |
Table 2: Off-Target Kinase Inhibition Profile of Cmpd101
| Kinase | IC50 (µM) | Reference(s) |
| Rho-associated kinase 2 (ROCK2) | 1.4 | [4][5][6][8] |
| Protein Kinase Cα (PKCα) | 8.1 | [4][5][6][8] |
Signaling Pathways
The canonical GRK2/3 signaling pathway leading to GPCR desensitization is a critical regulatory mechanism in cellular signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro GRK2/3 Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC50 value of Cmpd101 against GRK2 and GRK3 using a radiometric assay.
Materials:
-
Recombinant human GRK2 and GRK3 enzymes
-
GRK substrate (e.g., casein or a specific peptide substrate)
-
This compound
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphoric acid
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the GRK substrate, and the desired concentration of Cmpd101 or vehicle.
-
Enzyme Addition: Add the recombinant GRK2 or GRK3 enzyme to each reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP (or [γ-³³P]ATP). The final ATP concentration should be close to the Kₘ value for the specific GRK to accurately determine the inhibitor's potency.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-40 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Spot an aliquot of each reaction mixture onto a sheet of filter paper.
-
Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Quantification: Place the filter paper spots into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each Cmpd101 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the Cmpd101 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
GPCR Desensitization Assay (Electrophysiology)
This protocol describes a method to assess the effect of Cmpd101 on GPCR desensitization by measuring agonist-induced ion channel currents in whole-cell patch-clamp recordings. The example of the μ-opioid receptor (MOR) activating G-protein-coupled inwardly rectifying potassium (GIRK) channels is used.[2]
Materials:
-
Cells expressing the GPCR of interest and the coupled ion channel (e.g., HEK293 cells co-expressing MOR and GIRK channels, or primary neurons endogenously expressing these).
-
Patch-clamp electrophysiology setup.
-
External and internal recording solutions.
-
GPCR agonist (e.g., DAMGO for MOR).
-
This compound.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for electrophysiological recording.
-
Recording Setup: Establish a whole-cell patch-clamp recording configuration.
-
Baseline Recording: Record the baseline membrane current.
-
Agonist Application (Initial): Apply a saturating concentration of the GPCR agonist to elicit a maximal ion channel current.
-
Washout: Wash out the agonist and allow the current to return to baseline.
-
Cmpd101 Pre-incubation: Perfuse the cells with the external solution containing this compound for a sufficient time (e.g., 15-30 minutes) to allow for cell penetration and target engagement.
-
Agonist Application (Post-Cmpd101): Re-apply the same saturating concentration of the agonist in the continued presence of Cmpd101 and record the current.
-
Desensitization Measurement: To measure desensitization, apply the agonist for a prolonged period and measure the decay of the current over time. Compare the rate and extent of desensitization in the absence and presence of Cmpd101.
-
Data Analysis: Compare the peak current amplitude and the extent of current desensitization before and after Cmpd101 treatment. A reduction in desensitization in the presence of Cmpd101 indicates inhibition of GRK2/3-mediated receptor phosphorylation.
Receptor Internalization Assay (Confocal Microscopy)
This protocol outlines a method to visualize and quantify the effect of Cmpd101 on agonist-induced GPCR internalization using confocal microscopy.
Materials:
-
HEK293 cells stably expressing a fluorescently tagged GPCR (e.g., MOR-GFP).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
GPCR agonist (e.g., DAMGO).
-
This compound.
-
Paraformaldehyde (PFA) for cell fixation.
-
Mounting medium with a nuclear stain (e.g., DAPI).
-
Confocal microscope.
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing the fluorescently tagged GPCR onto glass-bottom dishes or coverslips.
-
Cmpd101 Pre-treatment: Pre-incubate the cells with this compound at the desired concentration (e.g., 30 µM) for 30 minutes at 37°C. Include a vehicle control.
-
Agonist Stimulation: Add the GPCR agonist (e.g., 10 µM DAMGO) to the cells and incubate for a time known to induce robust internalization (e.g., 30 minutes) at 37°C.
-
Fixation: Wash the cells with ice-cold PBS and then fix them with 4% PFA for 15 minutes at room temperature.
-
Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Imaging: Acquire images using a confocal microscope. Capture both the fluorescent protein channel (e.g., GFP) and the DAPI channel.
-
Analysis: In control cells, the agonist should induce a translocation of the fluorescently tagged receptor from the plasma membrane to intracellular vesicles. In cells treated with Cmpd101, this internalization should be reduced or blocked, with the receptor remaining predominantly at the plasma membrane. Quantify internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity in multiple cells for each condition.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of GRK2 and GRK3 in cellular signaling. Its high potency and selectivity make it suitable for a range of in vitro and cell-based assays. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of GRK2/3 inhibition in their specific systems of interest. Further research into the therapeutic potential of Cmpd101 and similar molecules is warranted, particularly in the context of diseases characterized by GRK2 overactivity.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. teams.semel.ucla.edu [teams.semel.ucla.edu]
Cmpd101 Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cmpd101 hydrochloride is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3] Its ability to modulate the desensitization of G protein-coupled receptors (GPCRs) has made it a valuable tool in studying a variety of signaling pathways and a potential therapeutic agent for conditions such as heart failure.[2][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with insights into relevant experimental protocols and signaling pathways.
Chemical Properties and Structure
This compound is a synthetic organic compound with the systematic IUPAC name 3-[[(4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)methyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide hydrochloride.[1] The compound is a yellow, hygroscopic solid that is soluble in DMSO.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1941168-71-3 | [3] |
| Molecular Formula | C₂₄H₂₁F₃N₆O·HCl | [1] |
| Molecular Weight | 502.92 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1] |
| Storage | Store as a solid at -20°C for up to 6 months. Stock solutions in DMSO can be stored at -20°C for up to one month. | [1][2] |
| SMILES | CN1C(=NN=C1C2=CC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4C(F)(F)F.Cl | [1] |
| InChIKey | WFOVEDJTASPCIR-UHFFFAOYSA-N | [1] |
Structure:
The chemical structure of Cmpd101 consists of a central benzamide (B126) core linked to a 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole moiety and a 2-(trifluoromethyl)benzyl group.
Mechanism of Action and Biological Activity
Cmpd101 is a potent and selective inhibitor of GRK2 and GRK3.[1][2] These kinases play a crucial role in the homologous desensitization of GPCRs by phosphorylating the activated receptor, which then promotes the binding of arrestins and subsequent receptor internalization. By inhibiting GRK2/3, Cmpd101 prevents this phosphorylation event, thereby prolonging GPCR signaling.
Table 2: In Vitro Inhibitory Activity of Cmpd101
| Target | IC₅₀ | Reference |
| GRK2 | 18 nM | [2][4] |
| GRK3 | 5.4 nM | [2][4] |
| GRK1 | 3.1 µM | [2][4] |
| GRK5 | 2.3 µM | [2][4] |
| ROCK-2 | 1.4 µM | [2][3] |
| PKCα | 8.1 µM | [2][3] |
The selectivity of Cmpd101 for GRK2/3 over other kinases, such as GRK1, GRK5, ROCK-2, and PKCα, highlights its utility as a specific pharmacological probe.[2][3][4]
One of the most well-studied effects of Cmpd101 is its ability to inhibit the desensitization of the μ-opioid receptor (MOPr).[5] In preclinical studies, Cmpd101 has been shown to reduce DAMGO-induced MOPr phosphorylation, arrestin translocation, and receptor internalization.[5] This activity suggests its potential for modulating opioid signaling and tolerance.
Signaling Pathways
Cmpd101 primarily interferes with the GPCR desensitization pathway. The following diagram illustrates the canonical pathway and the point of intervention by Cmpd101.
Experimental Protocols
While the detailed, step-by-step synthesis protocol for this compound is not publicly available, it is reported to be synthesized in nine steps from isonicotinic acid hydrazide.[5] The final product's identity and purity have been confirmed by ¹H NMR and ¹³C NMR spectroscopy.[5]
General Kinase Inhibition Assay Protocol (Radiometric)
This protocol is a generalized procedure based on methods used for screening kinase inhibitors like Cmpd101.[5]
Materials:
-
Purified GRK2 or GRK3 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Substrate (e.g., a peptide substrate for GRK2/3)
-
[γ-³²P]ATP
-
This compound stock solution in DMSO
-
Phosphoric acid or other stop solution
-
P81 phosphocellulose paper or similar
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, substrate, and purified GRK2 or GRK3 enzyme in a microtiter plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of Cmpd101 and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based μ-Opioid Receptor Desensitization Assay
This protocol provides a general outline for assessing the effect of Cmpd101 on agonist-induced GPCR desensitization in a cellular context, based on published studies.[5]
Cell Line:
-
HEK293 cells stably expressing the μ-opioid receptor (MOPr).
Materials:
-
Cell culture medium and supplements
-
MOPr agonist (e.g., DAMGO)
-
This compound
-
Assay buffer
-
Reagents for measuring downstream signaling (e.g., cAMP assay kit or a method to measure receptor internalization like immunofluorescence or a β-arrestin recruitment assay).
Procedure:
-
Plate the MOPr-expressing HEK293 cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Pre-treat the cells with this compound at various concentrations (or vehicle) for a specific duration (e.g., 30 minutes).
-
Stimulate the cells with a saturating concentration of the MOPr agonist DAMGO for a time course to induce receptor desensitization.
-
Wash the cells to remove the agonist.
-
Re-stimulate the cells with the agonist and measure the downstream signaling response (e.g., inhibition of forskolin-stimulated cAMP accumulation).
-
Alternatively, to measure internalization, fix and stain the cells for the receptor to visualize its cellular localization via microscopy, or use a β-arrestin recruitment assay.
-
Compare the response in Cmpd101-treated cells to vehicle-treated cells to determine the extent of inhibition of desensitization.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of GRK2 and GRK3. Its chemical properties and mechanism of action make it an indispensable research tool for investigating GPCR signaling and desensitization. The provided data and protocols serve as a valuable resource for scientists and researchers in the fields of pharmacology, cell biology, and drug discovery. Further investigation into the therapeutic potential of Cmpd101 and similar molecules is warranted, particularly in the context of cardiovascular diseases and opioid-related research.
References
- 1. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CMPD101 | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 5. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Cmpd101 Hydrochloride: A Technical Guide for Researchers
CAS Number: 1941168-71-3
This technical guide provides an in-depth overview of Cmpd101 hydrochloride, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. This document is intended for researchers, scientists, and drug development professionals interested in the experimental application and theoretical background of this compound.
Core Concepts and Mechanism of Action
This compound is a novel, membrane-permeable small-molecule inhibitor targeting GRK2 and GRK3.[1][2] These kinases play a crucial role in the desensitization of G protein-coupled receptors (GPCRs), a process vital for terminating signal transduction. By phosphorylating the activated GPCR, GRKs facilitate the binding of β-arrestins, which uncouple the receptor from its G protein and promote its internalization.
This compound acts as an active-site-targeting inhibitor, preventing the phosphorylation of GPCRs by GRK2 and GRK3.[3] This inhibition leads to a reduction in receptor desensitization and internalization, thereby potentiating and prolonging GPCR signaling.[4][5] Its selectivity for the GRK2 subfamily over other kinases makes it a valuable tool for studying the specific roles of GRK2 and GRK3 in various physiological and pathological processes.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its inhibitory activity against various kinases and its solubility in common laboratory solvents.
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Notes |
| GRK2 (human) | 18 nM[1][2][6][7][8] | - |
| GRK3 (human) | 5.4 nM[1][2][6][7][8] | - |
| GRK2 (bovine) | 290 nM[3] | Substrate: bROS, ATP: 0.5 mM |
| GRK1 | 3.1 µM[6][7][8] | - |
| GRK5 | 2.3 µM[6][7][8] | No inhibition up to 125 µM in some studies.[3][5][9] |
| GRK6 | >30 µM[10] | - |
| GRK7 | 25 µM[10] | - |
| ROCK-2 | 1.4 µM[1][2][6][7][8] | - |
| PKCα | 8.1 µM[1][2][6][7][8] | - |
Table 2: Solubility Data
| Solvent | Maximum Concentration |
| DMSO | 100 mM[4][5] |
| Ethanol | 100 mM[4] |
| DMF | 20 mg/mL[10] |
Signaling Pathways
This compound primarily interferes with the GPCR desensitization pathway. The following diagram illustrates the canonical pathway and the point of intervention by Cmpd101.
Experimental Protocols
This section provides detailed methodologies for key experiments where this compound is commonly used.
In Vitro Kinase Inhibition Assay (Radioactive Filter Binding)
This protocol is adapted from methods used for kinase screening.[9][11]
Objective: To determine the IC50 of this compound against a specific kinase.
Materials:
-
Purified kinase (e.g., GRK2, GRK3)
-
Kinase-specific substrate (e.g., tubulin dimer for GRK2/3)[3]
-
This compound stock solution (in DMSO)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
Phosphocellulose filter paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and kinase reaction buffer.
-
Add the diluted this compound or DMSO (for control) to the reaction mixture. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km for the specific kinase.[9]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the filter paper and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control for each Cmpd101 concentration and plot the data to determine the IC50 value.
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Potential Regulatory Roles of GRK2 in Endothelial Cell Activity and Pathological Angiogenesis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CMPD101 | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 9. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Cmpd101 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cmpd101 hydrochloride is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. This document provides a comprehensive in vitro characterization of Cmpd101, summarizing its biochemical activity, cellular effects, and the detailed methodologies used for its evaluation. The information presented is intended to serve as a technical guide for researchers utilizing this compound in studies related to GPCR signaling and drug development.
Chemical and Physical Properties
This compound is a synthetic organic compound with the following properties:
| Property | Value |
| Chemical Name | 3-[[(4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)methyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide hydrochloride |
| Molecular Formula | C₂₄H₂₁F₃N₆O · HCl |
| Molecular Weight | 502.92 g/mol |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol. |
| Storage | Store as a solid at -20°C. Stock solutions can be stored at -20°C for up to one month. |
Biochemical Activity: Kinase Selectivity Profile
This compound is a potent inhibitor of GRK2 and GRK3. Its selectivity has been evaluated against a panel of other kinases, demonstrating significant selectivity for the GRK2 subfamily.
| Target Kinase | IC₅₀ (nM)[1][2] |
| GRK2 | 18 - 54 |
| GRK3 | 5.4 - 32 |
| ROCK-2 | 1400 |
| PKCα | 8100 |
| GRK1 | 3100 |
| GRK5 | >2300 |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Cellular Activity
In cell-based assays, Cmpd101 has been shown to modulate G protein-coupled receptor (GPCR) signaling, primarily by inhibiting the desensitization and internalization of these receptors.
Inhibition of μ-Opioid Receptor (MOPr) Desensitization and Internalization
Cmpd101 has been demonstrated to inhibit the agonist-induced desensitization and internalization of the μ-opioid receptor.[3] In studies using HEK293 cells expressing MOPr, Cmpd101 almost completely inhibited DAMGO-induced receptor phosphorylation at Ser³⁷⁵, subsequent β-arrestin translocation, and receptor internalization.[3]
Effects on β2-Adrenergic Receptor (β2AR) Internalization
At a concentration of 100 μM, Cmpd101 has been shown to inhibit the internalization of the β2-adrenergic receptor in HEK-B2 cells. This was observed as a significant decrease in the isoproterenol-induced formation of clathrin-coated vesicles, with the β2AR-GFP fusion protein remaining on the plasma membrane.
Signaling Pathways and Experimental Workflows
GRK2-Mediated GPCR Desensitization Pathway
The following diagram illustrates the canonical pathway of GRK2-mediated GPCR desensitization and how Cmpd101 intervenes.
Experimental Workflow for Kinase Inhibition Profiling
This diagram outlines a general workflow for assessing the inhibitory activity of a compound like Cmpd101 against a panel of kinases.
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize this compound, based on methodologies described in the primary literature.[1][3]
In Vitro Kinase Inhibition Assay (GRK2)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Cmpd101 against GRK2.
Materials:
-
Recombinant human GRK2 enzyme
-
Kinase substrate (e.g., rhodopsin or a fluorescent peptide)
-
ATP (Adenosine triphosphate)
-
This compound, serially diluted
-
Assay buffer (e.g., HEPES-based buffer with MgCl₂)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay or similar)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in the assay buffer.
-
In a 384-well plate, add the GRK2 enzyme, the kinase substrate, and the Cmpd101 dilutions (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption.
-
Plot the percentage of kinase inhibition against the logarithm of the Cmpd101 concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Cell-Based μ-Opioid Receptor Internalization Assay
Objective: To assess the effect of Cmpd101 on agonist-induced internalization of the μ-opioid receptor.
Materials:
-
HEK293 cells stably expressing a tagged μ-opioid receptor (e.g., HA-MOPr or MOPr-eGFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MOPr agonist (e.g., DAMGO)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Primary antibody against the receptor tag (if applicable)
-
Fluorescently labeled secondary antibody (if applicable)
-
Confocal microscope or high-content imaging system
Procedure:
-
Seed the HEK293-MOPr cells onto glass-bottom plates or coverslips and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a saturating concentration of the MOPr agonist DAMGO for a defined period (e.g., 30 minutes) to induce receptor internalization.
-
Wash the cells with ice-cold PBS to stop the internalization process.
-
Fix the cells with 4% paraformaldehyde.
-
If not using a fluorescently tagged receptor, permeabilize the cells and perform immunofluorescence staining for the receptor.
-
Acquire images using a confocal microscope.
-
Quantify receptor internalization by measuring the redistribution of fluorescence from the plasma membrane to intracellular vesicles.
β-Arrestin Recruitment Assay
Objective: To measure the effect of Cmpd101 on agonist-induced β-arrestin recruitment to an activated GPCR.
Materials:
-
HEK293 cells co-expressing the GPCR of interest and a β-arrestin fusion protein (e.g., β-arrestin-GFP)
-
GPCR agonist
-
This compound
-
Live-cell imaging medium
-
High-content imaging system or confocal microscope
Procedure:
-
Plate the cells in a suitable imaging plate (e.g., 96-well glass-bottom plate).
-
Pre-incubate the cells with this compound or vehicle control.
-
Add the GPCR agonist to stimulate the receptor.
-
Acquire time-lapse images of the cells to monitor the translocation of the fluorescently tagged β-arrestin from the cytoplasm to the plasma membrane.
-
Quantify the β-arrestin recruitment by analyzing the change in fluorescence intensity at the membrane over time.
Conclusion
This compound is a valuable research tool for investigating the roles of GRK2 and GRK3 in GPCR signaling pathways. Its high potency and selectivity make it suitable for a range of in vitro studies. The protocols provided herein offer a starting point for the characterization of this and similar compounds in a drug discovery or basic research setting. As with any experimental work, optimization of these protocols for specific laboratory conditions and research questions is recommended.
References
- 1. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Cmpd101 hydrochloride for studying GPCR signaling
An In-depth Technical Guide on Cmpd101 Hydrochloride for Studying GPCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing crucial roles in a myriad of physiological processes. The signaling cascades initiated by these receptors are tightly regulated, with desensitization mechanisms preventing overstimulation. A key step in this process is the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins, leading to receptor internalization and attenuation of G protein-mediated signaling.
This compound is a potent and selective, cell-permeable small-molecule inhibitor of GRK2 and GRK3.[1][2][3][4] Its ability to specifically target these kinases makes it an invaluable tool for elucidating the roles of GRK2/3 in GPCR signaling, desensitization, and trafficking. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the ATP-binding site of GRK2 and GRK3.[5] This prevents the phosphorylation of activated GPCRs, thereby interfering with the subsequent steps of β-arrestin recruitment and receptor internalization. By inhibiting GRK2/3, Cmpd101 can prolong the signaling of GPCRs at the plasma membrane, making it a powerful tool to study the temporal dynamics of GPCR signaling and the specific contributions of GRK2/3 to these processes. Studies have shown that Cmpd101 can slow agonist-induced desensitization of receptors like the protease-activated receptor 2 (PAR2) and reduce the desensitization and internalization of the μ-opioid receptor.[1][3][6]
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized in various studies. The following tables summarize the available quantitative data.
Table 1: Inhibitory Potency (IC50) of Cmpd101 against Various Kinases
| Kinase | IC50 (nM) | Reference |
| GRK2 | 18 - 54 | [2][3][5][7] |
| GRK3 | 5.4 - 32 | [1][2][3][5] |
| GRK1 | >2300 | [7][8] |
| GRK5 | >2300 | [1][7][8] |
| ROCK-2 | 1400 | [2][7][8] |
| PKCα | 8100 | [2][7][8] |
Table 2: Effects of Cmpd101 on Cellular Processes
| Cellular Process | Receptor | Agonist | Cmpd101 Concentration | Observed Effect | Reference |
| Smooth Muscle Contraction | α1-adrenoceptors, Endothelin-1 receptors, Thromboxane A2 receptors | Noradrenaline, Phenylephrine, Endothelin-1, U46619 | 5 µM, 50 µM | Concentration-dependent inhibition of contraction | [9] |
| Receptor Internalization | β2-adrenergic receptor | Isoproterenol | 100 µM | Inhibition of internalization | [7] |
| Receptor Phosphorylation | μ-opioid receptor | DAMGO | 3-30 µM | Inhibition of phosphorylation at Ser375, Thr370, Thr376, and Thr379 | [7][8] |
| β-arrestin Recruitment | D2 Dopamine Receptor | Dopamine | Not specified | Decreased β-arrestin recruitment | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving GPCRs and the mechanism of Cmpd101, as well as a typical experimental workflow for its use.
Figure 1: Canonical GPCR Signaling Pathway.
Figure 2: Mechanism of Action of Cmpd101.
Figure 3: General Experimental Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Cell Culture and Treatment
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used due to their robust growth and amenability to transfection. Use a cell line stably or transiently expressing the GPCR of interest.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cmpd101 Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM).[1] For experiments, dilute the stock solution in serum-free medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts.
-
Treatment Protocol: Pre-incubate cells with Cmpd101 or vehicle (DMSO) for a specified period (e.g., 15-30 minutes) before agonist stimulation.
β-Arrestin Recruitment Assay (e.g., using DiscoverX PathHunter Assay)
This assay measures the interaction of β-arrestin with the activated GPCR.
-
Principle: The assay utilizes enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the GPCR brings the fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[11]
-
Procedure:
-
Seed PathHunter cells expressing the GPCR-ProLink and β-arrestin-Enzyme Acceptor fusion proteins into a 384-well white, clear-bottom microplate.[11]
-
Incubate overnight at 37°C.[11]
-
Pre-treat cells with varying concentrations of Cmpd101 or vehicle for 30 minutes.
-
Add the GPCR agonist at a predetermined EC80 concentration.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Measure chemiluminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of inhibition against the logarithm of the Cmpd101 concentration to determine the IC50 value.
Receptor Internalization Assay (e.g., using Flow Cytometry)
This assay quantifies the translocation of the GPCR from the cell surface to intracellular compartments.
-
Principle: The GPCR is tagged with a fluorescent protein (e.g., GFP) or an epitope tag (e.g., HA or FLAG). The amount of receptor remaining on the cell surface after agonist stimulation is measured by flow cytometry.
-
Procedure:
-
Culture cells expressing the tagged GPCR in 6-well plates.
-
Pre-treat with Cmpd101 or vehicle for 30 minutes.
-
Stimulate with the agonist for a specified time (e.g., 30-60 minutes).
-
Place the plates on ice to stop the reaction.
-
Gently detach the cells using a non-enzymatic cell dissociation solution.
-
If using an epitope tag, incubate the cells with a primary antibody against the tag, followed by a fluorescently labeled secondary antibody.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
-
Data Analysis: The mean fluorescence intensity of the cell population is proportional to the amount of receptor on the cell surface. Calculate the percentage of internalization relative to unstimulated cells. Compare the internalization in Cmpd101-treated cells to vehicle-treated cells.
ERK1/2 Phosphorylation Assay (e.g., using Western Blotting)
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which can be downstream of GPCR activation.
-
Principle: The activation of ERK1/2 is detected by measuring its phosphorylation at specific residues (Thr202/Tyr204) using phospho-specific antibodies.
-
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Pre-treat with Cmpd101 or vehicle for 30 minutes.
-
Stimulate with the agonist for a short period (e.g., 5-10 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Express the results as a fold change over the unstimulated control.
Conclusion
This compound is a critical pharmacological tool for dissecting the intricate roles of GRK2 and GRK3 in GPCR signaling. Its high potency and selectivity allow for the targeted investigation of GRK2/3-mediated receptor phosphorylation, desensitization, and internalization. The experimental protocols and data presented in this guide offer a framework for researchers to effectively utilize Cmpd101 in their studies, ultimately contributing to a deeper understanding of GPCR biology and the development of novel therapeutics targeting this important class of receptors.
References
- 1. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CMPD101 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 4. compound 101 [PMID: 21596927] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CMPD101 | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 9. Inhibition of prostatic smooth muscle contraction by the inhibitor of G protein-coupled receptor kinase 2/3, CMPD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G Protein-Coupled Receptor Kinase 2 Selectively Enhances β-Arrestin Recruitment to the D2 Dopamine Receptor through Mechanisms That Are Independent of Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cmpd101 Hydrochloride and its Role in β-Arrestin Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cmpd101 hydrochloride is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. These kinases play a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a process tightly regulated by the recruitment of β-arrestin. This technical guide provides an in-depth overview of the mechanism of action of Cmpd101, its impact on β-arrestin recruitment, and detailed protocols for assessing this interaction. The information presented is intended to support researchers and drug development professionals in utilizing Cmpd101 as a tool to investigate GPCR signaling and explore its therapeutic potential.
Introduction to this compound and β-Arrestin
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Their signaling is tightly controlled, and a key regulatory mechanism is desensitization, which is initiated by GPCR kinases (GRKs). Upon agonist binding to a GPCR, GRKs are recruited to the activated receptor and phosphorylate serine and threonine residues in its intracellular loops and/or C-terminal tail. This phosphorylation event increases the receptor's affinity for β-arrestin proteins (β-arrestin 1 and β-arrestin 2).
The recruitment of β-arrestin to the GPCR has two primary consequences:
-
Desensitization: β-arrestin sterically hinders the coupling of the receptor to its cognate G protein, thereby terminating G protein-mediated signaling.
-
Signal Transduction: β-arrestin can act as a scaffold protein, initiating a second wave of signaling that is independent of G proteins. This can include the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade.
This compound is a valuable research tool due to its high potency and selectivity for GRK2 and GRK3.[1][2][3][4][5] By inhibiting these kinases, Cmpd101 prevents the phosphorylation of GPCRs, thereby blocking the subsequent recruitment of β-arrestin and the desensitization process.[6] This allows for the dissection of the roles of GRK2/3 and β-arrestin in the signaling of specific GPCRs.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor at the ATP-binding site of GRK2 and GRK3. Its inhibitory activity is highly specific for this subfamily of GRKs, with significantly lower potency against other kinases.
Signaling Pathway of GPCR Desensitization and Inhibition by Cmpd101
Caption: GPCR desensitization pathway and the inhibitory action of Cmpd101.
Quantitative Data
The inhibitory potency of this compound has been characterized against a panel of kinases. The following table summarizes the reported IC50 values.
| Kinase | IC50 (nM) | Reference |
| GRK2 | 18 | [1][2] |
| GRK3 | 5.4 | [1][2] |
| GRK1 | 3100 | [2][7] |
| GRK5 | 2300 | [2][7] |
| ROCK-2 | 1400 | [1][2][7] |
| PKCα | 8100 | [1][2][7] |
Experimental Protocols
The recruitment of β-arrestin to a GPCR of interest upon agonist stimulation, and the inhibition of this process by Cmpd101, can be quantified using various cell-based assays. The PathHunter® β-arrestin assay from DiscoverX is a widely used method based on enzyme fragment complementation.[8][9]
PathHunter® β-Arrestin Recruitment Assay
This assay utilizes two engineered proteins: a GPCR fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon agonist-induced recruitment of β-arrestin to the GPCR, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that can be measured.
Experimental Workflow for β-Arrestin Recruitment Assay
Caption: A typical workflow for a β-arrestin recruitment assay.
Detailed Methodology:
-
Cell Culture: Maintain PathHunter® cells expressing the GPCR of interest fused to ProLink™ and β-arrestin fused to the Enzyme Acceptor in the recommended culture medium.[8]
-
Cell Plating:
-
Harvest and resuspend cells in the appropriate assay medium.
-
Dispense the cell suspension into a 384-well white, clear-bottom microplate.
-
Incubate the plate for the recommended time to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of Cmpd101 in the assay buffer.
-
Prepare serial dilutions of the agonist of interest in the assay buffer.
-
-
Assay Procedure (Antagonist Mode):
-
Add the diluted Cmpd101 or vehicle control to the appropriate wells of the cell plate.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add the agonist to the wells at a final concentration that elicits a sub-maximal response (e.g., EC80).
-
Incubate for 60-90 minutes at 37°C.[8]
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the data as a function of the log of the antagonist (Cmpd101) concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of Cmpd101 for the inhibition of β-arrestin recruitment.
-
Applications in Research and Drug Discovery
This compound is a versatile tool with numerous applications:
-
Dissecting GPCR Signaling: By selectively inhibiting GRK2/3, researchers can delineate the roles of these kinases in the desensitization of specific GPCRs and differentiate between G protein-dependent and β-arrestin-dependent signaling pathways.[6]
-
Validating Novel GPCR Targets: Cmpd101 can be used to investigate the desensitization mechanisms of newly identified or orphan GPCRs.
-
Screening for Biased Ligands: The compound can be used as a control in assays designed to identify biased agonists—ligands that preferentially activate either G protein or β-arrestin signaling pathways.
-
Therapeutic Potential: Given the involvement of GRK2 in cardiovascular diseases, Cmpd101 and its analogs have been explored for their therapeutic potential in conditions such as heart failure.[2]
Conclusion
This compound is a powerful and specific inhibitor of GRK2 and GRK3, making it an indispensable tool for studying the intricacies of GPCR signaling and desensitization. Its ability to block β-arrestin recruitment provides a clear method for investigating the downstream consequences of this critical regulatory event. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Cmpd101 in their studies of GPCR biology and pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. CMPD101 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 5. medkoo.com [medkoo.com]
- 6. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CMPD101 | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Cmpd101 Hydrochloride: A Technical Guide to its Role in Receptor Desensitization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Cmpd101 hydrochloride, a potent and selective small-molecule inhibitor of G protein-coupled receptor kinases 2 and 3 (GRK2/3). It details the compound's mechanism of action in preventing receptor desensitization, presents key quantitative data, outlines experimental protocols for its use, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: The Role of GRK2/3 in Receptor Desensitization
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Their signaling is tightly regulated to prevent overstimulation. A key regulatory mechanism is desensitization, a process that uncouples the receptor from its G protein, leading to a diminished response even in the presence of an agonist. This process is primarily initiated by GPCR kinases (GRKs) which phosphorylate the activated receptor. This phosphorylation event increases the receptor's affinity for β-arrestin, which binds to the receptor, sterically hindering G protein coupling and initiating receptor internalization.[1]
The GRK2 subfamily, which includes GRK2 and GRK3, plays a pivotal role in the desensitization of numerous GPCRs.[2][3][4][5] Dysregulation of GRK2 activity has been implicated in various pathological conditions, including heart failure.[6] this compound has emerged as a valuable research tool and a potential therapeutic lead due to its high potency and selectivity for GRK2 and GRK3.[2][3][7][8][9]
Mechanism of Action of this compound
This compound is a membrane-permeable small molecule that acts as a competitive inhibitor of GRK2 and GRK3.[2][7] By binding to the active site of these kinases, it prevents the phosphorylation of agonist-activated GPCRs. This inhibition of phosphorylation subsequently blocks the recruitment of β-arrestin to the receptor, thereby attenuating receptor desensitization and internalization.[4][5] The outcome is a prolonged and potentially enhanced signaling response from the GPCR in the continued presence of an agonist.[2]
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy and selectivity of Cmpd101 have been quantified across various studies. The following table summarizes the reported IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | Reported IC50 Values (nM) | References |
| GRK2 | 18, 35, 54 | [2][7][8][9] |
| GRK3 | 5.4, 32 | [2][7][8] |
| GRK1 | 3,100 | [9] |
| GRK5 | 2,300 (no activity up to 125 µM in another study) | [2][9] |
| GRK6 | >30,000 | [9] |
| GRK7 | 25,000 | [9] |
| Rho-associated kinase 2 (ROCK2) | 1,400 | [7][9] |
| Protein Kinase Cα (PKCα) | 8,100 | [7][9] |
Note: Variations in IC50 values can be attributed to different experimental conditions and assay formats.
Experimental Protocols
This section details methodologies for key experiments utilizing this compound to study its effect on receptor desensitization.
Cell Culture and Treatment
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells are commonly used for their robust growth and high transfection efficiency, allowing for the stable or transient expression of specific GPCRs of interest.[4][5]
-
Cmpd101 Preparation: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[2] For experiments, this stock is diluted in the appropriate cell culture medium or buffer to the desired final concentration (e.g., 10-30 µM).[1][10] It is recommended to prepare working solutions fresh on the day of the experiment.[11]
-
Inhibitor Pre-incubation: To ensure adequate cell penetration and target engagement, cells are typically pre-incubated with Cmpd101 for 15-30 minutes before the addition of the receptor agonist.[1][10]
Measurement of Receptor Desensitization
Several assays can be employed to quantify the extent of receptor desensitization.
This method is particularly useful for studying ion channel-coupled GPCRs, such as the μ-opioid receptor (MOPr).
-
Model System: Brain slices containing neurons endogenously expressing the receptor of interest, for example, rat or mouse locus coeruleus (LC) neurons for MOPr studies.[4][5]
-
Protocol:
-
Prepare acute brain slices and allow them to recover.
-
Obtain whole-cell patch-clamp recordings from the neurons of interest.
-
Apply a saturating concentration of a receptor agonist (e.g., DAMGO or methionine-enkephalin for MOPr) and record the resulting outward potassium current.[4][5]
-
Observe the decay in the current over time, which represents receptor desensitization.
-
In a separate set of experiments, pre-incubate the slices with Cmpd101 (e.g., 30 µM) for at least 15 minutes before and during the application of the agonist.[2]
-
Compare the rate and extent of current decay in the presence and absence of Cmpd101 to determine its effect on desensitization.[4][5]
-
This assay is suitable for GPCRs that signal through the modulation of adenylyl cyclase activity.
-
Model System: HEK293 cells expressing the GPCR of interest.
-
Protocol:
-
Seed cells in a multi-well plate and grow to confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-treat one set of wells with Cmpd101 (e.g., 10 µM) for 15-30 minutes.
-
To measure desensitization, first expose the cells to the GPCR agonist for a defined period (e.g., 30 minutes).
-
Wash the cells to remove the agonist, then re-stimulate with the agonist in the presence of a direct adenylyl cyclase activator like forskolin.
-
For Gs-coupled receptors, measure the amount of cAMP produced. For Gi-coupled receptors, measure the inhibition of forskolin-stimulated cAMP production.[1]
-
Compare the cAMP levels between cells that were pre-exposed to the agonist and those that were not. A reduced response in the pre-exposed cells indicates desensitization.
-
Assess the effect of Cmpd101 on this desensitization.
-
Measurement of Downstream Events
-
Protocol:
-
Treat cells expressing the tagged receptor (e.g., HA-tagged MOPr) with the agonist for a short period (e.g., 5-10 minutes) in the presence or absence of Cmpd101 pre-treatment.[10]
-
Lyse the cells and immunoprecipitate the receptor using an antibody against the tag.
-
Perform SDS-PAGE and Western blotting using a phospho-specific antibody targeting the GRK phosphorylation site on the receptor (e.g., anti-phospho-Ser375 for MOPr).[4][5]
-
A reduction in the phosphorylation signal in the Cmpd101-treated cells indicates inhibition of GRK activity.
-
-
Technology: Bioluminescence Resonance Energy Transfer (BRET) is a common method.
-
Protocol:
-
Co-transfect cells with constructs for the GPCR fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).
-
Treat the cells with the agonist in the presence of increasing concentrations of Cmpd101.
-
Measure the BRET signal, which increases as β-arrestin is recruited to the receptor.
-
Cmpd101 is expected to cause a dose-dependent inhibition of the agonist-induced BRET signal.[12]
-
-
Protocol:
-
Use microscopy to visualize fluorescently tagged receptors or an ELISA-based assay to quantify the number of receptors remaining on the cell surface.
-
Treat cells with the agonist for a period that induces internalization (e.g., 30-60 minutes) with and without Cmpd101 pre-treatment.
-
Quantify the degree of internalization. Cmpd101 is expected to reduce agonist-induced receptor internalization.[4][5]
-
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: GPCR desensitization pathway and the inhibitory action of Cmpd101.
Caption: General experimental workflow for studying Cmpd101's effects.
Conclusion
This compound is a powerful and selective tool for dissecting the roles of GRK2 and GRK3 in GPCR desensitization. Its ability to prevent receptor phosphorylation and subsequent β-arrestin recruitment allows researchers to prolong GPCR signaling and investigate the physiological and pathological consequences of biased receptor regulation. The experimental protocols outlined in this guide provide a framework for utilizing Cmpd101 to further elucidate the complex mechanisms governing GPCR signaling and to explore the therapeutic potential of GRK2/3 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. medkoo.com [medkoo.com]
- 4. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 6. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CMPD101 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 9. caymanchem.com [caymanchem.com]
- 10. CMPD101 | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
The Role of CMPD101 Hydrochloride in Cardiac Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPD101 hydrochloride is a potent and highly selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1] In the context of cardiac research, the upregulation and overactivity of GRK2 are strongly implicated in the pathogenesis of heart failure.[2][3] GRK2 phosphorylates activated G protein-coupled receptors (GPCRs), such as β-adrenergic receptors (β-ARs), leading to their desensitization and internalization.[2][4] This process is a key mechanism in the diminished cardiac response to adrenergic stimulation observed in heart failure.[3] Consequently, the inhibition of GRK2 by agents like this compound presents a promising therapeutic strategy to restore β-AR signaling, improve cardiac function, and reverse pathological remodeling in heart failure. This technical guide provides an in-depth overview of the core scientific principles and practical applications of this compound in cardiac research.
Core Mechanism of Action
This compound exerts its primary effect by competitively inhibiting the kinase activity of GRK2 and GRK3. This prevents the phosphorylation of agonist-bound GPCRs, thereby attenuating receptor desensitization and preserving downstream signaling cascades. In the heart, this translates to enhanced β-adrenergic receptor sensitivity and improved cardiac contractility.
Quantitative Data: Kinase Selectivity Profile of CMPD101
The selectivity of a kinase inhibitor is a critical parameter in drug development, as off-target effects can lead to unintended consequences. This compound has been profiled against a panel of kinases, demonstrating high potency and selectivity for GRK2 and GRK3.
| Kinase Target | IC50 (nM) | Reference |
| GRK2 | 18 | [1] |
| GRK3 | 5.4 | [1] |
| GRK1 | 3,100 | [1] |
| GRK5 | 2,300 | [1] |
| ROCK-2 | 1,400 | [1] |
| PKCα | 8,100 | [1] |
Table 1: Inhibitory potency (IC50) of CMPD101 against various kinases. The significantly lower IC50 values for GRK2 and GRK3 highlight the compound's high selectivity.
Signaling Pathways
The primary signaling pathway influenced by this compound in a cardiac context is the β-adrenergic receptor signaling cascade. By inhibiting GRK2, CMPD101 prevents the desensitization of β-ARs, leading to sustained signaling and improved cardiac function. At higher concentrations, CMPD101 may also inhibit Rho-associated kinase 2 (ROCK2), which is implicated in pathological cardiac hypertrophy and fibrosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols for investigating the role of this compound in cardiac research.
In Vitro Cardiomyocyte Hypertrophy Assay
Objective: To assess the effect of this compound on cardiomyocyte hypertrophy induced by a pro-hypertrophic agonist.
Methodology:
-
Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured according to standard protocols.
-
Induction of Hypertrophy: After 24-48 hours in culture, NRVMs are serum-starved for 12-24 hours and then stimulated with a hypertrophic agonist, such as phenylephrine (B352888) (PE; typically 50-100 μM) or angiotensin II (Ang II; typically 1 μM), for 24-48 hours.
-
Treatment: this compound is added to the culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 μM) 30-60 minutes prior to the addition of the hypertrophic agonist.
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Cells are fixed and stained with an antibody against a cardiomyocyte-specific marker (e.g., α-actinin). The cell surface area is then quantified using imaging software.
-
Gene Expression Analysis: RNA is extracted from the cells, and the expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC), is measured by quantitative real-time PCR (qRT-PCR).
-
Protein Synthesis: Protein synthesis can be assessed by measuring the incorporation of a labeled amino acid (e.g., ³H-leucine) into total cellular protein.
-
In Vivo Murine Model of Heart Failure
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical animal model of heart failure.
Methodology:
-
Animal Model: Heart failure is induced in mice (e.g., C57BL/6) via surgical procedures such as myocardial infarction (MI) by permanent ligation of the left anterior descending coronary artery, or pressure overload through transverse aortic constriction (TAC).
-
Treatment Protocol: Following the induction of heart failure (e.g., 1-2 weeks post-MI or post-TAC), mice are treated with this compound or a vehicle control. The compound can be administered via various routes, such as oral gavage, intraperitoneal injection, or continuous delivery via osmotic mini-pumps. A typical dose for a related GRK2 inhibitor in mice is in the range of 0.5-2 mg/kg/day.[5]
-
Assessment of Cardiac Function and Remodeling:
-
Echocardiography: Serial echocardiography is performed to non-invasively assess cardiac function and dimensions, including left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimensions, and wall thickness.
-
Hemodynamic Measurements: At the end of the study, invasive hemodynamic measurements can be performed using a pressure-volume catheter to obtain detailed information on cardiac contractility and relaxation.
-
Histological Analysis: Hearts are harvested, weighed, and sectioned for histological analysis. Fibrosis can be quantified using Masson's trichrome or Picrosirius red staining. Cardiomyocyte size can be measured from wheat germ agglutinin-stained sections.
-
Molecular Analysis: Cardiac tissue can be used for gene and protein expression analysis of markers of hypertrophy, fibrosis, and inflammation.
-
Expected Outcomes and Data Presentation
Based on the known role of GRK2 in heart failure and studies with analogous GRK2 inhibitors, treatment with this compound is expected to yield improvements in cardiac function and attenuation of adverse remodeling.
In Vivo Efficacy Data (Representative)
The following table presents representative data from a study using a selective GRK2 inhibitor (CCG258208) in a post-myocardial infarction mouse model of heart failure, which can be considered indicative of the potential effects of this compound.
| Parameter | Sham + Vehicle | MI + Vehicle | MI + GRK2 Inhibitor (High Dose) | Reference |
| Cardiac Function | ||||
| LVEF (%) | 75 ± 3 | 35 ± 4 | 55 ± 5 | [5] |
| FS (%) | 40 ± 2 | 18 ± 2 | 28 ± 3 | [5] |
| Cardiac Remodeling | ||||
| HW/BW (mg/g) | 4.5 ± 0.2 | 6.8 ± 0.3 | 5.5 ± 0.2 | [5] |
| Fibrosis Area (%) | < 5 | 30 ± 5 | 15 ± 4 | [5] |
Table 2: Representative in vivo efficacy data of a selective GRK2 inhibitor in a post-MI heart failure model. Data are presented as mean ± SEM. LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; HW/BW: Heart Weight to Body Weight ratio.
Safety and Toxicology
While specific preclinical safety and toxicology data for this compound are not extensively published in the public domain, the general safety profile of GRK2 inhibitors is an area of active investigation. Potential off-target effects, particularly at higher concentrations (e.g., inhibition of ROCK2), should be considered and evaluated in preclinical studies. Standard toxicology assessments, including in vitro cytotoxicity assays and in vivo dose-range finding studies, are essential components of the drug development process for any new chemical entity, including this compound.
Conclusion
This compound is a valuable research tool for investigating the role of GRK2/3 in cardiac physiology and pathophysiology. Its high potency and selectivity make it a suitable candidate for elucidating the therapeutic potential of GRK2 inhibition in heart failure and other cardiovascular diseases. The experimental protocols and expected outcomes outlined in this guide provide a framework for researchers to design and execute robust studies to further explore the utility of this compound in the quest for novel cardiac therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 3. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Cmpd101 Hydrochloride: A Technical Guide for Heart Failure Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure remains a significant global health challenge, necessitating the development of novel therapeutic strategies. A key pathological mechanism in heart failure is the desensitization of β-adrenergic receptors (β-ARs) in cardiomyocytes, largely mediated by the upregulation and increased activity of G protein-coupled receptor kinase 2 (GRK2). Cmpd101 hydrochloride has emerged as a potent and selective small molecule inhibitor of GRK2 and its close homolog GRK3, making it an invaluable research tool for investigating the roles of these kinases in cardiac function and for exploring the therapeutic potential of GRK2 inhibition in heart failure. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in heart failure research.
Core Mechanism of Action
This compound is a membrane-permeable compound that competitively inhibits the ATP-binding site of GRK2 and GRK3.[1][2][3] In the context of heart failure, elevated catecholamine levels lead to chronic stimulation of β-ARs. This triggers the recruitment of GRK2 to the plasma membrane, where it phosphorylates the activated β-ARs. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein coupling, leading to receptor desensitization and subsequent internalization.[4][5][6][7][8] By inhibiting GRK2, Cmpd101 prevents the phosphorylation of β-ARs, thereby attenuating receptor desensitization, preserving downstream signaling, and enhancing cardiomyocyte contractility.[9]
Quantitative Data: Inhibitory Activity of Cmpd101
The selectivity and potency of Cmpd101 have been characterized against a panel of kinases. The following table summarizes the key quantitative data for Cmpd101's inhibitory activity.
| Target Kinase | IC50 (nM) | Species | Notes |
| GRK2 | 18 | Not Specified | Potent and primary target.[1][3] |
| GRK3 | 5.4 | Not Specified | Highest potency target.[1][3] |
| GRK1 | 3,100 | Not Specified | >170-fold selectivity over GRK2.[1] |
| GRK5 | 2,300 | Not Specified | >120-fold selectivity over GRK2.[1] |
| ROCK-2 | 1,400 | Not Specified | Off-target activity at higher concentrations.[1][2] |
| PKCα | 8,100 | Not Specified | Minimal off-target activity.[1][2] |
Signaling Pathways
β-Adrenergic Receptor Desensitization Pathway
The diagram below illustrates the canonical pathway of β-adrenergic receptor desensitization in cardiomyocytes and the point of intervention for Cmpd101.
GRK2-Mediated Pro-Hypertrophic Signaling
Emerging evidence suggests that GRK2 also participates in pro-hypertrophic signaling pathways independent of its canonical role in receptor desensitization. The diagram below outlines a potential pathway involving GRK2 in cardiac hypertrophy.
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to determine the IC50 of Cmpd101 against GRK2.
Materials:
-
Recombinant human GRK2
-
Rhodopsin-purified rod outer segment membranes (as substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of Cmpd101 in kinase assay buffer.
-
In a microcentrifuge tube, combine recombinant GRK2, rhodopsin substrate, and the diluted Cmpd101 or vehicle (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated rhodopsin by autoradiography.
-
Excise the bands corresponding to phosphorylated rhodopsin and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Cmpd101 concentration and determine the IC50 value using non-linear regression analysis.
β-Arrestin Recruitment Assay in HEK293 Cells
This assay measures the ability of Cmpd101 to inhibit agonist-induced β-arrestin recruitment to a GPCR, a key step in receptor desensitization.
Materials:
-
HEK293 cells stably co-expressing a GPCR of interest (e.g., β2-AR) fused to a luciferase fragment (e.g., NanoLuc) and β-arrestin-2 fused to the complementary fragment (e.g., LgBiT).
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
GPCR agonist (e.g., isoproterenol (B85558) for β2-AR)
-
This compound stock solution (in DMSO)
-
Luciferase substrate (e.g., furimazine)
-
Luminometer
Procedure:
-
Seed the engineered HEK293 cells in a white, clear-bottom 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of Cmpd101 or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.[3]
-
Add the GPCR agonist to stimulate β-arrestin recruitment.
-
Immediately add the luciferase substrate.
-
Measure the luminescence signal using a plate reader. An increase in luminescence indicates the proximity of the two luciferase fragments due to β-arrestin recruitment.
-
Normalize the data to the vehicle control and plot the concentration-response curves to determine the inhibitory effect of Cmpd101.
Isolated Adult Cardiomyocyte Contractility Assay
This protocol assesses the effect of Cmpd101 on the contractility of isolated adult cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes (from rat or mouse)
-
Tyrode's solution (containing, in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 0.5 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Isoproterenol (β-AR agonist)
-
This compound stock solution (in DMSO)
-
IonOptix or similar video-based edge-detection system for measuring cell shortening
-
Field stimulator
Procedure:
-
Allow isolated cardiomyocytes to adhere to laminin-coated coverslips in a perfusion chamber on the stage of an inverted microscope.
-
Perfuse the cells with Tyrode's solution at physiological temperature (e.g., 37°C).
-
Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using the field stimulator.
-
Record baseline cardiomyocyte contractility (sarcomere shortening and relengthening) using the edge-detection system.
-
Introduce isoproterenol into the perfusion solution to stimulate β-AR signaling and induce a positive inotropic response.
-
Once a stable potentiated response is achieved, introduce Cmpd101 at the desired concentration into the perfusion solution containing isoproterenol.
-
Continuously record the contractile parameters to assess the effect of Cmpd101 on isoproterenol-stimulated contractility. An increase in cell shortening in the presence of isoproterenol and Cmpd101 would suggest prevention of desensitization.
In Vivo Mouse Model of Heart Failure (Transverse Aortic Constriction - TAC)
The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and subsequent heart failure.
Surgical Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Perform a thoracotomy to expose the aortic arch.
-
Place a ligature (e.g., 7-0 silk suture) around the transverse aorta between the innominate and left carotid arteries.
-
Tie the ligature around the aorta and a blunt needle (e.g., 27-gauge) to create a standardized constriction.
-
Remove the needle, leaving a stenotic aorta.
-
Close the chest and allow the animal to recover.
-
Monitor the development of cardiac hypertrophy and heart failure over several weeks using echocardiography.
Cmpd101 Administration:
-
Route of Administration: Intraperitoneal (IP) injection or oral gavage.
-
Dosage: A range of doses should be tested, for example, 0.1, 0.5, and 2 mg/kg/day.[10]
-
Treatment Regimen: Begin treatment at a specified time point after TAC surgery (e.g., 2 weeks post-op) and continue for the duration of the study (e.g., 4-6 weeks).[10]
-
Vehicle Control: A corresponding vehicle solution (e.g., saline with a small percentage of DMSO and/or Tween-80) should be administered to a control group of TAC animals.[3]
Experimental Workflow for In Vivo Heart Failure Model
References
- 1. Contractile responses of isolated adult rat and rabbit cardiac myocytes to isoproterenol and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Contractile responses of myocytes isolated from patients with cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G Protein-Coupled Receptor Kinase 2 Selectively Enhances β-Arrestin Recruitment to the D2 Dopamine Receptor through Mechanisms That Are Independent of Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of excitation–contraction coupling by isoproterenol in cardiomyocytes with controlled SR Ca2+ load and Ca2+ current trigger - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
- 10. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Cmpd101 Hydrochloride: Application Notes and Experimental Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cmpd101 hydrochloride is a potent and selective, cell-permeable small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3] It serves as a critical tool for investigating the roles of these kinases in G protein-coupled receptor (GPCR) desensitization, signaling, and trafficking.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in common in vitro and in vivo research settings.
Mechanism of Action
This compound primarily targets the kinase activity of GRK2 and GRK3, thereby preventing the phosphorylation of activated GPCRs. This inhibition blocks the subsequent recruitment of β-arrestin, a key step in receptor desensitization and internalization.[4] By inhibiting GRK2/3, Cmpd101 can prolong G protein-mediated signaling and prevent the attenuation of receptor responsiveness that occurs with sustained agonist exposure.[4][6]
In Vitro Applications
This compound is widely used in cell-based assays to study GPCR signaling. Below are protocols for its application in studying µ-opioid receptor (MOPr) phosphorylation and β-arrestin recruitment in HEK293 cells.
Inhibition of Agonist-Induced µ-Opioid Receptor Phosphorylation
This protocol describes how to assess the effect of Cmpd101 on the phosphorylation of MOPr at Serine 375 (pS375) in response to the agonist DAMGO, using Western blotting.[4]
Table 1: Quantitative Data for Cmpd101 Inhibition
| Target | IC50 | Assay Conditions | Reference |
| GRK2 | 18 nM - 54 nM | In vitro kinase assays | [2][7] |
| GRK3 | 5.4 nM - 32 nM | In vitro kinase assays | [2][7] |
| ROCK2 | 1.4 µM | In vitro kinase assays | [7] |
| PKCα | 8.1 µM | In vitro kinase assays | [7] |
| GRK1 | 3.1 µM | In vitro kinase assays | [7] |
| GRK5 | > 125 µM | In vitro kinase assays | [4] |
Experimental Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing HA-tagged rat µ-opioid receptors in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Cmpd101 Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 3 µM and 30 µM) in serum-free DMEM.[3] Pre-incubate the cells with the Cmpd101 solutions or vehicle (DMSO) for 30 minutes at 37°C.[3]
-
Agonist Stimulation: Add the µ-opioid receptor agonist DAMGO to a final concentration of 10 µM and incubate for 5 minutes at 37°C.[4]
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Ser375-MOPr overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane for total HA-MOPr and a loading control (e.g., tubulin or GAPDH).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pS375-MOPr signal to the total HA-MOPr signal.
Inhibition of β-Arrestin Recruitment
This protocol utilizes the DiscoveRx PathHunter β-arrestin recruitment assay to measure the effect of Cmpd101 on DAMGO-induced β-arrestin translocation to the µ-opioid receptor.[8]
Experimental Protocol:
-
Cell Handling: Use a PathHunter cell line co-expressing the ProLink-tagged µ-opioid receptor and the Enzyme Acceptor-tagged β-arrestin.
-
Cell Plating: Plate the cells in a 384-well white, clear-bottom assay plate at the recommended density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Cmpd101 Pre-treatment: Add the Cmpd101 dilutions to the cells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add DAMGO at a final concentration that elicits a submaximal response (EC80) and incubate for 90 minutes at 37°C.
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add the PathHunter detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Normalize the data to controls (vehicle-treated and maximally stimulated) and plot the concentration-response curve for Cmpd101 to determine its IC50.
Ex Vivo Application: Inhibition of Smooth Muscle Contraction
Cmpd101 can be used to investigate the role of GRK2/3 in the contraction of isolated tissues, such as human prostate smooth muscle.[1]
Table 2: Effect of Cmpd101 on Prostate Smooth Muscle Contraction
| Agonist (Concentration) | Cmpd101 Concentration | Inhibition of Contraction | Reference |
| Noradrenaline | 50 µM | Significant | [1] |
| Phenylephrine | 50 µM | Significant | [1] |
| Endothelin-1 | 50 µM | Significant | [1] |
| U46619 | 50 µM | Significant | [1] |
| Electric Field Stimulation | 5 µM - 50 µM | Concentration-dependent | [1] |
Experimental Protocol:
-
Tissue Preparation: Obtain fresh human prostate tissue and dissect it into strips (e.g., 6 mm x 3 mm x 3 mm) in Krebs-Henseleit solution.
-
Organ Bath Setup: Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 45-60 minutes under a resting tension (e.g., 4.9 mN), washing with fresh solution periodically.
-
Viability Check: Elicit a contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash out the KCl.
-
Cmpd101 Incubation: Add Cmpd101 (e.g., 5 µM or 50 µM) or vehicle to the organ baths and incubate for a set period (e.g., 30 minutes).
-
Contraction Induction: Generate a cumulative concentration-response curve by adding an agonist (e.g., noradrenaline, phenylephrine) in increasing concentrations. Alternatively, perform electric field stimulation at varying frequencies.
-
Data Recording: Record the isometric contractions using a force transducer connected to a data acquisition system.
-
Data Analysis: Measure the amplitude of the contractions and express them as a percentage of the maximum KCl-induced contraction. Compare the concentration-response curves in the presence and absence of Cmpd101.
In Vivo Application: Modulation of Alcohol Intake in Mice
Cmpd101 has been used in vivo to explore the role of GRK2/3 in behaviors such as alcohol consumption. The following is a general protocol that can be adapted for such studies.
Experimental Protocol:
-
Animal Model: Use adult male C57BL/6J mice.
-
Housing: House the mice individually with ad libitum access to food and water.
-
Alcohol Drinking Paradigm:
-
Acclimation: Acclimate the mice to a two-bottle choice paradigm with one bottle of water and one bottle of an ethanol (B145695) solution (e.g., starting at 5% and increasing to 15% v/v).
-
Baseline: Measure the baseline alcohol intake for several days.
-
-
Cmpd101 Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[7]
-
Administration: Administer Cmpd101 or vehicle via intraperitoneal (i.p.) injection at a specific dose. The timing of administration relative to the alcohol access period should be consistent.
-
-
Measurement of Alcohol Intake: Following Cmpd101 administration, measure the volume of alcohol and water consumed over a set period (e.g., 1-24 hours).
-
Data Analysis: Calculate the alcohol intake (g/kg body weight) and preference (alcohol volume / total fluid volume). Compare the alcohol intake and preference between the Cmpd101-treated and vehicle-treated groups.
Solubility and Storage
-
Solubility: this compound is soluble in DMSO (up to 100 mM).[4] For aqueous solutions, a stock in DMSO can be further diluted, ensuring the final DMSO concentration is low (e.g., <0.1%) to avoid off-target effects.[4]
-
Storage: Store the solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month.[4] It is recommended to prepare fresh aqueous solutions daily.[4]
References
- 1. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. Frontiers | Potential Regulatory Roles of GRK2 in Endothelial Cell Activity and Pathological Angiogenesis [frontiersin.org]
- 4. Involvement of GRK2 in modulating nalfurafine-induced reduction of excessive alcohol drinking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CMPD101 Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPD101 hydrochloride is a potent and selective, membrane-permeable small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3][4][5][6] It serves as a valuable tool for investigating the roles of these kinases in G protein-coupled receptor (GPCR) desensitization, signaling, and trafficking.[2][4][6] These application notes provide detailed protocols for utilizing this compound in various in vitro assays to probe its effects on cellular signaling pathways.
Data Presentation
Kinase Inhibitory Profile of CMPD101
| Target Kinase | IC₅₀ | Reference(s) |
| GRK2 | 18 nM - 54 nM | [1][3][4][6] |
| GRK3 | 5.4 nM - 32 nM | [1][2][3] |
| GRK1 | 3.1 µM | [4][6] |
| GRK5 | >125 µM, 2.3 µM | [2][4][6] |
| GRK6 | >30,000 nM | [6] |
| GRK7 | 25,000 nM | [6] |
| Rho-associated kinase 2 (ROCK-2) | 1.4 µM | [1][4][6] |
| Protein Kinase Cα (PKCα) | 8.1 µM | [1][4][6] |
Effective Concentrations of CMPD101 in Cellular Assays
| Assay | Cell Type | Concentration Range | Effect | Reference(s) |
| Inhibition of µ-opioid receptor (MOPr) phosphorylation | HEK293 cells expressing HA-MOPrs | 3 - 30 µM | Partial to full blockade of DAMGO-induced phosphorylation. | [4] |
| Inhibition of β2-adrenergic receptor (β2AR) internalization | HEK-B2 cell line | 100 µM | Decreased isoproterenol-induced formation of clathrin-coated vesicles. | [4] |
| Inhibition of smooth muscle contraction | Isolated human prostate strips | 5 - 50 µM | Concentration-dependent inhibition of contractions induced by various stimuli. | [7] |
| Inhibition of MOPr desensitization | Rat Locus Coeruleus (LC) neurons | 30 µM | Partial reversal of agonist-induced loss of MOPr function. | [6] |
Signaling Pathway
CMPD101 primarily targets GRK2 and GRK3, which play a critical role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding, GPCRs undergo a conformational change, leading to the activation of heterotrimeric G proteins. GRKs are then recruited to the activated receptor, where they phosphorylate serine and threonine residues in the receptor's intracellular loops and C-terminal tail. This phosphorylation increases the receptor's affinity for β-arrestins. The binding of β-arrestin to the phosphorylated GPCR sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal. β-arrestin also acts as a scaffold protein, initiating downstream signaling cascades and promoting receptor internalization via clathrin-coated pits.
Experimental Protocols
Western Blot for GPCR Phosphorylation
This protocol is designed to assess the effect of CMPD101 on agonist-induced GPCR phosphorylation.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing the GPCR of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Agonist for the GPCR of interest
-
Phosphatase inhibitor cocktail
-
Protease inhibitor cocktail
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against the phosphorylated form of the GPCR
-
Primary antibody against the total form of the GPCR
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the target GPCR in complete growth medium to ~80-90% confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1-30 µM) or vehicle (e.g., DMSO) for 30 minutes at 37°C.[4]
-
Agonist Stimulation: Stimulate the cells with an appropriate concentration of the agonist for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated GPCR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total GPCR.
Receptor Internalization Assay by Immunofluorescence
This protocol allows for the visualization of GPCR internalization and the effect of CMPD101.
Experimental Workflow:
Materials:
-
Cells expressing the tagged GPCR of interest (e.g., GFP-tagged)
-
Glass coverslips
-
This compound
-
Agonist for the GPCR of interest
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against the tag (if applicable)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with this compound (e.g., 100 µM) or vehicle for 20 minutes at 37°C.[4]
-
Agonist Stimulation: Treat the cells with the agonist for a specified time (e.g., 30 minutes) at 37°C to induce receptor internalization. Include a non-stimulated control.
-
Fixation: Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific binding sites with 1% BSA in PBS for 30 minutes.
-
Immunostaining (if required):
-
Incubate with the primary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Wash the coverslips with PBS and mount them onto microscope slides. Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify receptor internalization by observing the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles.
β-Arrestin Recruitment Assay
This assay measures the interaction between the activated GPCR and β-arrestin, a key step in desensitization, and can be performed using various technologies such as enzyme fragment complementation (EFC).
Experimental Workflow:
Materials:
-
A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-arrestin cells)
-
Cell plating reagent
-
This compound
-
Agonist for the GPCR of interest
-
Assay buffer
-
Detection reagent
Procedure:
-
Cell Plating: Plate the β-arrestin assay cells in a white, clear-bottom 384-well microplate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the agonist in the assay buffer.
-
Compound Addition:
-
To measure the inhibitory effect of CMPD101, add the desired concentrations of the inhibitor to the wells.
-
Subsequently, add the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the detection reagent according to the manufacturer's instructions and incubate for 60 minutes at room temperature, protected from light.
-
Signal Measurement: Read the chemiluminescent signal using a plate luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls and determine the IC₅₀ of CMPD101 for the inhibition of agonist-induced β-arrestin recruitment.
Solubility and Stock Solution Preparation
This compound is soluble in DMSO (up to 100 mM) and ethanol.[2] To prepare a stock solution, dissolve the compound in 100% DMSO. For cellular assays, further dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.[2]
Conclusion
This compound is a powerful research tool for dissecting the roles of GRK2 and GRK3 in cellular signaling. The protocols outlined above provide a framework for investigating its effects on GPCR phosphorylation, internalization, and β-arrestin recruitment. Researchers should optimize these protocols for their specific cell types and experimental conditions to obtain robust and reproducible data.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internalization assay [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GRK2 regulates ADP signaling in platelets via P2Y1 and P2Y12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor internalization assay to probe for agonist binding to CXCR2 [protocols.io]
- 6. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 7. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
Application Notes and Protocols: Cmpd101 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cmpd101 hydrochloride is a potent and selective inhibitor of G-protein coupled receptor kinase 2 and 3 (GRK2/GRK3), playing a crucial role in studying G-protein coupled receptor (GPCR) desensitization.[1] This document provides detailed information on the solubility and preparation of this compound, along with experimental protocols and diagrams to facilitate its use in research and drug development.
Solubility of this compound
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is a hygroscopic solid, and contact with air may cause the material to become sticky.[1] For optimal use, it is recommended to prepare and use solutions on the same day.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[1]
Table 1: Solubility Data for Cmpd101 and its Hydrochloride Salt
| Solvent | Compound Form | Concentration | Notes |
| DMSO | Cmpd101 | 100 mM[1] | Sonication may be required to fully dissolve the compound.[2] |
| DMSO | Cmpd101 | 250 mg/mL (535.95 mM)[2] | Sonication is recommended.[2] |
| Ethanol | Cmpd101 | 100 mM | - |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Cmpd101 | 5 mg/mL (10.72 mM)[2] | A common formulation for in vivo studies. Sonication is recommended.[2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | Cmpd101 | ≥ 2.08 mg/mL (4.46 mM)[3] | Provides a clear solution.[3] |
Experimental Protocols
Protocol for Preparation of Stock Solutions
A common stock solution concentration for in vitro assays is 10-30 mM in 100% DMSO.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration.
-
Vortex the tube vigorously to dissolve the compound.
-
If the compound does not fully dissolve, gently warm the solution in a water bath or sonicate for short intervals until the solution is clear.[1]
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1]
General Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method to determine the thermodynamic equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., phosphate-buffered saline pH 7.4)
-
Shaking incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) or a similar analytical instrument
Procedure:
-
Add an excess amount of this compound to vials containing the desired aqueous buffers. The presence of undissolved solid is crucial.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it using a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method.
Caption: Workflow for thermodynamic solubility determination.
Preparation of this compound
The synthesis of this compound has been described as a nine-step process starting from isonicotinic acid hydrazide.[4] While the detailed, step-by-step protocol is proprietary and not publicly available, the reference to this starting material provides a general indication of the synthetic route. For research purposes, this compound is commercially available from various suppliers.
Signaling Pathway of this compound
Cmpd101 is a potent and selective inhibitor of GRK2 and GRK3. These kinases play a key role in the desensitization of G-protein coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRKs are recruited to the receptor and phosphorylate its intracellular domains. This phosphorylation promotes the binding of β-arrestin, which sterically hinders further G-protein coupling, leading to desensitization of the receptor.[4] By inhibiting GRK2/3, Cmpd101 prevents this phosphorylation event, thereby attenuating GPCR desensitization.[4]
Caption: Cmpd101 HCl inhibits GRK2/3-mediated GPCR desensitization.
References
- 1. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 2. CMPD101 | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CMPD101 Hydrochloride in μ-Opioid Receptor Internalization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The μ-opioid receptor (MOR), a class A G protein-coupled receptor (GPCR), is the primary target for opioid analgesics. Upon agonist binding, the MOR initiates a signaling cascade that leads to analgesia but also to adverse effects such as tolerance and dependence. Receptor desensitization and internalization are key regulatory mechanisms that modulate MOR signaling. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. Agonist-activated MORs are phosphorylated by GRKs, which promotes the binding of β-arrestins. β-arrestin recruitment uncouples the receptor from G proteins and facilitates the internalization of the receptor from the cell surface into endosomes.
CMPD101 hydrochloride is a potent and selective, cell-permeable small molecule inhibitor of GRK2 and GRK3. By inhibiting these specific kinases, this compound serves as a valuable pharmacological tool to investigate the role of GRK2/3-mediated phosphorylation in MOR internalization and signaling. These application notes provide detailed protocols for utilizing this compound in MOR internalization assays.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference(s) |
| GRK2 | 18 - 54 | |
| GRK3 | 5.4 - 32 | |
| ROCK-2 | 1400 | |
| PKCα | 8100 | |
| GRK1 | 3100 | |
| GRK5 | 2300 |
Table 2: Application of this compound in Cellular Assays
| Assay | Cell Line | Agonist | Effect of CMPD101 | Reference(s) |
| MOR Internalization | HEK293 | DAMGO | Reduces internalization | |
| MOR Phosphorylation (Ser375) | HEK293 | DAMGO | Almost complete inhibition | |
| β-arrestin Translocation | HEK293 | DAMGO | Almost complete inhibition | |
| MOR Desensitization | Locus Coeruleus Neurons | Met-Enk, DAMGO, Morphine | Inhibits desensitization |
Signaling Pathways and Experimental Workflow
Agonist-Induced μ-Opioid Receptor Internalization Pathway
Caption: Agonist-induced μ-opioid receptor internalization pathway and the inhibitory action of CMPD101.
Experimental Workflow for Fluorescence Microscopy-Based MOR Internalization Assay
Caption: Experimental workflow for visualizing and quantifying MOR internalization using fluorescence microscopy.
Logical Relationship of this compound's Action
Caption: Logical diagram illustrating the inhibitory effect of CMPD101 on the MOR internalization cascade.
Experimental Protocols
Protocol 1: Inhibition of Agonist-Induced MOR Internalization using Fluorescence Microscopy
This protocol describes the visualization and quantification of the inhibition of DAMGO-induced MOR internalization by this compound in cultured cells expressing a fluorescently tagged MOR.
Materials:
-
HEK293 cells stably expressing a fluorescently tagged MOR (e.g., MOR-eGFP)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound
-
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)
-
Paraformaldehyde (PFA)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture: Seed HEK293 cells expressing MOR-eGFP onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight in DMEM with 10% FBS.
-
Pre-incubation with this compound:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
On the day of the experiment, wash the cells once with serum-free DMEM.
-
Add serum-free DMEM containing the desired concentrations of this compound to the wells. For a concentration-response curve, a range from 10 nM to 10 µM is recommended. Include a vehicle control (no CMPD101).
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of DAMGO in serum-free DMEM. A final concentration of 1 µM is typically used to induce robust internalization.
-
Add the DAMGO solution directly to the wells containing the this compound solutions.
-
Incubate for 30-60 minutes at 37°C. Include a negative control well with no DAMGO treatment.
-
-
Fixation:
-
To stop the internalization process, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope. Acquire images of the GFP and DAPI channels.
-
Quantification and Analysis:
-
Quantify receptor internalization by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments. This can be done using image analysis software (e.g., ImageJ/Fiji).
-
For each condition, analyze a sufficient number of cells (e.g., 20-30 cells per condition from multiple fields of view).
-
Calculate the percentage of internalization for
Application Notes and Protocols for Cmpd101 Hydrochloride in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cmpd101 hydrochloride is a potent, selective, and cell-permeable small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2] These kinases play a crucial role in the desensitization and internalization of G protein-coupled receptors (GPCRs), making Cmpd101 a valuable tool for studying GPCR signaling and regulation.[3][4] Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model for studying GPCRs due to their robust growth and high transfection efficiency. These application notes provide detailed protocols for the use of this compound in HEK293 cells to investigate its effects on GPCR phosphorylation, β-arrestin recruitment, and receptor internalization.
Mechanism of Action
This compound selectively inhibits the kinase activity of GRK2 and GRK3, thereby preventing the phosphorylation of activated GPCRs.[1][2] This phosphorylation event is a critical step in the process of receptor desensitization, as it promotes the binding of β-arrestins.[5] By inhibiting GRK2/3, Cmpd101 blocks downstream events including β-arrestin recruitment and subsequent receptor internalization, leading to prolonged GPCR signaling at the plasma membrane.[3][4][6]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Cmpd101
| Target | IC₅₀ |
| GRK2 | 18 nM[1] |
| GRK3 | 5.4 nM[1] |
| ROCK2 | 1.4 µM[7] |
| PKCα | 8.1 µM[7] |
| GRK1 | 3.1 µM[1] |
| GRK5 | 2.3 µM[1] |
Table 2: Recommended Working Concentrations for Cmpd101 in HEK293 Cell-Based Assays
| Assay | Recommended Concentration Range | Notes |
| Inhibition of GPCR Phosphorylation | 3 - 30 µM[1][3] | Pre-incubation for 30 minutes is recommended.[1][2] |
| Inhibition of β-Arrestin Recruitment | 10 - 50 µM | Concentration-dependent effects are observed. |
| Inhibition of GPCR Internalization | 30 - 100 µM[1] | Higher concentrations may be required for complete inhibition.[1] Off-target effects have been observed at high concentrations.[6] |
Signaling Pathway
Caption: GPCR signaling and desensitization pathway inhibited by Cmpd101.
Experimental Protocols
General Guidelines
-
Cell Culture: Maintain HEK293 cells (or HEK293 cells stably expressing the GPCR of interest) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-30 mM).[2] For experiments, dilute the stock solution in serum-free media to the desired final concentration. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
-
Controls: Include appropriate controls in all experiments: a vehicle control (DMSO), a positive control (agonist stimulation without Cmpd101), and a negative control (no agonist stimulation).
Protocol 1: Western Blot for GPCR Phosphorylation
This protocol is adapted from studies on the μ-opioid receptor (MOPr) in HEK293 cells.[2][3]
-
Cell Seeding: Seed HEK293 cells stably expressing the HA-tagged GPCR of interest in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 2-4 hours.
-
Cmpd101 Pre-treatment: Pre-treat the cells with varying concentrations of Cmpd101 (e.g., 3 µM, 30 µM) or vehicle (DMSO) for 30 minutes at 37°C.[1][2]
-
Agonist Stimulation: Stimulate the cells with a specific agonist (e.g., 10 µM DAMGO for MOPr) for 5 minutes at 37°C.[2]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the GPCR (e.g., anti-phospho-Ser375 for MOPr) overnight at 4°C.[2]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total GPCR or a housekeeping protein like tubulin).
Protocol 2: β-Arrestin Recruitment Assay
This protocol outlines a general approach for measuring β-arrestin recruitment using a bioluminescence resonance energy transfer (BRET) assay.
-
Transfection: Co-transfect HEK293 cells in a white, 96-well plate with plasmids encoding the GPCR fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., GFP).
-
Cell Culture: Culture the transfected cells for 24-48 hours.
-
Cmpd101 Pre-treatment: Replace the medium with assay buffer and pre-treat with Cmpd101 or vehicle for 30 minutes.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Agonist Stimulation: Immediately add the agonist at various concentrations.
-
BRET Measurement: Measure the luminescence signals at the donor and acceptor emission wavelengths using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot against the agonist concentration to determine the effect of Cmpd101 on β-arrestin recruitment.
Protocol 3: Receptor Internalization Assay (Immunofluorescence)
-
Cell Seeding: Seed HEK293 cells expressing a tagged GPCR (e.g., HA- or FLAG-tagged) on glass coverslips in a 24-well plate.
-
Cmpd101 Pre-treatment: Pre-treat the cells with Cmpd101 (e.g., 30 µM) or vehicle for 30 minutes.[3]
-
Agonist Stimulation: Treat the cells with the agonist for 30-60 minutes to induce internalization.
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against the GPCR tag for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.
-
Analysis: Assess the localization of the GPCR. In untreated or Cmpd101-treated cells, the receptor should be primarily at the plasma membrane, while in agonist-treated cells, it will be in intracellular vesicles. Cmpd101 treatment should prevent this agonist-induced internalization.
Experimental Workflow
Caption: General experimental workflow for studying Cmpd101 effects in HEK293 cells.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO.[2] Ensure the compound is fully dissolved before adding it to the cell culture medium.
-
Cytotoxicity: While generally well-tolerated at effective concentrations, it is advisable to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic potential of Cmpd101 in your specific HEK293 cell line and experimental conditions.
-
Off-Target Effects: At higher concentrations (e.g., ≥ 30 µM), Cmpd101 may exhibit off-target effects.[6] It has been shown to have inhibitory activity against ROCK2 and PKCα in the micromolar range.[7] It is important to consider these potential off-target effects when interpreting data from experiments using high concentrations of the inhibitor.
-
Agonist Choice: The effects of Cmpd101 can be agonist-dependent.[5] It is recommended to test the inhibitor with different agonists if applicable to the GPCR of interest.
-
Cell Line Specificity: The expression levels of GRKs can vary between different cell lines and even between different passages of the same cell line. This may influence the effective concentration of Cmpd101 required.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Dissecting the roles of GRK2 and GRK3 in μ-opioid receptor internalization and β-arrestin2 recruitment using CRISPR/Cas9-edited HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cmpd101 Hydrochloride in Neuronal Cell Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cmpd101 hydrochloride is a potent, selective, and cell-permeable small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3] These kinases play a pivotal role in the regulation of G protein-coupled receptors (GPCRs), which constitute the largest family of cell surface receptors and are critical targets in drug development. In neuronal cells, GRK2 and GRK3 are key to the processes of GPCR desensitization and internalization, mechanisms that terminate signaling and modulate synaptic transmission.[4] Cmpd101 provides a powerful pharmacological tool to investigate the specific contributions of GRK2/3 in these pathways, enabling a deeper understanding of neuronal function and the potential for therapeutic intervention.[1][5]
Mechanism of Action: GPCR signaling is tightly regulated to prevent overstimulation. Upon activation by an agonist, the receptor is phosphorylated by GRKs on serine and threonine residues within its intracellular loops and C-terminus.[4] This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders the G protein from coupling to the receptor, leading to signal desensitization.[4] Furthermore, β-arrestin acts as an adapter protein, targeting the receptor for internalization via clathrin-coated pits.[4] Cmpd101 selectively inhibits the catalytic activity of GRK2 and GRK3, thereby preventing receptor phosphorylation and blocking the subsequent desensitization and internalization processes.[1]
References
- 1. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
Cmpd101 Hydrochloride: A Researcher's Guide to Studying Receptor Phosphorylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cmpd101 hydrochloride is a potent and selective small-molecule inhibitor of G-protein coupled receptor kinases 2 and 3 (GRK2/3), making it an invaluable tool for investigating the roles of these kinases in G-protein coupled receptor (GPCR) phosphorylation, desensitization, internalization, and signaling.[1][2][3] This document provides detailed application notes and experimental protocols for the effective use of this compound in studying receptor phosphorylation and its downstream consequences.
Mechanism of Action
This compound is a membrane-permeable compound that selectively inhibits the catalytic activity of GRK2 and GRK3.[4][5] GPCRs, upon activation by an agonist, are phosphorylated by GRKs on serine and threonine residues within their intracellular loops and C-terminal tail.[6] This phosphorylation event increases the receptor's affinity for β-arrestins, which in turn sterically hinder further G-protein coupling (desensitization) and promote receptor internalization via clathrin-coated pits.[6][7] By inhibiting GRK2/3, Cmpd101 prevents or reduces the phosphorylation of specific GPCRs, thereby attenuating desensitization and internalization, and prolonging G-protein-mediated signaling.[8][9]
Data Presentation
The following table summarizes the quantitative data for this compound, providing a quick reference for its potency and selectivity.
| Target Kinase | IC50 Value | Reference |
| GRK2 | 18 nM, 35 nM, 54 nM | [2][4] |
| GRK3 | 5.4 nM, 32 nM | [1][4] |
| GRK1 | 3.1 µM | [4] |
| GRK5 | No activity up to 125 µM, 2.3 µM | [1][4] |
| ROCK-2 | 1.4 µM | [4] |
| PKCα | 8.1 µM | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical GPCR signaling pathway and the mechanism of action of Cmpd101, as well as a typical experimental workflow for its use.
References
- 1. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 2. medkoo.com [medkoo.com]
- 3. compound 101 [PMID: 21596927] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CMPD101 | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 6. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Notes and Protocols for CMPD101 Hydrochloride in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPD101 hydrochloride is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) and G protein-coupled receptor kinase 3 (GRK3).[1] It functions as a valuable tool for studying the roles of GRK2/3 in G protein-coupled receptor (GPCR) desensitization and signaling.[1] By inhibiting GRK2/3, CMPD101 prevents the phosphorylation of activated GPCRs, a critical step in their desensitization and subsequent internalization. This activity makes this compound a crucial reagent for investigating signaling pathways regulated by GRK2/3 and for screening potential therapeutic agents that target this pathway. Western blotting is a key application for CMPD101, allowing for the direct assessment of its effects on the phosphorylation state of specific GPCRs and downstream signaling proteins.
Mechanism of Action: GRK2/3 Inhibition
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in cellular signaling. Upon activation by an agonist, GPCRs undergo a conformational change that allows them to activate heterotrimeric G proteins. To terminate this signal, the activated receptor is phosphorylated by a G protein-coupled receptor kinase (GRK), such as GRK2 or GRK3.[2] This phosphorylation event increases the receptor's affinity for arrestin proteins, which bind to the receptor and sterically hinder its interaction with G proteins, leading to desensitization of the receptor.[2] Arrestin binding also initiates the process of receptor internalization. This compound selectively inhibits the kinase activity of GRK2 and GRK3, thereby preventing receptor phosphorylation and subsequent desensitization and internalization.[1][2]
Quantitative Data Presentation
The following table summarizes the inhibitory effects of this compound on agonist-induced GPCR phosphorylation as determined by Western blotting.
| Cell Line | Receptor | Agonist (Concentration) | CMPD101 HCl Concentration | Pre-incubation Time | Target Protein | Observed Effect on Phosphorylation | Reference |
| HEK293 | Mu-Opioid Receptor (MOPr) | DAMGO (10 µM) | 3 µM | 30 minutes | Phospho-MOPr (Ser375) | Partial inhibition | [3] |
| HEK293 | Mu-Opioid Receptor (MOPr) | DAMGO (10 µM) | 30 µM | 30 minutes | Phospho-MOPr (Ser375) | Complete inhibition | [3] |
Experimental Protocols
Detailed Protocol for Western Blotting to Assess this compound Activity
This protocol is designed for researchers using HEK293 cells stably expressing a G protein-coupled receptor of interest, for example, the HA-tagged mu-opioid receptor (MOPr), to investigate the effect of this compound on agonist-induced receptor phosphorylation.
Materials:
-
HEK293 cells stably expressing the target GPCR (e.g., HA-MOPr)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound
-
Agonist for the target GPCR (e.g., DAMGO)
-
Lysis Buffer (RIPA buffer or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-GPCR, anti-total-GPCR, anti-HA, anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293 cells expressing the target GPCR in 6-well plates and grow to 80-90% confluency.
-
On the day of the experiment, replace the culture medium with serum-free medium and incubate for 2 hours.
-
Prepare stock solutions of this compound in DMSO.[1] A final DMSO concentration of 0.1% in the culture medium is recommended.[1]
-
Pre-treat the cells with the desired concentrations of this compound (e.g., 3 µM and 30 µM) or vehicle (DMSO) for 30 minutes.[3]
-
Stimulate the cells with the agonist (e.g., 10 µM DAMGO) for the desired time (e.g., 5 minutes) at 37°C.[1]
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-GPCR) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein like tubulin.
-
Solubility and Storage
-
Solubility: this compound is soluble in DMSO.[1]
-
Storage of Solid: Store the solid compound at -20°C.
-
Storage of Solutions: Prepare and use solutions on the same day if possible. If storage is necessary, aliquot and store at -20°C for up to one month.[1] Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[1]
Disclaimer
This product is for research use only and is not intended for therapeutic or diagnostic use. Not for human or veterinary use.[1]
References
Application Notes and Protocols for CMPD101 Hydrochloride in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPD101 hydrochloride is a potent and selective, membrane-permeable small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. It serves as a critical tool for investigating the signaling pathways that regulate smooth muscle contraction. Smooth muscle function is pivotal in numerous physiological processes, including the regulation of blood pressure, airway resistance, and gastrointestinal motility. Dysregulation of smooth muscle contraction is a hallmark of various diseases, such as hypertension, asthma, and benign prostatic hyperplasia. CMPD101 allows for the targeted dissection of the roles of GRK2/3 in the desensitization of G protein-coupled receptors (GPCRs) that mediate contractile responses. Furthermore, at higher concentrations, CMPD101 also inhibits Rho-associated kinase 2 (ROCK2), another key regulator of smooth muscle tone, making it a versatile compound for studying calcium sensitization pathways.
Mechanism of Action
Smooth muscle contraction is primarily initiated by an increase in intracellular calcium ([Ca²⁺]i), which activates myosin light chain kinase (MLCK) to phosphorylate the 20-kDa regulatory myosin light chain (MLC20). This phosphorylation enables the interaction between actin and myosin, leading to cell shortening and force generation.
Agonists such as noradrenaline, phenylephrine, endothelin-1, and the thromboxane (B8750289) A₂ analogue U46619 bind to their respective Gq/11-coupled GPCRs on the smooth muscle cell surface. This activation stimulates Phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
Simultaneously, agonist binding activates the small GTPase RhoA, which in turn activates ROCK. ROCK enhances contraction through two main mechanisms:
-
Direct phosphorylation and activation of MLC20.
-
Inhibition of Myosin Light Chain Phosphatase (MLCP) by phosphorylating its myosin-binding subunit (MYPT1), which sensitizes the contractile apparatus to Ca²⁺.
G protein-coupled receptor kinases, particularly GRK2 and GRK3, play a crucial role in terminating the initial GPCR signal. Upon agonist binding, GRK2/3 are recruited to the activated receptor and phosphorylate it, leading to the recruitment of β-arrestin, which uncouples the receptor from its G protein and promotes its internalization. This process, known as desensitization, is a critical negative feedback mechanism.
CMPD101 primarily inhibits GRK2 and GRK3, thereby preventing GPCR desensitization and potentially prolonging or enhancing the contractile signal. Its secondary inhibition of ROCK2 directly counteracts the Ca²⁺ sensitization pathway. Interestingly, in studies on human prostate smooth muscle, CMPD101 was found to inhibit contractions through mechanisms that may be independent of both GRK and ROCK inhibition, suggesting the existence of yet-to-be-identified targets or pathways affected by this compound[1].
Signaling Pathway Diagram
Caption: GPCR-mediated signaling cascade leading to smooth muscle contraction.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against several kinases. This data is crucial for designing experiments and interpreting results, particularly concerning on-target versus off-target effects.
| Target Kinase | IC₅₀ Value | Reference(s) |
| GRK2 | 18 nM - 54 nM | [2][3] |
| GRK3 | 5.4 nM - 32 nM | [3] |
| ROCK2 | 1.4 µM | [3] |
| GRK5 | 2.3 µM | [3] |
| GRK1 | 3.1 µM | [3] |
| PKCα | 8.1 µM | [3] |
Note: IC₅₀ values can vary depending on the assay conditions. The significant difference in potency between GRK2/3 and other kinases allows for a concentration window where CMPD101 can be used with relative selectivity for its primary targets.
Application Notes
Solubility and Stock Solution Preparation
-
Solvent: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM[4]. It is also soluble in ethanol.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO. To minimize the effects of the solvent on biological preparations, the final concentration of DMSO in the experimental buffer should be kept as low as possible, typically ≤ 0.1%[4].
-
Storage: Store the solid compound at -20°C. Aliquot the DMSO stock solution into single-use volumes and store at -20°C for up to one month or -80°C for longer periods (up to 6 months) to avoid repeated freeze-thaw cycles[3][4]. Before use, allow the solution to equilibrate to room temperature and ensure any precipitate is fully redissolved[4].
Experimental Considerations
-
Concentration Range: For selective inhibition of GRK2/3, concentrations in the low nanomolar to low micromolar range are recommended. In functional studies on isolated human prostate tissue, concentrations of 5 µM and 50 µM have been shown to inhibit smooth muscle contractions[1].
-
Pre-incubation Time: A pre-incubation period of 20-30 minutes is typically sufficient for the membrane-permeable CMPD101 to reach its intracellular targets before adding an agonist[3].
-
Off-Target Effects: Be mindful of the IC₅₀ values for secondary targets like ROCK2. At concentrations above 1 µM, significant inhibition of ROCK2 may occur, which can directly relax smooth muscle by promoting MLCP activity. It is advisable to use a selective ROCK inhibitor (e.g., Y-27632) as a comparator to dissect the relative contributions of GRK2/3 versus ROCK2 inhibition.
-
Controls: Always include a vehicle control (e.g., 0.1% DMSO in buffer) to account for any effects of the solvent on smooth muscle contractility.
Experimental Protocols
Protocol 1: Ex Vivo Smooth Muscle Tension Studies Using an Organ Bath
This protocol describes the measurement of isometric contraction of smooth muscle strips (e.g., from blood vessels, airways, or prostate) in response to contractile agonists in the presence and absence of CMPD101.
Caption: Step-by-step workflow for ex vivo smooth muscle contraction studies.
-
Freshly isolated smooth muscle tissue
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (see recipe below), chilled and at 37°C
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
This compound stock solution (in DMSO)
-
Contractile agonists (e.g., phenylephrine, endothelin-1)
-
High-concentration potassium chloride (KCl) solution
-
Organ bath system with force-displacement transducers and data acquisition software
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH₂PO₄: 0.16 g
-
MgSO₄·7H₂O: 0.29 g
-
NaHCO₃: 2.1 g
-
CaCl₂·2H₂O: 0.37 g
-
Glucose: 2.0 g
-
Continuously bubble with carbogen gas and maintain at 37°C (pH ~7.4).
-
Tissue Preparation: Immediately place the excised tissue in ice-cold, carbogen-gassed PSS. Carefully dissect the tissue to isolate smooth muscle strips or rings of appropriate size (e.g., 2-4 mm).
-
Mounting: Mount the tissue strips in the organ bath chambers filled with PSS at 37°C and bubbled with carbogen. Connect one end of the tissue to a fixed holder and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a predetermined optimal passive tension (e.g., 1-2 g, depending on the tissue). Wash the tissues with fresh PSS every 15-20 minutes.
-
Viability Test: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability and obtain a reference contraction.
-
Washout: Wash the tissues repeatedly with fresh PSS until the tension returns to the baseline level.
-
Inhibitor Incubation: Add this compound (e.g., 5 µM or 50 µM final concentration) or its vehicle (DMSO) to the baths. Allow for a pre-incubation period of 30 minutes.
-
Concentration-Response Curve: Generate a cumulative concentration-response curve by adding the chosen agonist in a stepwise manner (e.g., from 1 nM to 10 µM). Allow the response to each concentration to reach a stable plateau before adding the next.
-
Data Analysis: Record the tension continuously. Normalize the data to the maximum response induced by KCl. Plot the concentration-response curves and calculate the Emax (maximum effect) and EC₅₀ (concentration for 50% of maximal response) for the agonist in the presence and absence of CMPD101.
Protocol 2: Western Blot Analysis of Myosin Light Chain Phosphorylation
This protocol is for assessing the phosphorylation status of MLC20 at Serine 19, a direct indicator of the contractile state of smooth muscle cells or tissue.
-
Smooth muscle tissue strips or cultured smooth muscle cells
-
Agonists and this compound
-
Ice-cold stop solution (e.g., 10% trichloroacetic acid [TCA] in acetone (B3395972) with 10 mM DTT)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Primary antibodies: anti-phospho-MLC20 (Ser19) and anti-total-MLC20
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection substrate and imaging system
-
Experimental Treatment: Prepare smooth muscle strips in an organ bath as described above (Protocol 1, steps 1-6) or treat cultured smooth muscle cells in a plate.
-
Stimulation: Add the agonist at a specific concentration (e.g., EC₈₀) for a defined period (e.g., 1-10 minutes) to induce contraction and MLC phosphorylation.
-
Flash Freezing: At the end of the stimulation period, rapidly terminate the reaction by flash-freezing the tissue in liquid nitrogen or by immersing it in an ice-cold stop solution to preserve the phosphorylation state.
-
Homogenization and Lysis: Homogenize the frozen tissue in ice-cold lysis buffer. For cultured cells, wash with cold PBS and add lysis buffer directly to the plate. Incubate on ice, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (lysate) using a BCA or similar protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody against phospho-MLC20 (Ser19) overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Reprobing: To normalize for protein loading, the same membrane can be stripped and reprobed with an antibody against total MLC20.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of MLC phosphorylation as the ratio of the phospho-MLC20 signal to the total-MLC20 signal. Compare the ratios across different treatment groups (control, agonist alone, agonist + CMPD101).
References
- 1. Inhibition of prostatic smooth muscle contraction by the inhibitor of G protein-coupled receptor kinase 2/3, CMPD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploiting functional domains of GRK2/3 to alter the competitive balance of pro- and anticontractile signaling in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
Cmpd101 Hydrochloride: A Tool for Investigating DAMGO-Induced Mu-Opioid Receptor Desensitization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The mu-opioid receptor (MOPr), a class A G protein-coupled receptor (GPCR), is the primary target for opioid analgesics.[1] Prolonged or repeated exposure to agonists like [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO) leads to a rapid attenuation of receptor signaling, a process known as desensitization.[2][3] This desensitization is a key cellular mechanism that may contribute to the development of tolerance to opioid drugs.[4] A critical step in this process is the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin and subsequent receptor uncoupling from G proteins and internalization.[2][5] Cmpd101 hydrochloride is a potent and selective, membrane-permeable small-molecule inhibitor of GRK2 and GRK3, making it an invaluable tool for studying the specific role of these kinases in DAMGO-induced MOPr desensitization.[6] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound in this area of research.
Quantitative Data
This compound exhibits high potency and selectivity for GRK2 and GRK3 over other kinases, as demonstrated by its IC50 values. This selectivity is crucial for attributing its effects on MOPr desensitization specifically to the inhibition of GRK2/3.
Table 1: IC50 Values of Cmpd101 for Various Kinases
| Kinase | IC50 | Reference |
| GRK2 | 18 nM, 54 nM | [7] |
| GRK3 | 5.4 nM, 32 nM | [7] |
| GRK1 | 3.1 µM | [7] |
| GRK5 | >125 µM, 2.3 µM | [7][8] |
| ROCK2 | 1.4 µM | [7] |
| PKCα | 8.1 µM | [7] |
| Note: Variations in IC50 values can arise from different in vitro assay conditions. |
Table 2: Effective Concentrations of Cmpd101 in Cellular Assays
| Application | Cell Type | Agonist | Cmpd101 Concentration | Observed Effect | Reference |
| Inhibition of MOPr Desensitization | Rat Locus Coeruleus Neurons | DAMGO (10 µM) | 30 µM | Partial reversal of desensitization | [6][9] |
| Inhibition of MOPr Phosphorylation (Ser375) | HEK 293 cells | DAMGO (10 µM) | 3-30 µM | Partial to full blockade | [6][7] |
| Inhibition of Arrestin-3 Translocation | HEK 293 cells | DAMGO (10 µM) | 30 µM | Significant inhibition | [9] |
| Inhibition of MOPr Internalization | HEK 293 cells | DAMGO (10 µM) | 30 µM | Marked reduction | [9] |
| Inhibition of MOPr Clustering | HEK 293 cells | DAMGO (10 µM) | 30 µM | Prevention of DAMGO-induced clustering | [10] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: DAMGO-induced MOPr signaling and desensitization pathway.
Caption: Experimental workflow for studying Cmpd101 effects.
Experimental Protocols
The following are generalized protocols for key experiments to investigate the role of Cmpd101 in DAMGO-induced MOPr desensitization. Researchers should optimize these protocols for their specific cell systems and experimental goals.
Protocol 1: Inhibition of DAMGO-Induced MOPr Phosphorylation in HEK 293 Cells
Objective: To determine if Cmpd101 can block the phosphorylation of MOPr at specific sites (e.g., Ser375) following DAMGO stimulation.
Materials:
-
HEK 293 cells stably expressing HA-tagged MOPr
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated plates
-
DAMGO
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Ser375 MOPr, anti-HA
-
Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture: Culture HEK 293-HA-MOPr cells to ~80-90% confluency.
-
Plating: Seed cells onto 6-well plates and grow to ~90% confluency.
-
Pre-incubation: Pre-treat cells with Cmpd101 (e.g., 3 µM or 30 µM) or vehicle (DMSO) in serum-free media for 30 minutes at 37°C.[7]
-
Stimulation: Add DAMGO (e.g., 10 µM) to the wells and incubate for 5 minutes at 37°C.[8]
-
Lysis: Aspirate the media, wash cells once with ice-cold PBS, and then add 100-200 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Ser375) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total MOPr (anti-HA) and a loading control (e.g., GAPDH or β-actin).
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Ser375 signal to the total MOPr signal.
Protocol 2: Measurement of DAMGO-Induced β-Arrestin Recruitment
Objective: To assess the effect of Cmpd101 on the interaction between MOPr and β-arrestin following agonist stimulation using a method like Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK 293 cells co-expressing MOPr-Rluc8 and β-arrestin2-Venus (or similar BRET pair)
-
Cell culture medium
-
White, clear-bottom 96-well plates
-
DAMGO
-
This compound
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
BRET-compatible plate reader
Procedure:
-
Cell Plating: Seed the BRET-expressing cells into 96-well plates.
-
Pre-incubation: The next day, replace the medium with assay buffer and pre-treat cells with Cmpd101 (e.g., 30 µM) or vehicle for 30 minutes at 37°C.[9]
-
Substrate Addition: Add the BRET substrate (e.g., coelenterazine h to a final concentration of 5 µM) and incubate for 5-10 minutes in the dark.
-
Baseline Reading: Measure the baseline BRET signal using a plate reader capable of sequential dual-channel luminescence detection (e.g., filters for ~480 nm and ~530 nm).
-
Stimulation: Add DAMGO (at various concentrations to generate a dose-response curve) to the wells.
-
Kinetic Reading: Immediately begin measuring the BRET signal kinetically for 15-30 minutes.
-
Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The change in BRET ratio upon agonist addition reflects the recruitment of β-arrestin to the receptor. Compare the DAMGO dose-response curves in the presence and absence of Cmpd101.
Protocol 3: Assessment of MOPr Internalization via Confocal Microscopy
Objective: To visually determine the effect of Cmpd101 on the translocation of MOPr from the plasma membrane to intracellular compartments after DAMGO treatment.
Materials:
-
HEK 293 cells expressing fluorescently-tagged MOPr (e.g., MOPr-GFP) or HA-tagged MOPr
-
Glass-bottom dishes
-
DAMGO
-
This compound
-
For HA-tagged receptors: anti-HA primary antibody and a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., Hoechst 33342)
-
Confocal microscope
Procedure:
-
Cell Plating: Seed cells onto glass-bottom dishes and allow them to adhere overnight.
-
Pre-incubation: Pre-treat cells with Cmpd101 (e.g., 30 µM) or vehicle for 30 minutes at 37°C.[10]
-
Stimulation: Add DAMGO (e.g., 10 µM) and incubate for 30 minutes at 37°C to induce internalization.[9]
-
Staining (for HA-tagged MOPr):
-
Wash cells with cold PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes (if staining intracellular receptors).
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with anti-HA antibody, followed by the fluorescent secondary antibody.
-
-
Nuclear Staining: Add a nuclear stain like Hoechst to visualize the cell nuclei.
-
Imaging: Acquire images using a confocal microscope. Capture Z-stacks to clearly distinguish between membrane-bound and internalized receptors.
-
Analysis: Qualitatively assess the localization of the MOPr signal. For quantitative analysis, use image analysis software to measure the ratio of intracellular to plasma membrane fluorescence intensity.
Troubleshooting and Considerations
-
Cmpd101 Solubility and Stability: this compound is soluble in DMSO. Prepare fresh dilutions from a stock solution for each experiment.
-
Concentration of Cmpd101: The effective concentration can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. A common starting range is 10-30 µM.[2]
-
Pre-incubation Time: A pre-incubation time of 15-30 minutes is generally sufficient for Cmpd101 to penetrate the cell membrane and inhibit GRK2/3.[2][8]
-
Partial Inhibition: In some systems, like native neurons, Cmpd101 may only partially reverse DAMGO-induced desensitization.[6][9] This suggests the involvement of other, GRK2/3-independent desensitization mechanisms.
-
Agonist Choice: DAMGO is a high-efficacy agonist that robustly induces MOPr desensitization and internalization.[3] Other opioids, like morphine, are poor inducers of these processes, and thus the effects of Cmpd101 may be less pronounced.[4]
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. μ-Opioid Receptor Desensitization in Mature Rat Neurons: Lack of Interaction between DAMGO and Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphine induces terminal μ-opioid receptor desensitization by sustained phosphorylation of serine-375 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRKs as Key Modulators of Opioid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 9. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | GRK Mediates μ-Opioid Receptor Plasma Membrane Reorganization [frontiersin.org]
Application Notes and Protocols for CMPD101 Hydrochloride Treatment of Locus Coeruleus Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of CMPD101 hydrochloride, a potent and selective inhibitor of G protein-coupled receptor kinase 2 and 3 (GRK2/3), in studies involving locus coeruleus (LC) neurons. The information provided is intended to guide researchers in designing and executing experiments to investigate the role of GRK2/3 in neuronal signaling, particularly in the context of opioid receptor modulation.
Introduction
The locus coeruleus is a nucleus in the pons of the brainstem with wide-ranging projections throughout the central nervous system, playing a crucial role in regulating arousal, attention, and the stress response. The neurons of the LC are the principal source of norepinephrine (B1679862) in the brain. G protein-coupled receptors (GPCRs), such as the μ-opioid receptor (MOPr), are highly expressed in LC neurons and are key targets for therapeutic agents.
The desensitization of GPCRs, a process that leads to a diminished response upon prolonged or repeated agonist exposure, is a critical regulatory mechanism. This process is often initiated by GPCR kinases (GRKs) that phosphorylate the activated receptor, leading to the recruitment of arrestins and subsequent receptor internalization and signaling termination.[1][2] this compound is a cell-permeable small molecule that selectively inhibits GRK2 and GRK3, making it a valuable tool to dissect the roles of these kinases in GPCR signaling and neuronal function.[3]
Mechanism of Action
This compound acts as a competitive inhibitor at the ATP-binding site of GRK2 and GRK3. By blocking the kinase activity of GRK2/3, CMPD101 prevents the phosphorylation of agonist-activated GPCRs, thereby inhibiting the subsequent steps of desensitization and internalization.[1][2] In the context of locus coeruleus neurons, CMPD101 has been shown to attenuate the desensitization of the μ-opioid receptor, prolonging its signaling in response to agonists like DAMGO and morphine.[1][2]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of CMPD101
| Kinase Target | IC₅₀ (nM) | Reference |
| GRK2 | 18 - 54 | [3] |
| GRK3 | 5.4 - 32 | [3] |
| ROCK-2 | 1400 | [3] |
| PKCα | 8100 | [3] |
| GRK1 | 3100 | [3] |
| GRK5 | >125,000 | [1] |
Table 2: Effect of CMPD101 on Agonist-Induced μ-Opioid Receptor Desensitization in Locus Coeruleus Neurons
| Agonist | Agonist Concentration | CMPD101 Concentration | % Inhibition of Desensitization | Reference |
| Met-Enkephalin | 30 µM | 30 µM | ~85% | [1] |
| DAMGO | 10 µM | 30 µM | Significant reduction | [1] |
| Morphine | 30 µM | 30 µM | Significant reduction | [1] |
Mandatory Visualizations
Caption: Signaling pathway of μ-opioid receptor desensitization and its inhibition by CMPD101.
Caption: General experimental workflow for studying the effects of CMPD101 on locus coeruleus neurons.
Experimental Protocols
Protocol 1: Primary Culture of Locus Coeruleus Neurons
This protocol is adapted from established methods for dissociating and culturing LC neurons.[4]
Materials:
-
Postnatal day 1-5 rat or mouse pups
-
Vibratome
-
Dissecting microscope
-
Sterile dissecting tools
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Papain (20 U/mL) in HBSS
-
DNase I (100 µg/mL)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine or collagen-coated coverslips or culture plates
-
Laminar flow hood
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Humanely euthanize postnatal pups according to approved institutional animal care and use committee protocols.
-
Rapidly dissect the brain and place it in ice-cold HBSS.
-
Mount the brainstem on a vibratome stage and cut 300-400 µm thick coronal slices.
-
Under a dissecting microscope, identify and dissect the locus coeruleus region from the brainstem slices.
-
Transfer the dissected tissue to a tube containing papain solution and incubate at 37°C for 20-30 minutes with gentle agitation.
-
Carefully remove the papain solution and wash the tissue three times with warm Neurobasal medium.
-
Add Neurobasal medium containing DNase I and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh Neurobasal medium.
-
Plate the neurons at a desired density (e.g., 50,000 - 100,000 cells/cm²) on coated coverslips or plates.
-
Maintain the cultures in a CO₂ incubator, performing half-media changes every 2-3 days.
-
Allow neurons to mature for at least 7 days before experimental use.
Protocol 2: Electrophysiological Recording (Whole-Cell Patch Clamp)
This protocol outlines the general procedure for recording agonist-induced currents in cultured LC neurons.
Materials:
-
Cultured locus coeruleus neurons on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.2 MgCl₂, 2.4 CaCl₂, 1.2 NaH₂PO₄, 25 NaHCO₃, and 11 glucose, bubbled with 95% O₂/5% CO₂.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opioid agonist stock solution (e.g., 1 mM DAMGO in water)
Procedure:
-
Prepare fresh aCSF and intracellular solution on the day of the experiment.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and continuously perfuse with aCSF at a rate of 1-2 mL/min.
-
Identify a healthy neuron with a smooth membrane under visual guidance (e.g., DIC optics).
-
Approach the neuron with the patch pipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Allow the cell to stabilize for 5-10 minutes.
-
To assess the effect of CMPD101, pre-incubate the slice by perfusing with aCSF containing the desired concentration of CMPD101 (e.g., 10-30 µM) for at least 15 minutes. The final DMSO concentration should be kept low (e.g., <0.1%).
-
Apply the opioid agonist via the perfusion system and record the outward potassium current.
-
To measure desensitization, apply the agonist for a prolonged period (e.g., 10-15 minutes) and measure the decay of the current amplitude.
-
Compare the rate and extent of desensitization in the presence and absence of CMPD101.
Protocol 3: Immunocytochemistry for GRK2/3
This protocol provides a general framework for visualizing the expression and localization of GRK2/3 in cultured LC neurons.
Materials:
-
Cultured locus coeruleus neurons on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1-0.3% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against GRK2 and/or GRK3
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
After CMPD101 treatment (if applicable), gently wash the cultured neurons three times with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Triton X-100 for 5-10 minutes.
-
Wash the cells three times with PBS.
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Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
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Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.
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The next day, wash the cells three times with PBS.
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Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking solution for 1-2 hours at room temperature, protected from light.
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Wash the cells three times with PBS.
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Counterstain the nuclei with DAPI for 5 minutes.
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Wash the cells three times with PBS.
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Mount the coverslips on glass slides using antifade mounting medium.
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Visualize and capture images using a fluorescence microscope.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of GRK2 and GRK3 in the regulation of GPCR signaling in locus coeruleus neurons. The protocols and data presented here provide a foundation for researchers to explore the intricate mechanisms of neuronal function and to identify potential targets for the development of novel therapeutics for a variety of neurological and psychiatric disorders. Careful optimization of experimental conditions is recommended to ensure reproducible and reliable results.
References
- 1. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Cmpd101 Hydrochloride: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the working concentration of Cmpd101 hydrochloride in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and membrane-permeable small-molecule inhibitor of G-protein coupled receptor kinase 2 and 3 (GRK2/GRK3).[1][2] Its primary mechanism of action is to block the phosphorylation of G-protein coupled receptors (GPCRs) by GRK2/3, which is a key step in receptor desensitization and internalization.[3][4] By inhibiting GRK2/3, Cmpd101 can prevent the attenuation of GPCR signaling.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is a hygroscopic solid, meaning it can absorb moisture from the air, which may cause it to become sticky.[1] It is recommended to store the solid compound in a tightly sealed container at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2] For solutions, it is best to prepare them fresh on the day of use.[1] If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for up to one month.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO, with a solubility of up to 100 mM.[1][5] It is not soluble in water.[2] To prepare a stock solution, dissolve the desired amount of this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve 4.665 mg of Cmpd101 (MW: 466.46 g/mol ) in 1 mL of DMSO. It is crucial to ensure the compound is fully dissolved, which can be aided by vortexing, gentle warming in a water bath, or sonication.[1]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound.
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Possible Cause 1: Suboptimal Concentration. The working concentration of this compound is highly dependent on the cell type and experimental conditions.
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Solution: Perform a dose-response experiment to determine the optimal concentration for your specific assay. Refer to the table below for reported working concentrations in various models.
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Possible Cause 2: Compound Precipitation. If the stock solution was frozen, the compound may have precipitated out of solution.
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Solution: Before use, always allow the stock solution to equilibrate to room temperature and visually inspect for any precipitate. If precipitate is present, gently warm and vortex the solution to ensure it is fully redissolved.[1]
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Possible Cause 3: Inadequate Pre-incubation Time. The inhibitor needs sufficient time to penetrate the cell membrane and engage with its target.
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Solution: Ensure an adequate pre-incubation time with this compound before adding the agonist or stimulus. Pre-incubation times of 20-30 minutes have been reported to be effective.[6]
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Issue 2: I am observing off-target effects or cellular toxicity.
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Possible Cause 1: Concentration is too high. While Cmpd101 is selective for GRK2/3, at higher concentrations it can inhibit other kinases such as ROCK-2 and PKCα.[6][7]
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Solution: Lower the concentration of this compound. It is always recommended to use the lowest effective concentration determined from a dose-response curve.
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Possible Cause 2: High DMSO concentration in the final assay. The vehicle used to dissolve Cmpd101, DMSO, can be toxic to cells at high concentrations.
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Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1]
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Data Presentation: this compound Working Concentrations
| Cell Type/Model | Application | Working Concentration | Reference |
| HEK 293 Cells | Inhibition of DAMGO-induced MOPr phosphorylation | 3 - 30 µM | [6][8] |
| HEK-B2 Cells | Inhibition of β2AR internalization | 100 µM | [6] |
| Rat Locus Coeruleus (LC) Neurons | Inhibition of Met-Enk-induced desensitization | 30 µM | [1][3] |
| Human Prostate Tissue | Inhibition of smooth muscle contraction | 5 - 50 µM |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Inhibiting GPCR Desensitization in Cultured Cells
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Cell Plating: Plate cells (e.g., HEK 293 expressing the GPCR of interest) in a suitable multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
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Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in serum-free media from a concentrated DMSO stock solution. Ensure the final DMSO concentration is constant across all wells, including the vehicle control (e.g., 0.1%). A typical concentration range to test would be 0.1, 1, 10, 30, and 100 µM.
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Pre-incubation: Remove the culture medium from the cells and wash once with serum-free medium. Add the this compound dilutions or vehicle control to the respective wells and pre-incubate for 30 minutes at 37°C.
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Agonist Stimulation: Add the GPCR agonist at a predetermined concentration (e.g., EC80) to all wells (except for the negative control) and incubate for the desired time to induce desensitization (e.g., 15-30 minutes).
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Wash and Assay: Wash the cells to remove the agonist and inhibitor. Lyse the cells and perform the downstream assay to measure GPCR signaling (e.g., cAMP accumulation assay, calcium flux assay, or receptor phosphorylation via Western blot).
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Data Analysis: Plot the agonist response as a function of this compound concentration to determine the IC50 value for the inhibition of desensitization.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in preventing GPCR desensitization.
Experimental Workflow for Optimizing Cmpd101 Concentration
Caption: Workflow for determining the optimal working concentration of Cmpd101.
References
- 1. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 2. medkoo.com [medkoo.com]
- 3. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CMPD101 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 6. CMPD101 | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: CMPD101 Hydrochloride Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of CMPD101 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, cell-permeable, small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2] It is often used in research to study the roles of these kinases in GPCR signaling and desensitization.[2][3]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to inhibit Rho-associated kinase 2 (ROCK2) and Protein Kinase C alpha (PKCα) at micromolar concentrations.[1][4] It also exhibits some inhibitory activity against GRK1 and GRK5, though with lower potency compared to GRK2 and GRK3.[4] A broader kinase screen at a concentration of 1 µM revealed that CMPD101 can inhibit at least five other kinases by more than 50%.[5]
Q3: Why is it important to investigate the off-target effects of this compound?
A3: Investigating off-target effects is crucial to ensure that the observed biological effects in your experiments are directly attributable to the inhibition of GRK2/3 and not an unintended kinase. Off-target interactions can lead to misinterpretation of results, unexpected phenotypes, and potential cellular toxicity.[6]
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
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Use the lowest effective concentration of this compound as determined by a dose-response experiment.
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Validate your findings with a structurally different GRK2/3 inhibitor.
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Use genetic approaches, such as siRNA or CRISPR/Cas9-mediated knockout of GRK2 and/or GRK3, to confirm that the observed phenotype is on-target.
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Perform control experiments with vehicle (e.g., DMSO) to account for any solvent effects.
Q5: What are some common unexpected results that could indicate off-target effects?
A5: Unexpected results may include:
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Higher than expected cytotoxicity.
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A cellular phenotype that does not align with the known functions of GRK2/3.
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Contradictory results when using a different GRK2/3 inhibitor.
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Activation or inhibition of signaling pathways not known to be downstream of GRK2/3.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High Cell Viability/No Effect at Expected Concentration | 1. Compound Instability: this compound may be unstable in your experimental conditions. 2. Low Compound Potency in Your System: The IC50 values can vary between in-vitro assays and cellular contexts. 3. Cellular Resistance: Your cell line may have intrinsic or acquired resistance mechanisms. | 1. Prepare fresh stock solutions and working dilutions. Verify the compound's integrity if possible. 2. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. 3. Confirm GRK2/3 expression in your cell line via Western blot or qPCR. |
| High Cytotoxicity at Effective Concentration | 1. Off-Target Toxicity: Inhibition of other kinases, such as ROCK2, can lead to cell death. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | 1. Lower the concentration of this compound. 2. Use a structurally unrelated GRK2/3 inhibitor to see if the toxicity is recapitulated. 3. Ensure the final DMSO concentration is below 0.5% and include a vehicle control. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Cell passage number, density, and health can affect results. 2. Inconsistent Compound Preparation: Errors in dilution or storage of this compound. | 1. Standardize cell culture conditions and use cells within a consistent passage number range. 2. Prepare fresh dilutions of the inhibitor for each experiment from a validated stock solution. |
| Unexpected Phenotype Not Attributable to GRK2/3 Inhibition | 1. Off-Target Effects: The phenotype may be due to the inhibition of ROCK2, PKCα, or other unknown off-targets. | 1. Consult the literature for the functions of known off-targets (ROCK2, PKCα) in your experimental system. 2. Perform a rescue experiment by overexpressing a drug-resistant mutant of GRK2 or GRK3. 3. Use siRNA to knockdown GRK2/3 and see if the phenotype is replicated. |
Data Presentation
Table 1: In-Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference(s) |
| Primary Targets | ||
| GRK2 | 18 nM, 54 nM | [1] |
| GRK3 | 5.4 nM, 32 nM | [1] |
| Known Off-Targets | ||
| ROCK2 | 1.4 µM | [1][4] |
| PKCα | 8.1 µM | [1][4] |
| GRK1 | 3.1 µM | [4] |
| GRK5 | 2.3 µM | [4] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In-Vitro Kinase Assay for Off-Target Activity
This protocol describes a general method to assess the inhibitory activity of this compound against a purified kinase (e.g., ROCK2 or PKCα).
Materials:
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Purified recombinant kinase (e.g., ROCK2, PKCα)
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Kinase-specific substrate
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This compound stock solution (e.g., 10 mM in DMSO)
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Kinase assay buffer
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ATP
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96-well plates
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Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
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Plate reader
Procedure:
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Prepare Serial Dilutions: Prepare a serial dilution of this compound in kinase assay buffer.
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Kinase Reaction: In a 96-well plate, add the purified kinase, its specific substrate, and the diluted this compound or vehicle control.
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Initiate Reaction: Start the kinase reaction by adding ATP.
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Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.
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Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
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Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that this compound binds to its intended targets (GRK2/3) and potential off-targets in a cellular environment.
Materials:
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Cells expressing the target kinase(s)
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This compound
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Cell culture medium
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Phosphate-buffered saline (PBS)
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Protease and phosphatase inhibitors
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Lysis buffer
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Equipment for heating cells (e.g., thermocycler)
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Western blot reagents and antibodies specific to the target kinases
Procedure:
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Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
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Heating: Harvest and resuspend the cells in PBS with protease and phosphatase inhibitors. Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
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Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
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Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the target kinases by Western blotting.
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Data Analysis: Quantify the band intensities. An increase in the amount of soluble target protein at higher temperatures in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathways
Caption: GRK2 Signaling Pathway and Inhibition by CMPD101.
Caption: Off-target inhibition of the ROCK2 signaling pathway by CMPD101.
Caption: Off-target inhibition of the PKCα signaling pathway by CMPD101.
Experimental and Logical Workflows
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting logic for experimental outcomes with CMPD101.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CMPD101 | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Preventing Cmpd101 hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Cmpd101 hydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 100 mM.[1][2] For biological experiments, it is advisable to use a fresh, anhydrous grade of DMSO to prevent moisture-induced degradation or insolubility of the compound.
Q2: How should I store the this compound stock solution?
A2: Stock solutions should be prepared fresh for immediate use if possible.[1] If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.[1][3] It is important to avoid repeated freeze-thaw cycles.[4] Before use, allow the solution to equilibrate to room temperature for at least one hour and ensure any precipitate is fully redissolved.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: To avoid solvent-induced toxicity to cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a DMSO-only vehicle control in your experiments to account for any solvent effects.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: Direct dissolution of this compound in aqueous solutions is generally not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your experimental medium.
Q5: My this compound solution appears to have precipitated after storage at -20°C. What should I do?
A5: Precipitation upon cooling or freezing of a concentrated DMSO stock solution can occur.[1] Before use, it is critical to bring the solution to room temperature and ensure that the compound is fully redissolved.[1] Gentle warming in a water bath, vortexing, or sonication can help to redissolve the precipitate.[1] Always visually inspect the solution for any particulate matter before adding it to your experimental setup.
Troubleshooting Guide: Preventing Precipitation in Media
This guide addresses common issues related to the precipitation of this compound upon dilution into aqueous experimental media.
Issue 1: Immediate Precipitation Upon Dilution
Possible Cause: Rapid change in solvent polarity when adding a concentrated DMSO stock directly to a large volume of aqueous medium. This can cause the compound to "crash out" of solution.
Solutions:
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Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium or a suitable buffer.[5] Then, add this intermediate dilution to the final volume of the medium.
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Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.[5] This facilitates rapid and even dispersion of the compound, preventing localized high concentrations that are prone to precipitation.
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Pre-warming the Medium: Gently warming the cell culture medium to 37°C can increase the solubility of this compound.[5] However, avoid prolonged heating, which can degrade sensitive media components.
Issue 2: Delayed Precipitation in the Incubator
Possible Cause: Changes in the media environment over time can lead to the precipitation of the compound, even if it appears soluble initially.
Contributing Factors & Solutions:
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Temperature Fluctuations: Moving culture plates between a 37°C incubator and a cooler environment (e.g., a microscope stage) can decrease the solubility of the compound.[5] If possible, use a heated stage on your microscope to maintain a constant temperature.
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pH Shifts in Media: Cellular metabolism can alter the pH of the culture medium over time. For pH-sensitive compounds, this can lead to decreased solubility.[5] Ensure your medium is well-buffered, for instance, by using a medium containing HEPES, to maintain a stable pH.[5]
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Interactions with Media Components: this compound may interact with salts, amino acids, or other components in the medium, forming insoluble complexes over extended periods.[5] If you suspect this is an issue, you can perform a small-scale solubility test in a simpler buffered solution like PBS to see if media components are the root cause.
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Media Evaporation: In long-term experiments, evaporation can increase the concentration of all solutes, including this compound, potentially exceeding its solubility limit.[5] Ensure proper humidification in your incubator and consider using plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 100 mM | [1][2] |
| Ethanol | 100 mM | [2] |
| DMF | 20 mg/mL | [6] |
Table 2: In Vivo Formulation for Cmpd101
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| This formulation yields a clear solution of at least 2.08 mg/mL. Sonication and adding solvents sequentially are recommended.[3] |
Experimental Protocols
Protocol 1: Preparation of a Working Solution of this compound in Cell Culture Medium
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Prepare a Concentrated Stock Solution: Accurately weigh the required amount of this compound powder and dissolve it in anhydrous DMSO to create a 10-30 mM stock solution.
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Warm the Culture Medium: Place the required volume of complete cell culture medium in a 37°C water bath or incubator until it reaches temperature.
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Perform an Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock solution 1:10 or 1:100 in pre-warmed culture medium.
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Prepare the Final Working Solution: While gently vortexing the pre-warmed medium, add the stock solution (or the intermediate dilution) dropwise to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5% (ideally <0.1%).
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Final Check: After dilution, visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells.
Protocol 2: Small-Scale Solubility Test
This protocol helps determine the approximate solubility of this compound in your specific cell culture medium.[5]
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Prepare a Serial Dilution: In a multi-well plate or microcentrifuge tubes, prepare a serial dilution of your this compound DMSO stock solution in your complete cell culture medium. Start with a concentration higher than your intended final concentration.
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Incubate: Incubate the dilutions at 37°C for a duration that reflects your planned experiment (e.g., 2, 6, or 24 hours).
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Visual and Microscopic Inspection: Visually inspect each dilution for any signs of cloudiness or visible particles.[5] For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to check for micro-precipitates.
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Determine Approximate Solubility: The highest concentration that remains clear, both visually and microscopically, is the approximate maximum soluble concentration of this compound in your medium under your experimental conditions.[5]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors leading to this compound precipitation.
References
Cmpd101 Hydrochloride: A Technical Guide to Stability and Storage
For researchers, scientists, and professionals in drug development utilizing Cmpd101 hydrochloride, a potent and selective GRK2/3 inhibitor, ensuring the compound's integrity is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to the stability and storage of this compound, addressing common questions and offering troubleshooting advice in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound solid upon receipt?
A1: this compound as a solid is stable for ambient temperature shipping.[1][2] Upon receipt, for long-term storage, it is recommended to store the compound at -20°C for up to several years.[2][3] For short-term storage (days to weeks), it can be kept at 0-4°C.[2] One supplier suggests that if the vial is kept tightly sealed at room temperature, the solid can be stored for up to 6 months.[1] It is also noted to be a hygroscopic solid, meaning it can absorb moisture from the air, which may cause it to become sticky.[1] Therefore, it is crucial to store it in a tightly sealed container in a dry, dark place.[1][2]
Q2: What is the recommended way to prepare and store this compound solutions?
A2: It is highly recommended to prepare and use this compound solutions on the same day.[1] If storage of a stock solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C for up to one month.[1][4] Some suppliers suggest storage at -80°C for up to six months for stock solutions.[4] Before use, the solution should be equilibrated to room temperature, and you must ensure that no precipitate is present.[1]
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in DMSO, with concentrations up to 100 mM being achievable.[1] It is also soluble in ethanol.[5] The compound is not soluble in water.[2] For in vivo experiments, a common formulation involves a multi-component solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, to achieve a concentration of 5 mg/mL.[3]
Q4: My this compound solution appears to have a precipitate after storage. What should I do?
A4: Precipitation can occur when a solution, especially a concentrated stock, is stored at low temperatures.[1] Before use, it is essential to warm the vial gently in a water bath and vortex or sonicate to ensure the compound is fully redissolved.[1] Always visually inspect the solution for any particulate matter before adding it to your experimental system.
Q5: I left the solid this compound vial open on the bench. Is it still usable?
A5: this compound is described as a hygroscopic solid, and contact with air may cause it to become sticky.[1] While this may not immediately affect the product's performance, it is best practice to minimize exposure to atmospheric moisture.[1] It is recommended to store the material in a sealed jar.[1] If the appearance has significantly changed, it would be prudent to use a fresh, properly stored vial for critical experiments.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Important Notes |
| Solid | Room Temperature | Up to 6 months[1] | Keep tightly sealed.[1] |
| 0 - 4°C | Short term (days to weeks)[2] | Dry and dark conditions.[2] | |
| -20°C | Long term (months to years)[2][3] | Recommended for optimal stability. | |
| ≥ 4 years[5] | |||
| Solution | -20°C | Up to 1 month[1][4] | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months[4] | For stock solutions. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variability in experimental results | Compound degradation due to improper storage. | Always use freshly prepared solutions or properly stored aliquots. Ensure the solid compound has been stored according to recommendations. |
| Incomplete dissolution of the compound. | Before each use, ensure the solution is clear and free of precipitate. Gentle warming and vortexing may be necessary.[1] | |
| Difficulty dissolving the solid | Use of an inappropriate solvent. | This compound is soluble in DMSO and ethanol, but not water.[1][2][5] |
| Low temperature of the solvent. | Ensure the solvent is at room temperature. Gentle warming, stirring, or sonication can aid dissolution.[1] | |
| Solid compound appears clumpy or sticky | Absorption of moisture from the air (hygroscopic nature). | While product performance may not be immediately affected, it is best to use a properly stored vial. Always keep the vial tightly sealed.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
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Weighing: Accurately weigh the required amount of this compound solid. It is not recommended to directly add solvent to the vial as the amount of product is not pre-weighed for this purpose.[1]
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Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
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Solubilization: Vortex the solution vigorously. If necessary, gently warm the vial in a water bath and/or sonicate until the solid is completely dissolved and the solution is clear.
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Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: General Workflow for Assessing Solution Stability
This protocol outlines a general procedure to assess the stability of a this compound solution under specific experimental conditions.
Caption: Workflow for assessing the stability of this compound solutions.
Signaling Pathway Inhibition
Cmpd101 is a potent inhibitor of G protein-coupled receptor kinases 2 and 3 (GRK2/3), which play a key role in the desensitization of G protein-coupled receptors (GPCRs).
Caption: Cmpd101 inhibits GPCR desensitization by blocking GRK2/3-mediated phosphorylation.
References
Troubleshooting Cmpd101 hydrochloride experimental results
Welcome to the technical support center for Cmpd101 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of G-protein coupled receptor kinase 2 (GRK2) and GRK3.[1][2] It functions as a membrane-permeable small molecule inhibitor, making it suitable for cell-based assays.[1][3] By inhibiting GRK2/3, Cmpd101 can be used to study the roles of these kinases in GPCR desensitization and other cellular processes.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO, with a stock solution concentration of up to 100 mM being achievable.[1] For solid this compound, it is recommended to store it at -20°C for long-term storage (months to years).[4] Stock solutions in DMSO should also be stored at -20°C and are generally stable for up to one month.[1] It is advised to prepare and use solutions on the same day if possible.[1] The solid form is hydroscopic, so it is important to keep the vial tightly sealed.[1]
Q3: I am observing unexpected off-target effects. What could be the cause?
A3: While Cmpd101 is highly selective for GRK2/3, it can exhibit inhibitory activity against other kinases at higher concentrations. Notably, it has been shown to inhibit Rho-associated kinase 2 (ROCK-2) and Protein Kinase Cα (PKCα) with IC50 values of 1.4 μM and 8.1 μM, respectively.[5][6] If you are using concentrations in this range or higher, consider the possibility of off-target effects on these kinases. One study also noted that in human prostate tissue, Cmpd101 inhibited smooth muscle contractions through mechanisms that may be independent of GRK, MLC kinase, and Rho kinase, suggesting potential unknown properties of the compound.[7]
Q4: My experimental results are not consistent. What are some potential sources of variability?
A4: Inconsistent results can arise from several factors related to the handling and preparation of this compound. Ensure that the compound is fully dissolved in DMSO before use; warming, vortexing, or sonication can aid in dissolution.[1] If you have frozen your stock solution, it is crucial to allow it to equilibrate to room temperature and ensure any precipitate is redissolved before making dilutions.[1] Additionally, the final concentration of DMSO in your experimental system should be kept low (e.g., 0.1%) and consistent across all conditions to avoid solvent-induced artifacts.[1]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
| Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values for GRK2/3 inhibition. | Different experimental conditions (e.g., ATP concentration, substrate) can lead to variations in measured IC50 values. | Refer to the specific assay conditions under which the reported IC50 values were determined. For example, IC50 values for GRK2 have been reported as 18 nM, 35 nM, and 54 nM under different assay conditions.[6][8] Standardize your own assay conditions and perform a dose-response curve to determine the IC50 in your system. |
| Compound appears to have low potency in cell-based assays. | Poor membrane permeability or degradation of the compound. | Cmpd101 is described as membrane-permeable.[1][3] However, if you suspect issues, ensure fresh stock solutions are used. For critical experiments, you may consider verifying the integrity of your compound stock. |
| Observed effects do not align with known GRK2/3 signaling. | As mentioned in the FAQs, Cmpd101 can have off-target effects on ROCK-2 and PKCα at micromolar concentrations.[5][6] There may also be unknown cellular targets.[7] | Perform control experiments to rule out the involvement of ROCK-2 and PKCα. This could involve using more specific inhibitors for these kinases as controls. If the effects persist, it may indicate a novel mechanism of action in your specific experimental context. |
| Precipitation of the compound in aqueous media. | This compound has limited solubility in aqueous solutions. The final concentration of DMSO is critical for maintaining solubility. | When diluting the DMSO stock solution into your aqueous experimental buffer (e.g., aCSF), ensure the final DMSO concentration is sufficient to keep the compound in solution, typically around 0.1%.[1] Prepare working solutions fresh for each experiment. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for GRK2 | 18 nM, 35 nM, 54 nM | [1][6][8] |
| IC50 for GRK3 | 5.4 nM, 32 nM | [1][6][8] |
| IC50 for ROCK-2 | 1.4 μM | [5][6] |
| IC50 for PKCα | 8.1 μM | [5][6] |
| Solubility in DMSO | Up to 100 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
To aid dissolution, vortex the solution vigorously. If necessary, gently warm the solution in a water bath or use sonication until the compound is fully dissolved.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.[1]
Protocol 2: Cell-Based Assay with this compound
-
Culture your cells of interest to the desired confluency.
-
On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution and allow it to reach room temperature. Ensure any precipitate is redissolved.
-
Prepare serial dilutions of the this compound stock solution in your cell culture medium. Ensure the final concentration of DMSO is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.1%).
-
Pre-incubate the cells with the desired concentrations of this compound for a suitable period (e.g., 30 minutes) before adding your agonist or stimulus.
-
Following the treatment period, proceed with your downstream analysis (e.g., western blotting for phosphorylated proteins, internalization assays, etc.).
Visualizations
A troubleshooting workflow for unexpected experimental results with this compound.
The signaling pathway illustrating the inhibitory action of this compound on GRK2/3.
References
- 1. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 2. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. CMPD101 | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of prostatic smooth muscle contraction by the inhibitor of G protein-coupled receptor kinase 2/3, CMPD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cmpd101 Hydrochloride Cytotoxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cmpd101 hydrochloride in cytotoxicity and cell viability assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, membrane-permeable small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1] Its primary mechanism of action is the inhibition of these kinases, which are key regulators of G protein-coupled receptor (GPCR) desensitization.
Q2: What are the known off-target effects of this compound that could influence cytotoxicity?
While highly selective for GRK2/3, this compound has been shown to inhibit other kinases at higher concentrations, notably Rho-associated kinase 2 (ROCK-2) and Protein Kinase C alpha (PKCα).[2] These off-target effects are important considerations in cytotoxicity studies, as both ROCK-2 and PKCα are involved in cell survival and apoptosis pathways.[3][4]
Q3: Is this compound expected to be cytotoxic?
The direct cytotoxic effects of selective GRK2/3 inhibition are not extensively documented and may be cell-type dependent. Some studies suggest that GRK2 inhibition can promote p53-induced mitochondrial apoptosis in certain cancer cells.[5] However, observed cytotoxicity in your experiments could also be attributable to off-target inhibition of ROCK-2 or PKCα, which have known roles in regulating apoptosis.[3][4][6][7][8][9] Therefore, it is crucial to carefully titrate the concentration of this compound to stay within the selective range for GRK2/3 inhibition if you wish to study the on-target effects.
Q4: How should I prepare and store this compound for my experiments?
For optimal results, dissolve this compound in a suitable solvent such as DMSO. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. For short-term storage, aliquots of the stock solution can be stored at -20°C.
Q5: What is a typical concentration range for using this compound in cell-based assays?
The effective concentration of this compound will vary depending on the cell type and the specific biological question. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. To study the effects of GRK2/3 inhibition specifically, it is advisable to use concentrations well below the IC50 values for its off-targets (ROCK-2 and PKCα).
Troubleshooting Guides
Below are common issues that may be encountered during the cytotoxicity assessment of this compound, along with potential causes and solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells in my cytotoxicity assay. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete dissolution of formazan (B1609692) crystals (in MTT assay): Leads to inaccurate absorbance readings.[10] 3. "Edge effect" in multi-well plates: Evaporation from outer wells can concentrate the compound and affect cell growth. | 1. Ensure thorough mixing of the cell suspension before and during plating. Visually inspect the plate under a microscope after seeding to confirm even distribution. 2. After adding the solubilization solution (e.g., DMSO or SDS), ensure complete dissolution by gentle mixing or shaking. Visually confirm that no crystals remain.[10] 3. To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media. |
| Unexpectedly high cell viability at high concentrations of this compound. | 1. Compound precipitation: At high concentrations, the compound may precipitate out of the media, reducing its effective concentration. 2. Off-target effects: Inhibition of pro-survival pathways by off-target kinases at high concentrations could counteract cytotoxic effects. | 1. Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, consider preparing fresh dilutions and ensuring complete solubilization. 2. Consider the IC50 values for off-target kinases. The observed effect may be a complex interplay of on- and off-target activities. |
| My results are not reproducible between experiments. | 1. Inconsistent cell passage number or health: Cells at different passages or varying health statuses can respond differently. 2. Variability in compound preparation: Inconsistent stock solution concentration or degradation of the compound. | 1. Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Prepare fresh stock solutions of this compound regularly. Aliquot and store properly to avoid degradation. |
| No cytotoxic effect observed at any concentration. | 1. Cell line is resistant to the mechanism of action. 2. Insufficient incubation time. 3. Compound is inactive. | 1. The cytotoxic effects of this compound may be cell-type specific. Consider testing on different cell lines. 2. Perform a time-course experiment to determine the optimal duration of treatment. 3. Verify the activity of your this compound stock by testing its effect on a known GRK2/3-mediated signaling event. |
Data Presentation
This compound Inhibitory Activity
| Target | IC50 |
| GRK2 | 18 nM[2] |
| GRK3 | 5.4 nM[2] |
| ROCK-2 | 1.4 µM[2] |
| PKCα | 8.1 µM[2] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in vitro. These values can vary depending on the assay conditions.[11][12]
Experimental Protocols
Protocol for MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization of cell seeding density and incubation times is recommended for each cell line.[13]
Materials:
-
This compound
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Target cell line
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Complete cell culture medium
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96-well cell culture plates
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MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
-
Cell Seeding:
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Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in complete culture medium.
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Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Include vehicle controls (medium with the same concentration of solvent used to dissolve Cmpd101) and untreated controls (medium only).
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
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Add 10 µL of MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently mix on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways potentially involved in the cytotoxic effects of this compound, including its primary targets and key off-targets.
Caption: GRK2/3 Signaling Pathway and Cmpd101 Inhibition.
Caption: Potential Off-Target Signaling of Cmpd101.
Caption: Cytotoxicity Assessment Workflow.
References
- 1. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Down-regulation of ROCK2 alleviates ethanol-induced cerebral nerve injury partly by the suppression of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting GRK2 Inhibition as a Therapeutic Option in Experimental Cancer Treatment: Role of p53-Induced Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ROCK2 knockdown alleviates LPS-induced inflammatory injury and apoptosis of renal tubular epithelial cells via the NF-κB/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. resources.rndsystems.com [resources.rndsystems.com]
Cmpd101 Hydrochloride In Vivo Dissolution: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving Cmpd101 hydrochloride for in vivo experiments. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful preparation of this potent and selective GRK2/3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo use?
A1: this compound is soluble in DMSO.[1][2] For in vivo applications, a co-solvent system is typically required to ensure solubility and biocompatibility. A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3]
Q2: What is the maximum achievable concentration of this compound in the recommended in vivo vehicle?
A2: Using the vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, a concentration of 5 mg/mL can be achieved.[3] It is crucial to prepare the solution by sequentially adding the solvents and ensuring the compound is fully dissolved at each step.[3]
Q3: How should I prepare a stock solution of this compound?
A3: High-concentration stock solutions can be prepared in 100% DMSO, with concentrations up to 100 mM being reported as achievable.[1] These stock solutions can then be diluted to the final working concentration in the appropriate in vivo vehicle.
Q4: What are the storage recommendations for this compound solutions?
A4: It is highly recommended to prepare solutions on the day of use.[1] However, if storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][4] Before use, frozen solutions must be allowed to equilibrate to room temperature and checked for any precipitation.[1]
Q5: The compound has precipitated out of my stock solution upon freezing. What should I do?
A5: Precipitation can occur when solutions are cooled or frozen.[1] To redissolve the compound, you can gently warm the solution in a water bath, vortex it rapidly, or use sonication.[1] Always ensure the compound is fully redissolved before use.[1]
Q6: Is this compound stable at room temperature?
A6: The solid compound is stable for shipping at ambient temperatures.[2] However, for long-term storage, it should be kept at -20°C.[2] Solutions should be prepared fresh or stored at low temperatures as described above.[1][4]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents and vehicle systems.
| Solvent/Vehicle System | Concentration | Notes | Reference |
| 100% DMSO | Up to 100 mM | Suitable for stock solutions. | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL (10.72 mM) | Recommended for in vivo administration. Sonication is advised. | [3] |
| Water | Insoluble | - | [2] |
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL this compound Solution for In Vivo Administration
This protocol is based on a widely used vehicle for poorly water-soluble compounds.
Materials:
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This compound powder
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Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and tubes
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
To prepare a 5 mg/mL solution, first dissolve the this compound in DMSO.
-
Add the PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add the Tween 80 and mix again until the solution is clear.
-
Finally, add the saline slowly while mixing to bring the solution to the final volume.
-
If necessary, sonicate the final solution to ensure complete dissolution.[3]
-
Visually inspect the solution for any particulates before administration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation during preparation | The compound was not fully dissolved before adding the next solvent. | Ensure the solution is completely clear at each step of the sequential solvent addition. Use of a vortex mixer or gentle warming can aid dissolution. |
| Precipitation after adding saline | The aqueous component is causing the compound to fall out of solution. | Ensure the concentration of the organic solvents (DMSO, PEG300) and surfactant (Tween 80) is sufficient. Try preparing a more dilute solution. Sonication after adding saline can also help. |
| Cloudy or hazy solution | Incomplete dissolution or presence of impurities. | Use a sonicator to aid dissolution.[3] If the solution remains cloudy, it may be necessary to filter it through a 0.22 µm syringe filter, but be aware this could remove undissolved compound. |
| Compound appears sticky | This compound is hygroscopic. | Store the solid compound in a desiccator or a tightly sealed container to minimize moisture absorption.[1] |
Visualized Experimental Workflow and Signaling Pathway
References
Cmpd101 hydrochloride inconsistent results in desensitization assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cmpd101 hydrochloride in G protein-coupled receptor (GPCR) desensitization assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and membrane-permeable small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3][4] It exhibits significantly less activity against other kinases such as GRK1, GRK5, Rho-associated kinase 2 (ROCK-2), and protein kinase C alpha (PKCα), making it a valuable tool for studying the specific roles of GRK2/3 in cellular signaling.[1][3][4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][4][5][6] For long-term stability, stock solutions should be aliquoted and stored at -20°C or -80°C.[2][7] It is recommended to avoid repeated freeze-thaw cycles.[7] The solid, powdered form of the compound is hygroscopic, so it should be stored in a tightly sealed container in a dry environment.[2]
Q3: What is a typical working concentration for Cmpd101 in cell-based desensitization assays?
A3: For intact cell-based assays, a concentration range of 3 µM to 30 µM is commonly used to inhibit GRK2/3-mediated desensitization.[3][8] However, the optimal concentration can vary depending on the cell type, receptor expression level, and specific experimental conditions. A dose-response experiment is always recommended to determine the most effective concentration for your system.
Troubleshooting Guide
Problem 1: Inconsistent or partial inhibition of receptor desensitization.
Q: I am observing variable or only partial reversal of GPCR desensitization with Cmpd101, even at high concentrations. What could be the cause?
A: This is a key observation that has been reported in the literature.[8][9] There are several potential reasons for this:
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Alternative Desensitization Pathways: GRK2/3 may not be the sole mechanism for desensitization of your receptor. Other GRKs (e.g., GRK5) or even second messenger-dependent kinases (e.g., PKA, PKC) could be involved. The partial effect of Cmpd101 may reveal a GRK2/3-independent component of desensitization.[8]
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Incomplete GRK2/3 Inhibition: While potent, it's possible that in your specific intact cell system, Cmpd101 is not achieving complete inhibition of GRK2 and GRK3.[9]
-
Receptor Overexpression: In systems where the GPCR is overexpressed, the stoichiometry of receptors to kinases and arrestins can be altered, potentially making desensitization less dependent on the canonical GRK/β-arrestin pathway.[10]
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Biased Agonism: The agonist you are using might be "biased," meaning it preferentially activates certain signaling pathways while not strongly engaging the pathways that lead to GRK-mediated desensitization and β-arrestin recruitment.[11]
Problem 2: High variability between experimental replicates.
Q: My results vary significantly from one experiment to the next. How can I improve consistency?
A: High variability can stem from several factors related to compound handling and experimental setup:
-
Compound Instability: Ensure that your Cmpd101 stock solution is fresh and has been stored correctly. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[2][7] Since the compound is hygroscopic, improper storage of the solid can lead to inaccurate weighing.[2]
-
Inconsistent Cell Conditions: Factors like cell passage number, confluency, and overall health can dramatically impact signaling responses. Maintain consistent cell culture practices.
-
Pre-incubation Time: The duration of cell pre-treatment with Cmpd101 before agonist stimulation is critical. A time-course experiment should be performed to determine the optimal pre-incubation time for maximal GRK2/3 inhibition in your system. A 15-30 minute pre-incubation is often a good starting point.[3][8]
-
Final DMSO Concentration: Keep the final concentration of the vehicle (DMSO) consistent across all wells, including controls. Typically, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced cellular stress.[7]
Problem 3: Unexpected effects on cell viability or morphology.
Q: I am observing changes in cell health or morphology after treatment with Cmpd101. Is this expected?
A: While Cmpd101 is highly selective for GRK2/3, off-target effects can occur, particularly at higher concentrations.[1][5]
-
Off-Target Kinase Inhibition: At concentrations significantly above the IC50 for GRK2/3, Cmpd101 can inhibit other kinases like ROCK-2 and PKCα.[1][3][4] These kinases are involved in regulating the cytoskeleton and cell survival, so their inhibition could lead to morphological changes or toxicity.
-
Confirm with Controls: To determine if the observed effects are off-target, use a structurally different GRK2/3 inhibitor as a comparison. If both compounds produce the same effect on desensitization but have different effects on cell viability, the viability issue is likely an off-target effect specific to Cmpd101.
Quantitative Data Summary
Table 1: Inhibitory Potency (IC₅₀) of this compound against Various Kinases
| Kinase Target | Reported IC₅₀ | Reference(s) |
| GRK2 (G protein-coupled receptor kinase 2) | 18 nM, 35 nM, 54 nM | [1][12] |
| GRK3 (G protein-coupled receptor kinase 3) | 5.4 nM, 32 nM | [1] |
| ROCK-2 (Rho-associated kinase 2) | 1.4 µM | [1][4] |
| PKCα (Protein Kinase C alpha) | 8.1 µM | [1][4] |
| GRK1 (G protein-coupled receptor kinase 1) | 3.1 µM | [3][4] |
| GRK5 (G protein-coupled receptor kinase 5) | 2.3 µM | [3][4] |
Table 2: Recommended Conditions for Cmpd101 in Cell-Based Assays
| Parameter | Recommended Value/Range | Notes | Reference(s) |
| Solvent | DMSO | Soluble up to 100-250 mg/mL. | [2][5] |
| Stock Solution Storage | -20°C or -80°C (aliquoted) | Avoid repeated freeze-thaw cycles. Stable for up to one month. | [2][7] |
| Working Concentration | 3 - 30 µM | Optimal concentration is cell-type and assay-dependent. | [3][8] |
| Pre-incubation Time | 15 - 30 minutes | A time-course experiment is recommended for optimization. | [3][8] |
| Final DMSO Concentration | < 0.1% | High concentrations of DMSO can be toxic to cells. | [7] |
Experimental Protocols
Protocol: GPCR Desensitization Assay using Calcium Mobilization
This protocol provides a general framework for assessing the effect of Cmpd101 on agonist-induced GPCR desensitization by measuring intracellular calcium flux.
1. Materials:
- Cell line expressing the GPCR of interest (e.g., HEK293 cells).
- This compound (powder).
- Anhydrous DMSO.
- GPCR agonist.
- Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Pluronic F-127.
- 96-well black, clear-bottom microplate.
- Fluorescence plate reader with automated injection capability.
2. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate overnight.
- Compound Preparation:
- Prepare a 10-30 mM stock solution of Cmpd101 in DMSO.
- On the day of the experiment, perform serial dilutions of the Cmpd101 stock solution in assay buffer to achieve the desired final concentrations (e.g., 2X final concentration). Include a vehicle control (DMSO only).
- Dye Loading:
- Prepare the dye-loading solution by adding Fluo-4 AM and Pluronic F-127 to the assay buffer as per the manufacturer's instructions.
- Remove the culture medium from the cells and add the dye-loading solution to each well.
- Incubate the plate for 45-60 minutes at 37°C in the dark.
- Cmpd101 Pre-incubation:
- Gently wash the cells twice with assay buffer to remove excess dye.
- Add the prepared Cmpd101 dilutions (or vehicle control) to the appropriate wells.
- Incubate the plate for 15-30 minutes at 37°C.
- Measuring Desensitization:
- Place the plate in the fluorescence plate reader and set the appropriate excitation/emission wavelengths for the calcium dye.
- First Agonist Stimulation: Program the injector to add a high concentration (e.g., EC₈₀) of the agonist. Record the fluorescence signal for 2-3 minutes to capture the initial calcium peak.
- Wash Step (Optional but Recommended): After the initial signal returns to baseline, gently wash the cells with assay buffer containing Cmpd101 (or vehicle) to remove the agonist.
- Second Agonist Stimulation: After a recovery period (e.g., 15-30 minutes), re-stimulate the same wells with the same concentration of agonist. Record the fluorescence signal again.
- Data Analysis:
- Calculate the peak fluorescence response for both the first and second agonist additions.
- Desensitization is calculated as the percentage reduction in the second peak response compared to the first: % Desensitization = (1 - (Peak 2 / Peak 1)) * 100.
- Plot the % Desensitization against the concentration of Cmpd101 to determine its effect.
Visualizations
Caption: GPCR desensitization pathway showing inhibition by Cmpd101.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CMPD101 | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 10. Loss of biased signaling at a G protein-coupled receptor in overexpressed systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TAS2R5 screening reveals biased agonism that fails to evoke internalization and downregulation resulting in attenuated desensitization | PLOS One [journals.plos.org]
- 12. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cmpd101 hydrochloride control experiments design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CMPD101 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, selective, and membrane-permeable small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3][4] It is often used in research to study the roles of these kinases in GPCR desensitization and other cellular processes.[1][2][5]
Q2: What are the known off-target effects of this compound that I should be aware of when designing my experiments?
While CMPD101 is highly selective for GRK2/3, it has been shown to inhibit other kinases at higher concentrations. It is crucial to consider these off-target effects in your experimental design to ensure that the observed phenotypes are specifically due to the inhibition of GRK2/3. The primary off-targets include Rho-associated kinase 2 (ROCK-2), Protein Kinase C alpha (PKCα), GRK1, and GRK5.[3][6][7]
Q3: What are the essential positive and negative controls to include when using this compound?
To ensure the validity of your experimental results, a comprehensive set of controls is essential.
-
Positive Controls:
-
A known activator of the signaling pathway you are investigating to confirm that the pathway is functional in your experimental system.
-
Another well-characterized inhibitor of GRK2/3, if available, to confirm that the observed phenotype is consistent with GRK2/3 inhibition.
-
-
Negative Controls:
-
Vehicle Control: This is the most critical control. This compound is typically dissolved in DMSO[2][4][7], so your control samples should be treated with the same concentration of DMSO as your experimental samples.
-
Inactive Compound Control: If available, use a structurally similar but biologically inactive analog of CMPD101. This helps to control for any non-specific effects of the chemical scaffold.
-
Cell Line Controls: Consider using cell lines with known differences in GRK2/3 expression or activity to demonstrate target-specific effects.
-
Q4: How can I confirm that the effects I am observing are due to the inhibition of GRK2/3 and not off-target effects?
Several experimental approaches can be used to validate the specificity of this compound's effects:
-
Dose-Response Analysis: Perform a dose-response curve with CMPD101. The concentration at which you observe your phenotype of interest should align with the IC50 values for GRK2/3 and be significantly lower than the IC50 values for its off-targets.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a GRK2 or GRK3 that is resistant to CMPD101 inhibition. If the observed phenotype is reversed, it strongly suggests that the effect is on-target.
-
Direct Measurement of Off-Target Activity: If you suspect an off-target effect, directly measure the activity of the potential off-target kinase (e.g., ROCK-2 or PKCα) in your experimental system in the presence of CMPD101.
Troubleshooting Guide
Issue 1: I am not observing any effect with this compound.
-
Is the compound properly dissolved? this compound is soluble in DMSO.[2][4][7] Ensure that you have prepared a fresh stock solution and that it is fully dissolved before use. Storing stock solutions for extended periods is not recommended.
-
Is the compound active? Verify the activity of your batch of this compound by performing a positive control experiment where the inhibition of GRK2/3 is known to produce a measurable effect.
-
Is the concentration appropriate? The effective concentration can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your system.
-
Is the treatment time sufficient? The time required for CMPD101 to exert its effects can vary. Consider performing a time-course experiment.
Issue 2: I am observing a high level of cell death or non-specific effects.
-
Is the concentration too high? High concentrations of CMPD101 can lead to off-target effects and cellular toxicity. Refer to the IC50 values for both on-targets and off-targets to select an appropriate concentration range.
-
Is the vehicle (DMSO) concentration too high? High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) and that your vehicle control has the same DMSO concentration.
-
Are you using an appropriate negative control? The use of a vehicle control is essential to distinguish the specific effects of CMPD101 from the effects of the solvent.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound for its primary targets and known off-targets. This information is critical for designing experiments with appropriate concentrations to maximize on-target specificity.
| Kinase Target | IC50 | Reference |
| GRK2 | 18 nM - 54 nM | [1][3][4][6][7] |
| GRK3 | 5.4 nM - 32 nM | [1][4][6][7] |
| ROCK-2 | 1.4 µM | [3][6][7] |
| PKCα | 8.1 µM | [3][6][7] |
| GRK1 | 3.1 µM | [7] |
| GRK5 | 2.3 µM | [7] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound on GPCR Desensitization
This protocol describes a general method to determine the effective concentration of this compound for inhibiting GPCR desensitization.
Materials:
-
Cell line expressing the GPCR of interest
-
GPCR agonist
-
This compound
-
DMSO
-
Cell culture medium
-
Assay buffer
-
Detection reagent for downstream signaling (e.g., cAMP assay kit, calcium flux assay kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control with the same final DMSO concentration.
-
Compound Treatment: Remove the cell culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired pre-treatment time (e.g., 30 minutes).
-
Agonist Stimulation: Add the GPCR agonist at a predetermined concentration (e.g., EC80) to all wells except for the unstimulated control wells.
-
Signal Detection: After the appropriate incubation time with the agonist, measure the downstream signaling response using the chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for a dose-response experiment with CMPD101.
Caption: On-target and off-target effects of CMPD101.
Caption: Troubleshooting guide for CMPD101 experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CMPD101 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 5. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CMPD101 | ROCK | GRK | PKC | TargetMol [targetmol.com]
Assessing Cmpd101 hydrochloride specificity for GRK2/3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the specificity of Cmpd101 hydrochloride for G protein-coupled receptor kinase 2 (GRK2) and GRK3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a novel, membrane-permeable small-molecule inhibitor targeting G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3] It is frequently used in research to study the roles of GRK2/3 in GPCR desensitization and other cellular processes.[3][4]
Q2: How potent is this compound against GRK2 and GRK3?
A2: this compound is a potent inhibitor of both GRK2 and GRK3, with reported IC50 values in the low nanomolar range. These values may vary slightly depending on the assay conditions. For specific batch data, it is always recommended to refer to the certificate of analysis.[5]
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for GRK2/3, it has been shown to inhibit other kinases at higher concentrations.[2] The most commonly reported off-targets include Rho-associated kinase 2 (ROCK-2) and Protein Kinase C alpha (PKCα), typically with IC50 values in the micromolar range.[1][2][6] It also shows significantly less activity against other GRK family members like GRK1 and GRK5.[2][7]
Q4: How should I prepare and store this compound?
A4: this compound is typically soluble in DMSO and ethanol.[3][5] For stock solutions, it is recommended to dissolve in DMSO at a concentration of 10-100 mM.[3] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[2] It is advisable to prepare and use solutions on the same day if possible and to equilibrate to room temperature before use, ensuring no precipitation.[3]
Q5: Why might I observe different levels of inhibition in my cellular assay compared to an in vitro kinase assay?
A5: Discrepancies between in vitro and cellular assays can arise from several factors. These include cell permeability of the compound, the high intracellular concentration of ATP which can compete with ATP-competitive inhibitors, and the presence of compensatory signaling pathways within the cell.[8][9] Additionally, the specific cellular context and expression levels of on- and off-target kinases can influence the observed potency.[10]
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound Against Target and Off-Target Kinases
| Kinase | IC50 (nM) | Reference |
| GRK3 | 5.4 | [1][2][6] |
| GRK2 | 18 | [1][2][6] |
| GRK5 | 2,300 | [2][7] |
| GRK1 | 3,100 | [2][7] |
| ROCK-2 | 1,400 | [1][2][6] |
| PKCα | 8,100 | [1][2][6] |
| GRK6 | >30,000 | [7] |
| GRK7 | 25,000 | [7] |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50
This protocol describes a radiometric assay to determine the IC50 of this compound against GRK2 and GRK3.
Materials:
-
Purified recombinant GRK2 and GRK3
-
Specific peptide substrate for GRK2/3
-
This compound stock solution (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of GRK2 or GRK3 to each well.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each kinase to accurately determine the Ki.[11][12]
-
Incubate the reaction for a predetermined time within the linear range of the assay.
-
Stop the reaction and transfer the contents of each well to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the binding of this compound to GRK2/3 in a cellular context.
Materials:
-
Cells expressing GRK2 and GRK3 (e.g., HEK293 cells)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Thermocycler
-
Lysis buffer
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against GRK2 and GRK3)
Procedure:
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermocycler.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using antibodies specific for GRK2 and GRK3.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Plot the percentage of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement by the inhibitor.
Troubleshooting Guides
Issue 1: No inhibition observed in the in vitro kinase assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect ATP Concentration | Determine the Km of ATP for your specific kinase and use an ATP concentration at or below this value.[11] | Increased apparent potency of ATP-competitive inhibitors. |
| Inactive Compound | Verify the integrity and activity of the this compound from the supplier's certificate of analysis. Use a fresh aliquot. | Inhibition should be restored if the compound was degraded. |
| Assay Conditions Not Optimized | Ensure the kinase is active and the reaction is in the linear range. Titrate the enzyme concentration.[12] | A robust signal window will allow for the detection of inhibition. |
Issue 2: High background signal in the cellular assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Perform a dose-response curve to find the lowest effective concentration. Use a structurally different GRK2/3 inhibitor as a control.[13] | On-target effects should occur at lower concentrations than off-target effects. |
| Compound Precipitation | Check the solubility of this compound in your cell culture media. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). | Prevents non-specific effects due to compound precipitation. |
| Cell Line-Specific Effects | Test the inhibitor in multiple cell lines to determine if the effects are consistent.[10] | Distinguishes between general off-target effects and those specific to a particular cellular context. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Consistent inhibitor potency across experiments. |
| Variability in Primary Cells | If using primary cells, consider pooling cells from multiple donors to average out biological variability.[13] | More reproducible results that are less influenced by individual donor differences. |
| Activation of Compensatory Pathways | Use Western blotting to probe for the activation of known compensatory signaling pathways.[10] | Understanding of the cellular response to GRK2/3 inhibition. |
Mandatory Visualizations
Caption: GRK2/3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the specificity of this compound.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CMPD101 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 6. CMPD101 | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Cmpd101 hydrochloride long-term stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Cmpd101 hydrochloride in DMSO. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound as a solid?
A1: this compound as a solid is known to be hygroscopic, meaning it can absorb moisture from the air, which may cause the material to become sticky. To ensure its stability, it is recommended to store the solid compound in a tightly sealed vial. For long-term storage, recommendations vary by supplier, with some suggesting room temperature for up to six months, while others advise -20°C for up to three years or even longer.[1][2]
Q2: How should I store this compound solutions in DMSO?
A2: For optimal stability, it is highly recommended to prepare this compound solutions in DMSO on the same day of use. If storage is necessary, the consensus from suppliers is to prepare aliquots in tightly sealed vials and store them at low temperatures.[3] Recommendations for storage duration and temperature vary, ranging from up to one month at -20°C to up to one year at -80°C.[2][3] It is crucial to equilibrate the solution to room temperature and ensure any precipitate is fully redissolved before use.
Q3: Is there specific quantitative data on the long-term stability of this compound in DMSO?
A3: Currently, there is a lack of publicly available, specific quantitative data from long-term stability studies on this compound in DMSO. The available information is primarily in the form of storage recommendations from suppliers. To ensure the integrity of your experiments, it is advisable to either use freshly prepared solutions or conduct an in-house stability assessment, especially for long-term projects.
Q4: What are the common factors that can affect the stability of compounds like this compound in DMSO?
A4: Several factors can influence the stability of small molecules in DMSO. The presence of water is a significant factor, as it can lead to the degradation of susceptible compounds.[4][5][6][7] While studies on a diverse set of compounds have shown that multiple freeze-thaw cycles (up to 11) do not cause significant degradation, it is still good practice to aliquot stock solutions to minimize them.[4][5][7] General studies also indicate that many compounds remain stable in DMSO for extended periods, even at elevated temperatures, suggesting that DMSO is a robust solvent for storage.[5][7]
Troubleshooting Guide
Issue 1: Precipitate is observed in the this compound DMSO stock solution after thawing.
-
Cause: this compound may have a limited solubility in DMSO at lower temperatures, causing it to precipitate out of solution upon freezing.
-
Solution: Before use, it is essential to bring the vial to room temperature and ensure that the compound is completely redissolved. This can be aided by gentle warming in a water bath, vortexing, or sonication. Always visually inspect the solution for any particulate matter before making dilutions.
Issue 2: Inconsistent results are observed in experiments using stored this compound solutions.
-
Cause: This could be due to the degradation of the compound over time, inaccurate concentration due to solvent evaporation, or incomplete solubilization of precipitate.
-
Solution:
-
Verify Solubilization: Ensure any precipitate is fully dissolved before use.
-
Use Fresh Solutions: Whenever possible, prepare fresh solutions for critical experiments.
-
Perform a Stability Test: If long-term storage is unavoidable, it is recommended to perform a stability study under your specific storage conditions. A general protocol for this is provided below.
-
Proper Sealing: Ensure vials are tightly sealed to prevent the absorption of water and evaporation of DMSO.
-
Data Presentation
Table 1: Summary of Supplier Recommendations for Cmpd101 Storage
| Form | Supplier Recommendation |
| Solid | Store in a tightly sealed vial at room temperature for up to 6 months. Other sources suggest storage at -20°C for up to 3 years or ≥ 4 years.[1][2] |
| DMSO Solution | Prepare and use on the same day. If storage is required, aliquot and store at -20°C for up to one month.[3] Other recommendations include storage at -80°C for 6 to 12 months.[2][3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol provides a general framework for researchers to determine the stability of this compound in DMSO under their specific laboratory conditions.[4]
1. Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in anhydrous DMSO to a desired concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Prepare multiple, small-volume aliquots in amber or opaque vials to protect from light and to avoid repeated freeze-thaw cycles.
2. Storage Conditions:
-
Store the aliquots under the conditions you intend to use for your experiments (e.g., -20°C, -80°C, 4°C, or room temperature).
-
Include a time-zero (T=0) sample that is analyzed immediately after preparation.
3. Sample Collection:
-
At designated time points (e.g., 1 week, 2 weeks, 1 month, 3 months, etc.), retrieve one aliquot from each storage condition.
4. Sample Analysis:
-
Analyze the concentration and purity of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Compare the peak area of this compound at each time point to the peak area of the T=0 sample to determine the percentage of the compound remaining.
5. Data Analysis:
-
Plot the percentage of this compound remaining against time for each storage condition to generate a stability profile.
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: Cmpd101 inhibits GRK2/3-mediated GPCR desensitization.
References
- 1. ijsdr.org [ijsdr.org]
- 2. ajrconline.org [ajrconline.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
Validation & Comparative
A Comparative Guide to Cmpd101 and GSK180736A in GPCR Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used small molecule inhibitors in G protein-coupled receptor (GPCR) research: Cmpd101 and GSK180736A. Both compounds are instrumental in dissecting the roles of G protein-coupled receptor kinases (GRKs) in GPCR signaling and desensitization. This document outlines their target specificity, potency, and provides standardized protocols for their use in experimental settings.
Introduction to GPCR Desensitization and the Role of GRKs
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Upon activation by an agonist, GPCRs initiate intracellular signaling cascades. To prevent overstimulation, this signaling is tightly regulated through a process called desensitization. A key step in desensitization is the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of arrestin proteins, which uncouples the receptor from its G protein, effectively terminating G protein-mediated signaling and often initiating receptor internalization and arrestin-dependent signaling pathways.[1][2][3][4][5] Cmpd101 and GSK180736A are valuable tools for studying these processes by inhibiting specific GRKs.
Overview of Cmpd101 and GSK180736A
Cmpd101 is a potent and highly selective inhibitor of the GRK2 subfamily, which includes GRK2 and GRK3.[6] It is a membrane-permeable small molecule, making it suitable for use in cell-based assays to study the roles of GRK2 and GRK3 in GPCR desensitization and other cellular functions.[6][7]
GSK180736A was initially developed as a potent inhibitor of Rho-associated coiled-coil kinase 1 (ROCK1).[8][9] However, it also demonstrates inhibitory activity against GRK2, albeit with a lower potency compared to its effect on ROCK1.[8][10][11] GSK180736A is also a selective, ATP-competitive inhibitor of GRK2.[8][9] Its dual activity makes it a useful tool for studying the interplay between ROCK and GRK signaling pathways, but also necessitates careful interpretation of experimental results.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro inhibitory activities (IC50 values) of Cmpd101 and GSK180736A against a panel of kinases. This data is crucial for understanding their potency and selectivity.
Table 1: Inhibitory Activity of Cmpd101 against Various Kinases
| Target Kinase | IC50 |
| GRK2 | 18 nM, 35 nM, 54 nM[6] |
| GRK3 | 5.4 nM, 32 nM[6][7] |
| GRK1 | 3.1 µM[7] |
| GRK5 | 2.3 µM, No activity up to 125 µM[6][7] |
| ROCK2 | 1.4 µM[7] |
| PKCα | 8.1 µM |
Table 2: Inhibitory Activity of GSK180736A against Various Kinases
| Target Kinase | IC50 / pIC50 |
| GRK2 | 770 nM (0.77 µM)[8][10][11], pIC50 = 6.6[11] |
| GRK1 | >-3 (logIC50)[11] |
| GRK5 | >300-fold less potent than GRK2[11], pIC50 = 4.0[11] |
| ROCK1 | 100 nM[8][10][11] |
| PKA | 30 µM[8][10][11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental applications of these inhibitors, the following diagrams are provided.
Experimental Protocols
Below are generalized protocols for key experiments involving Cmpd101 and GSK180736A. Specific concentrations and incubation times may need to be optimized for different cell types and GPCRs.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of the compounds on purified kinase activity.
-
Materials:
-
Recombinant purified GRK enzyme.
-
Kinase substrate (e.g., rhodopsin or a specific peptide).
-
Cmpd101 or GSK180736A dissolved in DMSO.
-
ATP (radiolabeled [γ-³²P]ATP for phosphorylation detection).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[12]
-
-
Procedure: a. Prepare serial dilutions of the inhibitor in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%). b. In a microplate, add the GRK enzyme, the kinase substrate, and the diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes). e. Stop the reaction (e.g., by adding SDS-PAGE loading buffer or spotting onto a phosphocellulose membrane). f. Detect substrate phosphorylation (e.g., by autoradiography or scintillation counting). g. Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[12]
Cell-Based Receptor Phosphorylation Assay
This assay measures the effect of the inhibitors on agonist-induced GPCR phosphorylation in intact cells.
-
Materials:
-
Cells stably expressing the GPCR of interest (e.g., HEK293 cells).
-
Cmpd101 or GSK180736A.
-
GPCR agonist.
-
Cell lysis buffer.
-
Phospho-specific antibody against the GPCR of interest.
-
Western blotting or ELISA reagents.
-
-
Procedure: a. Seed cells in culture plates and grow to 80-90% confluency. b. Pre-incubate the cells with varying concentrations of Cmpd101 or GSK180736A for a specified time (e.g., 30 minutes).[7] c. Stimulate the cells with the GPCR agonist for a time known to induce maximal phosphorylation (e.g., 5-15 minutes). d. Wash the cells with cold PBS and lyse them. e. Determine the level of receptor phosphorylation using Western blotting or ELISA with a phospho-specific antibody. f. Normalize the phosphorylation signal to the total amount of receptor.
Arrestin Recruitment Assay (e.g., BRET/FRET)
This assay quantifies the recruitment of arrestin to the activated GPCR, a direct consequence of GRK-mediated phosphorylation.
-
Materials:
-
Cells co-expressing the GPCR fused to a bioluminescent or fluorescent donor (e.g., Rluc) and arrestin fused to a fluorescent acceptor (e.g., YFP).
-
Cmpd101 or GSK180736A.
-
GPCR agonist.
-
Plate reader capable of measuring BRET or FRET signals.
-
-
Procedure: a. Plate the cells in a white or black clear-bottom microplate. b. Pre-incubate the cells with the inhibitor. c. Add the BRET/FRET substrate (if applicable, e.g., coelenterazine (B1669285) h for Rluc). d. Stimulate with the GPCR agonist. e. Measure the BRET or FRET signal over time. f. Analyze the data to determine the effect of the inhibitor on the kinetics and magnitude of arrestin recruitment.
Conclusion
Cmpd101 and GSK180736A are powerful pharmacological tools for investigating the role of GRKs in GPCR signaling. Cmpd101 offers high potency and selectivity for the GRK2/3 subfamily, making it an excellent choice for specifically probing the function of these kinases. GSK180736A, while also inhibiting GRK2, has potent activity against ROCK1, which must be considered when designing experiments and interpreting results. The choice between these inhibitors will depend on the specific research question and the experimental system. The data and protocols provided in this guide are intended to assist researchers in making informed decisions and designing robust experiments to further our understanding of GPCR biology.
References
- 1. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR Signaling Regulation: The Role of GRKs and Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSK180736A | ROCK1/GRK2 Inhibitor | AmBeed.com [ambeed.com]
- 10. GSK180736A | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Guide to the Validation of Cmpd101 Hydrochloride in GRK3 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cmpd101 hydrochloride's performance, a known inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3, with a focus on its validation in GRK3 knockout (KO) models. The data presented herein is crucial for researchers investigating GRK3 signaling and for professionals in drug development targeting this kinase.
Introduction to GRK3 and this compound
G protein-coupled receptor kinase 3 (GRK3), also known as beta-adrenergic receptor kinase 2 (βARK2), is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRK3 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation event promotes the binding of arrestin proteins, which uncouple the receptor from its G protein, leading to signal termination and receptor internalization.
This compound is a potent and selective small-molecule inhibitor of both GRK2 and GRK3.[1][2] It is a membrane-permeable compound, making it a valuable tool for in vitro and in vivo studies of GRK2/3 function.[1] The validation of Cmpd101's on-target effects is often performed using genetic models, such as GRK3 knockout mice, to distinguish its activity on GRK3 from its effects on the closely related GRK2.
GRK3 Signaling and Desensitization Pathway
The following diagram illustrates the canonical GPCR desensitization pathway mediated by GRK3 and the inhibitory action of Cmpd101. In a GRK3 knockout model, this pathway is disrupted, providing a system to validate the specificity of inhibitors like Cmpd101.
Validation of Cmpd101 in GRK3 Knockout Models
A key study investigated the role of GRK2 and GRK3 in μ-opioid receptor (MOPr) desensitization using Cmpd101 and GRK3 KO mice. The results from this study are summarized below.
| Parameter | Animal Model | Treatment | Result | Implication for Cmpd101 Validation | Reference |
| MOPr Desensitization | Wild-Type (WT) Mice (Locus Coeruleus Neurons) | Cmpd101 (3-30 µM) | Dose-dependent reduction in Met-Enkephalin-induced desensitization. | Cmpd101 inhibits GRK2 and/or GRK3 in WT animals. | [3][4] |
| MOPr Desensitization | GRK3 Knockout (KO) Mice (Locus Coeruleus Neurons) | Vehicle | Met-Enkephalin-induced desensitization was unaffected compared to WT mice. | GRK3 is not essential for MOPr desensitization in this system. | [3][4] |
| MOPr Desensitization | GRK3 Knockout (KO) Mice (Locus Coeruleus Neurons) | Cmpd101 | Cmpd101 still inhibited desensitization (similar to its effect in WT mice). | The effect of Cmpd101 on MOPr desensitization is primarily through GRK2 inhibition in this model, as the effect persists in the absence of GRK3. | [3][4] |
These findings highlight that while Cmpd101 is a potent inhibitor of GRK3, in the context of MOPr desensitization in locus coeruleus neurons, its primary target appears to be GRK2. The use of the GRK3 KO model was essential to dissect the differential roles of these closely related kinases.
Comparison with Alternative GRK Inhibitors
While direct comparative studies of Cmpd101 and other inhibitors in GRK3 KO models are limited, a comparison of their selectivity based on biochemical assays is possible.
| Compound | Target(s) | IC₅₀ (GRK3) | IC₅₀ (GRK2) | Selectivity Notes | Reference |
| This compound | GRK2/3 | 5.4 - 32 nM | 18 - 54 nM | Highly potent against GRK2/3 subfamily with significantly less activity against GRK1 and GRK5. | [2][5] |
| Paroxetine | GRK2 | >1 µM (estimated) | ~1.4-20 µM | Primarily a GRK2 inhibitor with up to 60-fold selectivity over other GRKs. Not a primary GRK3 inhibitor. | [6][7][8] |
| LD2 | GRK3 | 82 nM | 1954 nM | A novel inhibitor showing significant selectivity for GRK3 over GRK2. | [9] |
Experimental Workflow and Protocols
The validation of a GRK3 inhibitor like Cmpd101 in a knockout model follows a structured workflow.
Detailed Experimental Protocols
1. Animal Models and Drug Administration
-
Animals: Adult male GRK3 knockout mice and wild-type littermate controls are used. Animals are housed under standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
This compound Preparation: this compound is dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to the desired stock concentration.[5] The solution should be prepared fresh on the day of the experiment.
-
Administration: For systemic administration, Cmpd101 or vehicle is administered via intraperitoneal (IP) injection at a specified dose (e.g., 10 mg/kg). The volume of injection should be calculated based on the animal's body weight. For in vitro slice preparations, Cmpd101 is added to the artificial cerebrospinal fluid (aCSF) to achieve the final desired concentration (e.g., 3-30 µM).[3]
2. Electrophysiology in Brain Slices (Example: MOPr Desensitization)
-
Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., locus coeruleus) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording: Whole-cell patch-clamp recordings are performed from neurons within the slice. The internal pipette solution contains appropriate salts and a potassium channel blocker to isolate specific currents.
-
Desensitization Protocol: A baseline current is established. A GPCR agonist (e.g., Met-Enkephalin for MOPr) is applied to the slice to induce a maximal outward current. The agonist is continuously applied for a set duration (e.g., 10 minutes), and the current amplitude is measured at the beginning and end of the application period. Desensitization is quantified as the percentage reduction in the current from its peak.
-
Inhibitor Application: For inhibitor studies, slices are pre-incubated with Cmpd101 (e.g., 30 µM) for at least 15-30 minutes before the agonist application. The inhibitor remains present throughout the experiment.[3]
3. Biochemical Assays (General)
-
Tissue Preparation: Following in vivo treatment and a specific stimulus (e.g., agonist injection), animals are euthanized, and tissues of interest are rapidly dissected and flash-frozen in liquid nitrogen.
-
Western Blotting for Receptor Phosphorylation:
-
Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the receptor of interest (e.g., phospho-Ser375 on MOPr).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.
-
The membrane is stripped and re-probed for total receptor and a loading control (e.g., GAPDH or tubulin) for normalization.
-
-
Data Analysis: Densitometry is used to quantify band intensity. The ratio of phosphorylated protein to total protein is calculated and compared across treatment groups.
Conclusion
The use of GRK3 knockout models is indispensable for the rigorous validation of pharmacological inhibitors that target multiple members of the GRK family. Experimental data demonstrates that this compound is a potent inhibitor of the GRK2/3 subfamily. However, in the specific context of μ-opioid receptor desensitization in locus coeruleus neurons, its functional effect is mediated primarily through GRK2. This underscores the importance of employing genetic knockout models to dissect the complex pharmacology of kinase inhibitors and to accurately attribute their effects to specific molecular targets. For researchers aiming to specifically inhibit GRK3, newer compounds like LD2 may offer improved selectivity over Cmpd101.
References
- 1. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 2. CMPD101 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 3. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Functional Analysis of G Protein–Coupled Receptor Kinase Inhibition by Paroxetine and a Rationally Designed Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GRK3 is a poor prognosticator and serves as a therapeutic target in advanced gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cmpd101 Hydrochloride vs. RNAi Knockdown for GRK2 Inhibition
For researchers, scientists, and drug development professionals investigating the intricate roles of G protein-coupled receptor kinase 2 (GRK2), the choice of inhibitory tool is critical. This guide provides an objective comparison of two prominent methods for reducing GRK2 activity: the small molecule inhibitor Cmpd101 hydrochloride and RNA interference (RNAi)-mediated gene knockdown. We present a comprehensive analysis of their efficacy, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Cmpd101 vs. RNAi for GRK2 Inhibition
| Feature | This compound | RNAi Knockdown (siRNA) |
| Mechanism of Action | Potent, selective, and reversible ATP-competitive inhibitor of GRK2/3 kinase activity.[1][2][3] | Post-transcriptional gene silencing by targeting GRK2 mRNA for degradation, leading to reduced protein expression. |
| Speed of Onset | Rapid, occurring within minutes to hours of cell exposure.[1][3] | Slower, typically requiring 24-72 hours for significant protein knockdown.[4][5][6] |
| Duration of Effect | Transient and dependent on compound washout and cellular metabolism. | Can be sustained for several days, depending on cell division rate and siRNA stability. |
| Specificity | Highly selective for GRK2 and GRK3 over other GRK isoforms and a broad range of other kinases.[1][2] However, off-target effects can occur at higher concentrations.[7] | Highly sequence-specific to the target mRNA, but off-target effects due to partial sequence homology are possible. |
| Reversibility | Reversible upon removal of the compound. | Not readily reversible; restoration of protein expression requires new protein synthesis. |
| Typical Application | Acute inhibition studies, validation of GRK2 as a therapeutic target, and studies where temporal control of inhibition is desired. | Studies requiring sustained reduction of GRK2 protein levels, investigation of the long-term consequences of GRK2 loss. |
Quantitative Efficacy: A Comparative Overview
Table 1: Efficacy of this compound
| Parameter | Value | Kinase Target(s) | Reference |
| IC50 | 18 nM | GRK2 | [1] |
| IC50 | 5.4 nM | GRK3 | [1] |
| IC50 | 3.1 µM | GRK1 | [1] |
| IC50 | 2.3 µM | GRK5 | [1] |
| IC50 | 1.4 µM | ROCK-2 | [1] |
| IC50 | 8.1 µM | PKCα | [1] |
| Method | Cell Type | Knockdown Efficiency | Reference |
| siRNA | Human Airway Smooth Muscle Cells | ~93% reduction in GRK2/3 protein | [8] |
| shRNA | Transgenic Mice | Significant reduction in GRK2 protein in various tissues | [9] |
Note: The level of knockdown can vary depending on the siRNA sequence, transfection efficiency, and cell type.
Experimental Protocols
To facilitate the practical application of these techniques, we provide detailed protocols for inhibiting GRK2 using either this compound or siRNA, followed by assessment of protein levels via Western blot.
This compound Treatment and Cell Lysis for Western Blot
Objective: To assess the effect of this compound on a downstream signaling event or to confirm off-target effects on other kinases via Western blot analysis of protein phosphorylation.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cmpd101 Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration.
-
Cell Treatment: Remove the existing cell culture medium and replace it with the medium containing this compound. Incubate for the desired period (e.g., 30 minutes to several hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.[10]
-
Add an appropriate volume of ice-cold lysis buffer to the plate.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[10]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Proceed with standard Western blotting protocols to analyze the protein of interest.
siRNA-mediated Knockdown of GRK2 and Western Blot Analysis
Objective: To specifically reduce the expression of GRK2 protein and assess the knockdown efficiency by Western blot.
Materials:
-
GRK2-specific siRNA and a non-targeting control siRNA
-
siRNA transfection reagent
-
Serum-free cell culture medium (for transfection complex formation)
-
Complete cell culture medium
-
PBS, ice-cold
-
Cell lysis buffer with protease inhibitors
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[11]
-
siRNA-Transfection Reagent Complex Formation:
-
In separate tubes, dilute the GRK2 siRNA and the non-targeting control siRNA in serum-free medium.[5]
-
In another set of tubes, dilute the transfection reagent in serum-free medium.[5]
-
Combine the diluted siRNA with the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.[5][6]
-
-
Transfection:
-
Aspirate the medium from the cells and replace it with fresh complete culture medium.
-
Add the siRNA-transfection reagent complexes dropwise to the cells.[6]
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time for knockdown should be determined empirically.[11]
-
Cell Lysis and Protein Quantification: Follow steps 4 and 5 from the Cmpd101 protocol.
-
Western Blot Analysis: Perform Western blotting using a validated anti-GRK2 antibody to assess the reduction in GRK2 protein levels compared to the non-targeting control.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: GRK2-mediated GPCR desensitization pathway.
Caption: Comparative experimental workflows.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploiting functional domains of GRK2/3 to alter the competitive balance of pro- and anticontractile signaling in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GRK2 Targeted Knock-down Results in Spontaneous Hypertension, and Altered Vascular GPCR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. yeasenbio.com [yeasenbio.com]
Cmpd101 Hydrochloride: A Comparative Analysis of Selectivity for ROCK-2 vs. PKCα
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of the inhibitory activity of Cmpd101 hydrochloride against Rho-associated coiled-coil containing protein kinase 2 (ROCK-2) and Protein Kinase C alpha (PKCα), supported by experimental data and methodologies.
This compound is a membrane-permeable small-molecule inhibitor primarily targeting G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3][4] However, its activity against other kinases, including ROCK-2 and PKCα, is of significant interest for defining its broader pharmacological profile. This guide focuses on the selectivity of this compound for ROCK-2 over PKCα.
Data Presentation: Inhibitor Selectivity Profile
The inhibitory activity of this compound against ROCK-2 and PKCα, along with its primary targets and other related kinases, is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Kinase Target | IC50 (µM) | Primary Target/Off-Target |
| ROCK-2 | 1.4 | Off-Target |
| PKCα | 8.1 | Off-Target |
| GRK1 | 3.1 | Off-Target |
| GRK2 | 0.018 | Primary Target |
| GRK3 | 0.0054 | Primary Target |
| GRK5 | 2.3 | Off-Target |
Data sourced from multiple suppliers and publications.[1][2][3][4]
As the data indicates, this compound is approximately 5.8-fold more selective for ROCK-2 than for PKCα. While it inhibits both kinases in the micromolar range, its potency against its primary targets, GRK2 and GRK3, is significantly higher, with IC50 values in the nanomolar range.[1][2][3][4]
Experimental Protocols: Kinase Selectivity Assay
The IC50 values presented were determined using in vitro kinase assays. A common and robust method for this purpose is the radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
Principle: The assay quantifies the amount of radiolabeled phosphate (from [γ-³³P]ATP or [γ-³²P]ATP) incorporated into a specific peptide or protein substrate by the kinase. The presence of an inhibitor reduces the rate of this phosphorylation reaction.
Materials:
-
Purified recombinant ROCK-2 and PKCα enzymes
-
Specific peptide substrates for ROCK-2 and PKCα
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase (ROCK-2 or PKCα) to each well.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Pre-incubation: Incubate the mixture for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration is typically kept at or near the Km for each kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP is washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-specifically bound radioactivity.
-
Detection: After drying the filter plate, measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Signaling Pathway Diagrams
To provide a broader context for the roles of ROCK-2 and PKCα, the following diagrams illustrate their respective signaling pathways.
Caption: Simplified ROCK-2 signaling pathway leading to cytoskeletal rearrangement.
Caption: Overview of the PKCα signaling cascade initiated by cell surface receptors.
References
Cross-Validation of Cmpd101 Hydrochloride Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Cmpd101 hydrochloride, a potent G protein-coupled receptor kinase 2/3 (GRK2/3) inhibitor, with the phenotypic outcomes observed in genetic knockout models of GRK2 and GRK3. The cross-validation of pharmacological and genetic approaches is a cornerstone of modern drug development, offering a robust method to confirm on-target effects and elucidate the precise roles of target proteins in cellular signaling. This guide summarizes key experimental data, details the methodologies employed, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the comparative effects of this compound and GRK2/3 genetic deletion on two key cellular processes regulated by the µ-opioid receptor (MOR): β-arrestin2 recruitment and receptor internalization. The data is collated from studies utilizing HEK293 cells expressing the µ-opioid receptor.
Table 1: Comparison of this compound and GRK2/3 Knockout on DAMGO-Induced β-Arrestin2 Recruitment
| Condition | Agonist | Maximum Response (% of Parental Cells) | Potency (EC50) | Key Findings |
| Parental HEK293 | DAMGO | 100% | Baseline | Robust recruitment of β-arrestin2. |
| Cmpd101 (10 µM) | DAMGO | Significantly Reduced | Not Reported | Pharmacological inhibition of GRK2/3 markedly attenuates β-arrestin2 recruitment. |
| ΔGRK2 (GRK2 Knockout) | DAMGO | Substantially Reduced | Not Reported | Genetic deletion of GRK2 has a major impact on β-arrestin2 recruitment.[1] |
| ΔGRK3 (GRK3 Knockout) | DAMGO | Moderately Reduced | Not Reported | GRK3 knockout shows a lesser, but still significant, reduction in β-arrestin2 recruitment compared to GRK2 knockout.[1] |
| ΔGRK2/3 (Double Knockout) | DAMGO | Severely Reduced | Not Reported | The combined deletion of GRK2 and GRK3 results in the most profound inhibition of β-arrestin2 recruitment.[1] |
Table 2: Comparison of this compound and GRK2/3 Knockout on DAMGO-Induced µ-Opioid Receptor Internalization
| Condition | Agonist | Internalization (% of Parental Cells) | Key Findings |
| Parental HEK293 | DAMGO | 100% | Strong agonist-induced internalization of the µ-opioid receptor. |
| Cmpd101 (10 µM) | DAMGO | Significantly Reduced | Cmpd101 effectively blocks receptor internalization, mirroring the genetic knockout phenotypes. |
| ΔGRK2 (GRK2 Knockout) | DAMGO | Substantially Reduced | Deletion of GRK2 significantly impairs µ-opioid receptor internalization.[1] |
| ΔGRK3 (GRK3 Knockout) | DAMGO | Moderately Reduced | The effect of GRK3 deletion on internalization is less pronounced than that of GRK2 deletion.[1] |
| ΔGRK2/3 (Double Knockout) | DAMGO | Severely Reduced | The double knockout shows the strongest inhibition of receptor internalization, confirming the roles of both kinases.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation of GRK2/3 Knockout HEK293 Cell Lines via CRISPR/Cas9
This protocol outlines the general steps for creating GRK2 and GRK3 knockout HEK293 cell lines.
Materials:
-
HEK293 cells
-
Cas9 nuclease expression vector
-
gRNA expression vectors targeting GRK2 and GRK3
-
Transfection reagent (e.g., Lipofectamine)
-
Puromycin (B1679871) (for selection)
-
Single-cell cloning supplies
-
PCR primers for genomic DNA verification
-
Western blotting reagents
Procedure:
-
gRNA Design and Cloning: Design and clone specific gRNAs targeting exons of the ADRBK1 (GRK2) and ADRBK2 (GRK3) genes into a suitable expression vector.
-
Transfection: Co-transfect HEK293 cells with the Cas9 expression vector and the gRNA expression vectors for GRK2 and/or GRK3 using a suitable transfection reagent.
-
Selection: Two days post-transfection, begin selection of transfected cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual cell clones.
-
Genomic DNA Verification: Expand individual clones and extract genomic DNA. Perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) in the target loci of ADRBK1 and ADRBK2.
-
Protein Knockout Confirmation: Confirm the absence of GRK2 and GRK3 protein expression in the knockout clones by Western blotting using specific antibodies.
β-Arrestin2 Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This protocol describes the measurement of β-arrestin2 recruitment to the µ-opioid receptor upon agonist stimulation.
Materials:
-
Parental and GRK2/3 knockout HEK293 cells
-
Expression vectors for µ-opioid receptor tagged with a BRET donor (e.g., Renilla luciferase - Rluc)
-
Expression vector for β-arrestin2 tagged with a BRET acceptor (e.g., Venus)
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
BRET substrate (e.g., Coelenterazine h)
-
BRET-compatible plate reader
-
DAMGO (agonist)
-
This compound
Procedure:
-
Cell Seeding and Transfection: Seed cells into 96-well plates. Co-transfect the cells with the µ-opioid receptor-Rluc and β-arrestin2-Venus expression vectors.
-
Pharmacological Treatment: For the this compound condition, pre-incubate the cells with the desired concentration of the inhibitor for 30 minutes prior to agonist addition.
-
Agonist Stimulation: Add varying concentrations of DAMGO to the wells to generate a dose-response curve.
-
BRET Measurement: Add the BRET substrate (Coelenterazine h) to each well. Immediately measure the luminescence signals at the donor and acceptor emission wavelengths using a BRET plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the BRET ratio against the agonist concentration to determine the maximum response and EC50 values.
µ-Opioid Receptor Internalization Assay
This protocol details a method to quantify agonist-induced internalization of the µ-opioid receptor using live-cell imaging.
Materials:
-
Parental and GRK2/3 knockout HEK293 cells stably expressing µ-opioid receptor tagged with a fluorescent protein (e.g., GFP)
-
Glass-bottom imaging dishes
-
Live-cell imaging medium
-
DAMGO (agonist)
-
This compound
-
Confocal microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed the fluorescently-tagged µ-opioid receptor expressing cells onto glass-bottom imaging dishes.
-
Pharmacological Treatment: For the this compound condition, pre-incubate the cells with the inhibitor for 30 minutes.
-
Live-Cell Imaging: Mount the imaging dish on the confocal microscope stage. Acquire baseline images of the cells, showing the receptor predominantly at the plasma membrane.
-
Agonist Stimulation: Add DAMGO to the imaging dish and immediately start time-lapse imaging to monitor the translocation of the fluorescently tagged receptor from the plasma membrane to intracellular vesicles.
-
Image Analysis: Quantify the degree of internalization by measuring the change in fluorescence intensity at the plasma membrane versus the intracellular compartments over time using image analysis software (e.g., ImageJ).
Visualizations
Signaling Pathway of µ-Opioid Receptor Desensitization
The following diagram illustrates the key steps in agonist-induced µ-opioid receptor desensitization, highlighting the central role of GRK2/3.
Caption: Agonist-induced µ-opioid receptor desensitization pathway.
Experimental Workflow: Cross-Validation
This diagram outlines the workflow for comparing the effects of this compound with GRK2/3 genetic knockout models.
Caption: Workflow for cross-validating Cmpd101 effects with genetic models.
Logical Relationship: Pharmacological vs. Genetic Inhibition
This diagram illustrates the logical parallel between pharmacological inhibition and genetic deletion for target validation.
Caption: Logical parallel between pharmacological and genetic approaches.
References
A Comparative Guide to GRK2 Inhibitors: Cmpd101 Hydrochloride vs. Paroxetine
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor kinase 2 (GRK2) has emerged as a significant therapeutic target, particularly in the context of heart failure, where its upregulation leads to maladaptive signaling.[1] This guide provides an objective, data-driven comparison of two prominent small-molecule inhibitors of GRK2: the selective serotonin (B10506) reuptake inhibitor (SSRI) Paroxetine, identified as a GRK2 inhibitor through drug repurposing, and Cmpd101 hydrochloride, a potent and selective experimental compound.
Mechanism of Action
Paroxetine: Paroxetine functions as a direct inhibitor of GRK2.[2] Crystallographic studies have revealed that it binds within the active site of the kinase, in a manner that overlaps with the ATP binding pocket.[2][3][4] This binding stabilizes the GRK2 kinase domain in a novel conformation, which has not been previously observed, effectively preventing its catalytic activity.[2][5]
This compound: Cmpd101 is a novel, membrane-permeable small molecule designed as a potent inhibitor of the GRK2 subfamily (GRK2 and GRK3).[6][7] It exerts its inhibitory effect by competing with ATP in the kinase domain, thereby blocking the phosphorylation of GRK2 substrates.
Potency and Selectivity: A Quantitative Comparison
The efficacy and specificity of a kinase inhibitor are paramount. The following table summarizes the half-maximal inhibitory concentrations (IC50) for Cmpd101 and Paroxetine against GRK2 and other kinases, providing a clear comparison of their potency and selectivity.
| Kinase Target | This compound IC50 | Paroxetine IC50 | Reference |
| GRK2 | 18 nM - 54 nM | ~1.1 µM - 20 µM | [6][8][9][10] |
| GRK3 | 5.4 nM - 32 nM | Not Widely Reported | [6][8] |
| GRK1 | 3.1 µM | ~316 µM | [2][11] |
| GRK5 | 2.3 µM | ~251 µM | [2][11] |
| ROCK-2 | 1.4 µM | Not Widely Reported | [6][11] |
| PKCα | 8.1 µM | Not Widely Reported | [6][11] |
Analysis: The data clearly indicates that Cmpd101 is significantly more potent than Paroxetine in inhibiting GRK2, with IC50 values in the low nanomolar range compared to Paroxetine's micromolar activity.[6][10] Furthermore, Cmpd101 demonstrates high selectivity for the GRK2/3 subfamily, with over 100-fold greater potency for GRK2 compared to GRK1 and GRK5.[11] Paroxetine also shows selectivity for GRK2 over other GRKs, though to a lesser extent, with approximately 13 to 16-fold lower potency towards GRK1 and GRK5.[2]
Cellular Activity and Functional Outcomes
The ultimate test of an inhibitor's utility is its performance in a cellular context. The table below compares the reported cellular effects of Cmpd101 and Paroxetine.
| Cellular Assay | This compound | Paroxetine | Reference |
| GPCR Phosphorylation | Fully blocks DAMGO-induced µ-opioid receptor phosphorylation at 30 µM. | Almost completely inhibits TRH-dependent receptor phosphorylation with an IC50 of ~31 µM. | [2][11][12] |
| GPCR Internalization | Inhibits isoproterenol-induced β2-adrenergic receptor internalization at 100 µM. | Not explicitly quantified, but functional outcomes suggest inhibition. | [11][13] |
| Cardiac Myocyte Contractility | Not Widely Reported | Enhances isoproterenol-induced contractility. | [2][14] |
Analysis: Both compounds demonstrate the ability to inhibit GRK2 activity in living cells, albeit at micromolar concentrations, which is significantly higher than their in vitro IC50 values, likely due to factors such as cell membrane permeability.[2][15] Paroxetine has been shown to produce a functional benefit in cardiomyocytes by enhancing β-adrenergic receptor-mediated contractility, a key finding that supports the therapeutic hypothesis of GRK2 inhibition in heart failure.[2][14] Cmpd101 has proven effective in blocking the desensitization and internalization of various GPCRs, such as the µ-opioid and β2-adrenergic receptors.[8][11]
Visualizing the Molecular Environment
GRK2 Signaling Pathway
The canonical pathway begins with an agonist binding to a G protein-coupled receptor (GPCR), leading to the release of Gβγ subunits from the G protein complex. These Gβγ subunits recruit GRK2 to the plasma membrane, where it phosphorylates the activated GPCR. This phosphorylation event promotes the binding of β-arrestin, which uncouples the receptor from its G protein, leading to signal desensitization and subsequent receptor internalization.
Caption: Canonical GRK2 signaling cascade leading to GPCR desensitization.
Experimental Methodologies
Protocol 1: In Vitro Kinase Activity Assay (IC50 Determination)
This protocol outlines a method for determining the potency of an inhibitor against a purified kinase.
Objective: To measure the concentration of Cmpd101 or Paroxetine required to inhibit 50% of GRK2 activity.
Materials:
-
Purified, active GRK1, GRK2, and GRK5 enzymes.
-
Kinase substrate (e.g., tubulin or rhodopsin in rod outer segments).
-
[γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.0, 2 mM MgCl₂, 0.025% n-dodecyl β-D-maltoside).
-
Test inhibitors (Cmpd101, Paroxetine) at various concentrations.
-
SDS-loading buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or scintillation counter.
Procedure:
-
Prepare serial dilutions of the inhibitors (Cmpd101 and Paroxetine) in the kinase reaction buffer.
-
In a microcentrifuge tube, combine 50 nM of the respective GRK enzyme and 500 nM of the tubulin substrate.[16]
-
Add the diluted inhibitor to the enzyme/substrate mixture and incubate for a specified time (e.g., 10 minutes) at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 5 µM.[16]
-
Allow the reaction to proceed for 8-10 minutes at 30°C.[16]
-
Quench the reaction by adding SDS-loading buffer.[16]
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
Caption: Workflow for an in vitro radiometric kinase assay.
Protocol 2: Cellular Receptor Internalization Assay
This protocol describes a cell-based assay to measure an inhibitor's ability to block agonist-induced receptor internalization.
Objective: To assess the efficacy of Cmpd101 or Paroxetine in preventing the internalization of a target GPCR (e.g., β2-adrenergic receptor) in living cells.
Materials:
-
HEK293 cells stably expressing a fluorescently-tagged GPCR (e.g., β2AR-GFP).
-
Cell culture medium and supplements.
-
Test inhibitors (Cmpd101, Paroxetine).
-
GPCR agonist (e.g., Isoproterenol).
-
Phosphate-buffered saline (PBS).
-
High-content imaging system or confocal microscope.
Procedure:
-
Plate the HEK293-β2AR-GFP cells in a multi-well imaging plate and grow to ~80% confluency.
-
Pre-treat the cells with various concentrations of the inhibitor (e.g., 3-100 µM Cmpd101) or vehicle (DMSO) for 20-30 minutes at 37°C.[11][13]
-
Stimulate the cells with a saturating concentration of the agonist (e.g., 10 µM Isoproterenol) for 30 minutes to induce receptor internalization.
-
Wash the cells with PBS to remove the agonist and media.
-
Fix the cells with 4% paraformaldehyde (optional, depending on imaging method).
-
Acquire images of the cells using a high-content imager or confocal microscope.
-
Quantify the degree of receptor internalization. This can be done by measuring the redistribution of fluorescence from the plasma membrane to intracellular vesicles.
-
Compare the level of internalization in inhibitor-treated cells to vehicle-treated controls to determine the extent of inhibition.
Logical Framework for Therapeutic Application
The inhibition of GRK2 by either Cmpd101 or Paroxetine is hypothesized to restore normal β-adrenergic receptor signaling in the heart, which is dysfunctional in heart failure. This restoration is expected to improve cardiac function.
Caption: Logical flow from GRK2 inhibition to improved cardiac function.
Conclusion
This guide provides a comparative analysis of this compound and Paroxetine as GRK2 inhibitors.
-
This compound is a highly potent and selective experimental tool compound. Its nanomolar potency and high selectivity for the GRK2/3 subfamily make it an excellent probe for elucidating the specific roles of these kinases in cellular processes.[6][8]
-
Paroxetine , an FDA-approved drug, acts as a moderately potent GRK2 inhibitor.[2][10] Its established safety profile and oral bioavailability make it a valuable lead compound for drug repurposing efforts and for demonstrating the therapeutic potential of GRK2 inhibition in preclinical and potentially clinical settings for conditions like heart failure.[14]
The choice between these two inhibitors depends on the research objective. For studies requiring high potency and selectivity to dissect GRK2-specific pathways, Cmpd101 is the superior choice. For translational studies aiming to leverage an existing therapeutic agent to validate GRK2 as a drug target in vivo, Paroxetine offers a compelling starting point.
References
- 1. Frontiers | G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases [frontiersin.org]
- 2. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paroxetine is a direct inhibitor of g protein-coupled receptor kinase 2 and increases myocardial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paroxetine—Overview of the Molecular Mechanisms of Action [mdpi.com]
- 5. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility (Journal Article) | OSTI.GOV [osti.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 8. CMPD101 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 9. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational study of paroxetine-like inhibitors reveals new molecular insight to inhibit GRK2 with selectivity over ROCK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CMPD101 | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 14. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cmpd101 Hydrochloride and CMPD103A: Potent GRK2/3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two closely related small molecule inhibitors, Cmpd101 hydrochloride and CMPD103A, primarily targeting G protein-coupled receptor kinase 2 (GRK2) and GRK3. Both compounds, discovered by Takeda Pharmaceutical Company, Ltd., have emerged as valuable tools for studying the physiological and pathological roles of the GRK2 subfamily and as potential therapeutic agents, particularly in the context of heart failure.[1][2]
Executive Summary
Cmpd101 and CMPD103A are potent and highly selective inhibitors of the GRK2 subfamily (GRK2 and GRK3).[3] While both compounds exhibit nanomolar potency against their primary targets, subtle structural differences lead to variations in their inhibitory activity and selectivity profiles. Cmpd101 has been more extensively characterized for its off-target effects, with known inhibitory activity against Rho-associated kinase 2 (ROCK-2) and Protein Kinase Cα (PKCα) at higher concentrations.[4] CMPD103A is described as a parent compound to Cmpd101 and also demonstrates high potency for GRK2.[1][3] This guide summarizes the available quantitative data, provides detailed experimental protocols for their evaluation, and visualizes key concepts to aid in the selection and application of these inhibitors in research and drug discovery.
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50) of Cmpd101 and CMPD103A
| Target Kinase | This compound (nM) | CMPD103A (nM) | Reference(s) |
| Primary Targets | |||
| GRK2 (bovine) | 290 | 54 | [1] |
| GRK2 (human) | 54 | - | [3] |
| GRK3 (human) | 32 | - | [3] |
| Selectivity Panel (GRK Family) | |||
| GRK1 (bovine) | > 125,000 | > 125,000 | [1] |
| GRK5 (bovine) | > 125,000 | > 125,000 | [1] |
| Selectivity Panel (Other Kinases) | |||
| PKA | > 2,000 | Highly Selective | [3] |
| PKC | > 2,000 | Highly Selective | [3] |
| PKCα | 8,100 | - | [4] |
| Rho kinase | > 2,000 | Highly Selective | [3] |
| ROCK-2 | 1,400 | - | [4] |
Mechanism of Action and Structural Basis of Selectivity
Cmpd101 and CMPD103A are ATP-competitive inhibitors that bind to the active site of GRK2.[3] Their high selectivity for the GRK2 subfamily over other GRKs, such as GRK1 and GRK5, is attributed to their ability to stabilize a unique inactive conformation of the GRK2 kinase domain.[3] While the active sites of AGC kinases are highly conserved, subtle differences in the conformation and dynamics of the kinase domain contribute to the selective binding of these inhibitors.
The chemical structures of Cmpd101 and CMPD103A are very similar, with the primary difference lying in the "A" ring, which is a pyridine (B92270) in Cmpd101 and was originally a pyrimidine (B1678525) in the series from which CMPD103A was derived.[5]
Experimental Protocols
In Vitro GRK2 Phosphorylation Assay (Radiometric)
This protocol is a representative method for determining the in vitro potency of inhibitors against GRK2.
Materials:
-
Purified recombinant human GRK2
-
Rhodopsin (as substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound or CMPD103A in kinase assay buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add purified GRK2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Add the substrate (rhodopsin) to each well.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km for GRK2 to ensure accurate IC50 determination.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes).
-
Terminate the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular GRK2 Target Engagement Assay (NanoBRET™)
This protocol provides a method to measure the engagement of an inhibitor with GRK2 within a cellular context.
Materials:
-
HEK293 cells
-
Plasmid encoding GRK2-NanoLuc® fusion protein
-
NanoBRET™ tracer
-
Opti-MEM® I Reduced Serum Medium
-
Inhibitor stock solution (in DMSO)
-
96-well white opaque tissue culture plates
-
Luminometer
Procedure:
-
Transfect HEK293 cells with the GRK2-NanoLuc® fusion protein construct and seed them into a 96-well plate.
-
Allow cells to adhere and express the fusion protein for 24 hours.
-
Prepare serial dilutions of this compound or CMPD103A in Opti-MEM®.
-
Add the diluted inhibitor or vehicle control to the cells.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Measure the BRET signal using a luminometer capable of detecting both donor (NanoLuc®) and acceptor (tracer) emissions.
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.
Visualizations
Caption: GRK2-mediated GPCR desensitization pathway and the point of inhibition by Cmpd101/CMPD103A.
Caption: General experimental workflows for biochemical and cellular assays to evaluate GRK2 inhibitors.
Conclusion
This compound and CMPD103A are potent and selective inhibitors of the GRK2 subfamily, making them invaluable research tools. Cmpd101 is more extensively characterized in terms of its broader selectivity profile, with known off-target activities that should be considered when interpreting experimental results. CMPD103A demonstrates comparable, and in some reported assays, superior potency for GRK2. The choice between these two inhibitors will depend on the specific experimental context, the need for the highest possible potency against GRK2, and the potential confounding effects of the known off-targets of Cmpd101. This guide provides the necessary data and protocols to make an informed decision and to design robust experiments for the investigation of GRK2/3 biology and the development of novel therapeutics.
References
- 1. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. confluencediscovery.com [confluencediscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cmpd101 Hydrochloride: A Comparative Guide to its Efficacy in Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Cmpd101 hydrochloride's effect on G protein-coupled receptor (GPCR) internalization. By objectively comparing its performance with alternative methods and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating GPCR signaling and developing novel therapeutics.
Mechanism of Action: Inhibition of GRK2/3-Mediated Receptor Internalization
This compound is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinases 2 and 3 (GRK2/3).[1][2][3][4] These kinases play a crucial role in the desensitization and internalization of many GPCRs. Following agonist binding, GRK2/3 phosphorylates the activated receptor, which promotes the recruitment of β-arrestin. β-arrestin binding not only desensitizes the receptor from further G protein signaling but also acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-mediated endocytosis.[5][6] By inhibiting GRK2/3, this compound effectively blocks this initial phosphorylation step, thereby reducing β-arrestin recruitment and subsequent receptor internalization.[7][8][9]
Comparative Efficacy in Inhibiting Receptor Internalization
Experimental data demonstrates the effectiveness of this compound in preventing the internalization of various GPCRs, including the μ-opioid receptor (MOPr) and the δ-opioid receptor (DOR). Its performance has been evaluated alongside other inhibitors, such as the clathrin-mediated endocytosis inhibitor, Pitstop2.
Table 1: Effect of this compound and Pitstop2 on δ-Opioid Receptor (DOR) Internalization
| Treatment | Agonist (Concentration) | Receptor Internalization (% of Control) | Cell Type | Reference |
| Vehicle | SNC80 (1 µM) | 50.5% | Myenteric Neurons | [5] |
| Cmpd101 (10 µM) | SNC80 (1 µM) | 30.5% | Myenteric Neurons | [5] |
| Pitstop2 (15 µM) | SNC80 (1 µM) | 20.2% | Myenteric Neurons | [5] |
Data derived from a study examining DOReGFP endocytosis.[5] The percentage represents the proportion of internalized receptors relative to the total cellular receptor population.
Table 2: Effect of this compound on DAMGO-Induced μ-Opioid Receptor (MOPr) Internalization
| Treatment | Agonist (Concentration) | Time (minutes) | Surface Receptor Level (% of initial) | Cell Type | Reference |
| Vehicle | DAMGO (10 µM) | 30 | ~60% | HEK 293 cells | [9] |
| Cmpd101 (30 µM) | DAMGO (10 µM) | 30 | ~90% | HEK 293 cells | [9] |
Data is estimated from graphical representations in the cited study.[9] The study demonstrated a time-dependent loss of surface receptors with DAMGO that was significantly inhibited by Cmpd101.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on receptor internalization.
Immunofluorescence Assay for Receptor Internalization
This method visualizes the location of receptors within the cell to determine the extent of internalization.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK 293 cells stably expressing a tagged receptor) on glass coverslips.
-
Pre-treat cells with this compound (e.g., 30 µM) for a specified duration (e.g., 30 minutes).
-
Stimulate cells with a receptor-specific agonist (e.g., 10 µM DAMGO for MOPr) for a defined period (e.g., 5-30 minutes) to induce internalization.
-
-
Fixation and Permeabilization:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilize cells with a solution of 0.1% Triton X-100 in PBS for 8 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 30 minutes.
-
Incubate with a primary antibody targeting the receptor's tag (e.g., anti-HA antibody) for 1 hour.
-
Wash cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 30 minutes.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
Whole-Cell Radioligand Binding Assay for Quantifying Surface Receptors
This biochemical assay quantifies the number of receptors present on the cell surface.
-
Cell Preparation and Stimulation:
-
Grow cells to confluency in a multi-well plate.
-
Pre-treat cells with this compound or a vehicle control.
-
Stimulate with a receptor agonist for a specific time to induce internalization.
-
-
Radioligand Binding:
-
Place plates on ice and wash cells with ice-cold PBS.
-
Incubate cells with a saturating concentration of a membrane-impermeable radioligand specific for the receptor of interest on ice. This step labels only the surface receptors.
-
To determine non-specific binding, a separate set of wells is incubated with the radioligand in the presence of a high concentration of a non-labeled antagonist.
-
-
Washing and Lysis:
-
Wash cells multiple times with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells to release the bound radioactivity.
-
-
Quantification and Analysis:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
The percentage of internalization is calculated as the reduction in specific binding in agonist-stimulated cells compared to control cells.[11][12]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its validation.
Caption: GPCR internalization pathway and the inhibitory action of Cmpd101.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CMPD101 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 3. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 9. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internalization assay [bio-protocol.org]
- 11. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 12. Whole-cell radioligand binding for receptor internalization [protocols.io]
Cmpd101 Hydrochloride: A Comparative Guide to Kinase Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor Cmpd101 hydrochloride with other commonly used kinase inhibitors. The following sections detail its specificity profile, the signaling pathways it modulates, and the experimental protocols used to generate the presented data.
Kinase Inhibitor Specificity Profile
This compound is a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3] To contextualize its specificity, the following table compares its inhibitory activity (IC50 values) with that of other well-known kinase inhibitors: Y-27632 and Fasudil (ROCK inhibitors), and Staurosporine and Go 6983 (broad-spectrum and PKC inhibitors, respectively).
| Kinase Target | Cmpd101 HCl (nM) | Y-27632 (nM) | Fasudil (nM) | Staurosporine (nM) | Go 6983 (nM) |
| GRK2 | 18[1][3] | - | - | - | - |
| GRK3 | 5.4[1] | - | - | - | - |
| ROCK1 | - | 220 (Ki)[4] | 330 (Ki)[5] | 0.3 | - |
| ROCK2 | 1400[1][3] | 300 (Ki)[4] | 158[5] | 0.2 | - |
| PKCα | 8100[1][3] | - | 12300[5] | 2 | 7[6][7][8] |
| PKCβ | - | - | - | - | 7[6][7][8] |
| PKCγ | - | - | - | - | 6[6][7][8] |
| PKCδ | - | - | - | - | 10[6][7][8] |
| PKCζ | - | - | - | 1086 | 60[6][7][8] |
| PKA | >2000 | - | 4580[5] | 7 | - |
| PKG | - | - | 1650[5] | 8.5 | - |
| GRK1 | 3100[3] | - | - | - | - |
| GRK5 | 2300[3] | - | - | - | - |
| GRK6 | >30000[3] | - | - | - | - |
| GRK7 | 25000[3] | - | - | - | - |
Signaling Pathway Modulation
This compound primarily targets GRK2 and GRK3, which are key regulators of G protein-coupled receptor (GPCR) signaling.[9] By inhibiting these kinases, Cmpd101 prevents the phosphorylation of activated GPCRs, thereby blocking their desensitization and internalization. This leads to prolonged signaling from the receptor.
Experimental Protocols
The following are detailed methodologies for two common types of in vitro kinase inhibition assays used to determine the IC50 values presented in this guide.
Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)
This protocol describes a method to measure the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto a substrate peptide by a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate
-
This compound or other test inhibitor
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
96-well microplate
-
0.5% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare inhibitor dilutions: Create a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions.
-
Prepare reaction mix: In a 96-well microplate, add the kinase reaction buffer.
-
Add kinase: Add the purified kinase to each well.
-
Add inhibitor: Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate reaction: Start the kinase reaction by adding a mixture of the peptide substrate and [γ-³²P]ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop reaction and spot: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose filter paper.[10][11]
-
Wash filter paper: Wash the filter paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[10]
-
Scintillation counting: Place the dried filter paper spots into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol outlines a non-radiometric method to measure kinase activity based on the detection of a phosphorylated substrate using TR-FRET technology.[13][14][15][16]
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate
-
This compound or other test inhibitor
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)
-
ATP
-
HTRF® detection reagents:
-
Europium cryptate-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
-
HTRF® detection buffer
-
384-well low-volume microplate (white)
-
HTRF®-compatible plate reader
Procedure:
-
Prepare inhibitor dilutions: Prepare serial dilutions of the test inhibitor in DMSO.
-
Prepare reaction mix: In a 384-well plate, add the kinase reaction buffer.
-
Add inhibitor and kinase: Add the diluted inhibitor or DMSO, followed by the purified kinase.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Initiate reaction: Start the reaction by adding a mixture of the biotinylated peptide substrate and ATP.[13][14]
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop reaction and add detection reagents: Stop the kinase reaction by adding HTRF® detection buffer containing EDTA and the HTRF® detection reagents (Europium-labeled antibody and Streptavidin-XL665).[13]
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Read plate: Measure the HTRF signal (emission at 665 nm and 620 nm) using an HTRF®-compatible plate reader.
-
Data analysis: Calculate the HTRF ratio (665 nm / 620 nm) and then determine the percentage of inhibition for each inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for kinase inhibitor profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Go 6983 | PKC Inhibitors | Protein Kinase C Inhibitor | TargetMol [targetmol.com]
- 7. Go 6983 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. m.youtube.com [m.youtube.com]
- 13. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. weichilab.com [weichilab.com]
- 16. benchchem.com [benchchem.com]
The Synergistic Potential of Cmpd101 Hydrochloride in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cmpd101 hydrochloride is a potent and selective inhibitor of G protein-coupled receptor kinase 2 and 3 (GRK2/3), key regulators of G protein-coupled receptor (GPCR) signaling.[1] Emerging research suggests that inhibiting GRK2/3 can sensitize cancer cells to conventional chemotherapies and other targeted agents, opening new avenues for combination therapies. This guide provides a comparative overview of the potential synergistic effects of this compound with other signaling inhibitors, supported by experimental data and detailed protocols. While direct combination studies with Cmpd101 are still emerging, this guide draws upon the established effects of Cmpd101 and the well-documented rationale for combining GRK2 inhibition with other therapeutic modalities.
This compound: Mechanism of Action and Selectivity
This compound is a small molecule inhibitor with high affinity for GRK2 and GRK3.[1] It also exhibits off-target activity against Rho-associated kinase 2 (ROCK-2) and Protein Kinase Cα (PKCα) at higher concentrations.[1]
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference |
| GRK2 | 18 | [1] |
| GRK3 | 5.4 | [1] |
| ROCK-2 | 1,400 | [1] |
| PKCα | 8,100 | [1] |
| GRK1 | 3,100 | [1] |
| GRK5 | 2,300 | [1] |
Rationale for Combination Therapy
GRK2 is implicated in various cellular processes beyond GPCR desensitization, including the regulation of cell proliferation, survival, and migration. In cancer, elevated GRK2 levels have been associated with tumor progression and resistance to therapy. Therefore, combining a GRK2/3 inhibitor like Cmpd101 with other signaling inhibitors offers a promising strategy to enhance anti-cancer efficacy.
Cmpd101 in Combination with Chemotherapeutic Agents
Preclinical studies have demonstrated that inhibition of GRK2 can enhance the apoptotic effects of conventional chemotherapeutic agents like cisplatin (B142131) and etoposide (B1684455) in cancer cell lines. This suggests that Cmpd101 could be used to lower the required dosage of these toxic agents, potentially reducing side effects while maintaining or even improving therapeutic outcomes.
Cmpd101 in Combination with Targeted Therapies
Targeted therapies, such as BRAF, MEK, and PI3K inhibitors, have revolutionized cancer treatment. However, acquired resistance is a major challenge. GRK2 has been shown to modulate signaling pathways downstream of these targets. Therefore, co-administration of Cmpd101 could potentially overcome resistance mechanisms and prolong the efficacy of these targeted agents.
Comparative Experimental Data
While direct comparative data for Cmpd101 in combination therapies is limited, we can analyze its effects on key signaling pathways and extrapolate its potential synergy with other inhibitors.
Effect of Cmpd101 on Opioid Receptor Signaling
A study by Lowe et al. (2015) investigated the effect of Cmpd101 on the μ-opioid receptor (MOPr), a GPCR involved in pain modulation. The study provides valuable data on how Cmpd101 modulates downstream signaling.
Table 2: Effect of Cmpd101 on DAMGO-induced MOPr Phosphorylation and ERK1/2 Activation
| Treatment | p-Ser375 MOPr (% of DAMGO control) | p-ERK1/2 (% of DAMGO control) |
| DAMGO (10 µM) | 100% | 100% |
| DAMGO + Cmpd101 (3 µM) | Partially Inhibited | No significant effect |
| DAMGO + Cmpd101 (30 µM) | Fully Blocked | No significant effect |
Data adapted from Lowe et al., 2015.[2]
This data indicates that Cmpd101 effectively blocks GRK2/3-mediated phosphorylation of the μ-opioid receptor without directly affecting the MAPK/ERK pathway in this context.[2] This selectivity is crucial for designing rational combination therapies.
Visualizing the Signaling Pathways
The following diagrams illustrate the signaling pathways potentially modulated by Cmpd101 in combination with other inhibitors.
Caption: Cmpd101 inhibits GRK2/3-mediated GPCR phosphorylation.
Caption: Cmpd101 and other inhibitors target cancer cells for synergistic effects.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the synergistic effects of Cmpd101 in combination with other signaling inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of Cmpd101, another signaling inhibitor, and their combination on the viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of Cmpd101, the other inhibitor, and their combination in a fixed ratio. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to determine the combination index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by Cmpd101, another signaling inhibitor, and their combination.
Protocol:
-
Cell Treatment: Treat cells with the respective inhibitors and their combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To investigate the effect of the combination treatment on the expression and phosphorylation of key signaling proteins.
Protocol:
-
Protein Extraction: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-Akt, cleaved caspase-3, and their total forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Workflow for assessing Cmpd101 combination therapy.
Conclusion
This compound, as a potent GRK2/3 inhibitor, holds significant promise for use in combination therapies for cancer. The rationale for combining Cmpd101 with other signaling inhibitors is strong, with the potential to enhance therapeutic efficacy and overcome drug resistance. The experimental protocols provided in this guide offer a framework for researchers to investigate these synergistic interactions further. Future studies focusing on direct in vitro and in vivo combinations of Cmpd101 with a range of signaling inhibitors are warranted to fully elucidate its therapeutic potential and pave the way for novel cancer treatment strategies.
References
Safety Operating Guide
Navigating the Safe Disposal of Cmpd101 Hydrochloride: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Cmpd101 hydrochloride, a ROCK inhibitor, requires careful handling and adherence to specific disposal protocols to mitigate risks. This guide provides essential, step-by-step procedures for the safe disposal of this compound, its solutions, and contaminated materials, ensuring the protection of laboratory personnel and the environment.
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1941168-71-3) is not publicly available, information derived from the SDS for the free base, CMPD101, and general guidance for similar heterocyclic and inhibitor compounds, dictates a conservative approach. Therefore, it is recommended to treat this compound as a hazardous chemical for disposal purposes.
Key Disposal and Safety Information
Proper management of this compound waste is crucial. The following table summarizes key safety and disposal parameters based on best practices for similar chemical compounds.
| Parameter | Recommendation | Source |
| Hazard Classification | Assumed to be harmful if swallowed and potentially toxic to aquatic life with long-lasting effects. | [1][2] |
| Primary Disposal Route | Controlled incineration via a licensed hazardous waste disposal facility. | [2][3] |
| Environmental Precautions | Avoid release into the environment. Do not allow entry into sewers or surface/ground water. | [4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, lab coat, and safety glasses with side shields. | [5] |
| Spill Cleanup | For solid spills, carefully sweep to avoid dust formation. For liquid spills, absorb with an inert material. Decontaminate the area with a suitable solvent. | [4] |
| Empty Container Disposal | Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, deface the label and dispose of the container as regular laboratory waste. | [1][2] |
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound and its associated waste is through a licensed chemical destruction plant, typically involving high-temperature incineration.[2] Under no circumstances should this compound be discharged into sewer systems or disposed of in regular trash.
Waste Segregation and Collection
Proper segregation at the source is the most critical step in safe disposal.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Contaminated lab materials, including weigh boats, pipette tips, and bench paper.
All solid waste should be collected in a dedicated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[1]
-
-
Liquid Waste:
-
Stock solutions of this compound.
-
Experimental media and buffers containing the compound.
-
Solvent rinses from cleaning contaminated glassware.
Collect all liquid waste in a designated, leak-proof, and chemically compatible container. The container must be securely sealed and clearly labeled as "Hazardous Waste," specifying the contents, including the solvent and an approximate concentration of this compound. Do not mix with other incompatible waste streams.[1]
-
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
For solid spills, carefully cover with a damp paper towel to avoid raising dust, then gently sweep the material into a designated hazardous waste container.
-
For liquid spills, cover with an absorbent material such as vermiculite (B1170534) or sand. Once absorbed, collect the material into a suitable container for hazardous waste.[4]
-
-
Decontamination:
-
Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol (B145695) or methanol), followed by soap and water.
-
All cleaning materials, including wipes and absorbent pads, must be disposed of as hazardous solid waste.[1]
-
Storage of Waste
Store all waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition. Ensure all containers are kept tightly closed except when adding waste.
Final Disposal
Once a waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Cmpd101 hydrochloride
For Research Use Only. Not for human or veterinary use. [1]
This guide provides essential safety and logistical information for handling Cmpd101 hydrochloride in a laboratory setting. As a potent and selective G-protein coupled receptor kinase 2 and 3 (GRK2/GRK3) inhibitor, this compound should be handled with care by trained personnel.[1] The following procedures are based on general best practices for handling potent, research-grade kinase inhibitors and should be supplemented by a thorough risk assessment specific to your laboratory's protocols.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent inhalation, skin, and eye contact.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator.Gloves: Two pairs of nitrile gloves (double-gloving).Eye Protection: Chemical splash goggles.Lab Coat: Dedicated, non-absorbent lab coat.Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.Eye Protection: Chemical splash goggles or a face shield.Lab Coat: Standard laboratory coat.Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is essential for the safe management of this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
2. Storage:
-
Solid Form: this compound is a hygroscopic solid.[1] Store the vial tightly sealed at room temperature for up to 6 months.[1] Contact with air may cause the material to become sticky.[1]
-
Solutions: Prepare and use solutions on the same day if possible.[1] If storage is required, aliquot stock solutions into tightly sealed vials and store at -20°C for up to one month.[1]
| Storage Condition | Stability |
| Solid (Room Temperature) | Up to 6 months (tightly sealed)[1] |
| Solution (-20°C) | Up to 1 month[1] |
| Solution (-80°C) | Up to 6 months |
3. Handling and Experimental Use:
-
Designated Area: Conduct all work with this compound in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly deaminate equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Experimental Protocols: Solution Preparation
This compound is soluble in DMSO up to a concentration of 100 mM.[1]
Preparing a 10 mM Stock Solution in DMSO:
-
Pre-use Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.[1]
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Solubilization Assistance (if needed):
-
Storage: If not for immediate use, aliquot the stock solution into tightly sealed vials and store at -20°C or -80°C.
Caption: Workflow for preparing a this compound stock solution.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media containing this compound, including DMSO solutions, should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[2][3] Disposal must be in accordance with local and national environmental protection laws.[1] For the disposal of DMSO waste, it is advisable to use specialized disposal services.[1]
-
Decontamination: All non-disposable equipment should be decontaminated after use.
This information is provided as a guide and does not replace a formal Safety Data Sheet (SDS). Always consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance on handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
